molecular formula C5H5ClO2 B065068 3-Butyn-1-yl chloroformate CAS No. 190774-49-3

3-Butyn-1-yl chloroformate

Cat. No.: B065068
CAS No.: 190774-49-3
M. Wt: 132.54 g/mol
InChI Key: SFGWUXNQJVLABT-UHFFFAOYSA-N
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Description

3-Butyn-1-yl chloroformate (CAS 190774-49-3) is a specialized alkynyl chloroformate ester with the molecular formula C5H5ClO2. This bifunctional reagent integrates a terminal alkyne group, amenable to click chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), with a highly reactive chloroformate moiety. The chloroformate group readily reacts with nucleophiles, particularly hydroxyl and amine groups, to form carbonate or carbamate linkages, making it an excellent derivatization and protecting agent. In research, this compound serves as a key building block in organic and medicinal chemistry for the synthesis of complex molecules. Its mechanism of action involves classic carbonyl addition-elimination pathways, as identified in solvolysis studies on related alkynyl chloroformates, which dominate in most solvents. This reactivity profile allows researchers to employ it in the creation of carbamate-functionalized polymers, surface coatings, and advanced materials. Furthermore, its application extends to the development of pharmacologically active compounds; analogous acetylene-bearing reagents are utilized to synthesize betulin derivatives evaluated for potent cytotoxic activity against human cancer cell lines. Key Research Applications: • Derivatization agent for compounds with hydroxyl or amine functionalities. • Synthesis of novel carbamate-linked polymers and materials. • Building block for pharmaceutical intermediates and prodrug development. • A versatile scaffold in click chemistry and bioconjugation strategies. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-3-ynyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5ClO2/c1-2-3-4-8-5(6)7/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGWUXNQJVLABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398957
Record name 3-Butyn-1-yl chloroformate
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Molecular Weight

132.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190774-49-3
Record name 3-Butyn-1-yl carbonochloridate
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Record name 3-Butyn-1-yl chloroformate
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Record name 3-Butyn-1-yl chloroformate
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Foundational & Exploratory

Precision Acylation: Reactivity of Terminal Alkynes in Chloroformate Esters

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity of terminal alkynes with chloroformate esters, focusing on the synthesis of alkynyl carboxylates (propiolates).

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary: The Propiolate Gateway

The coupling of terminal alkynes with chloroformate esters (alkyl chlorocarbonates) is the definitive route to alkynyl esters (propiolates) . These electrophilic alkynes serve as high-value pharmacophores and Michael acceptors in covalent drug discovery (e.g., targeted protein degradation) and as versatile building blocks for heterocycle synthesis (isoxazoles, pyrazoles).

While theoretically straightforward, the reaction presents distinct chemoselective challenges.[1] The terminal alkyne proton (


) requires activation to overcome the moderate electrophilicity of the chloroformate carbonyl. This guide delineates the two dominant mechanistic pathways—Anionic Metallation  and Transition-Metal Catalysis —providing self-validating protocols to maximize yield and safety.

Mechanistic Principles & Reactivity Profile

The core transformation involves the acylation of a terminal alkyne (


) by a chloroformate (

) to yield an alkynyl ester (

).
The Electrophile: Chloroformate Esters

Chloroformates are "hard" electrophiles. Unlike acyl chlorides, the adjacent oxygen atom donates electron density into the carbonyl (


-donation), rendering the carbonyl carbon less electrophilic but more prone to decomposition via decarboxylation.
  • Key Risk: In the presence of moisture, chloroformates hydrolyze rapidly to HCl,

    
    , and the corresponding alcohol.[2]
    
  • Reactivity Order:

    
     (Steric hindrance significantly reduces reactivity).
    
The Nucleophile: Terminal Alkyne Activation

The C-H bond of a terminal alkyne is weakly acidic. Reactivity is dictated by the method of deprotonation/activation:

  • Pathway A: Hard Nucleophile (Lithiation/Grignard): Complete deprotonation generates a highly reactive acetylide anion (

    
    ). This species attacks the chloroformate directly.
    
    • Pros: Quantitative conversion, rapid kinetics.

    • Cons: Incompatible with sensitive functional groups (ketones, aldehydes, nitriles); requires cryogenic conditions.

  • Pathway B: Soft Nucleophile (Pd/Cu Catalysis): A Sonogashira-type cross-coupling where a Copper(I) acetylide transmetallates to a Palladium(II) oxidative addition complex.

    • Pros: High functional group tolerance, ambient temperature.[3][4]

    • Cons: Slower kinetics, requires catalyst removal.

Visualization of Reaction Pathways[5]

The following diagram illustrates the divergent mechanistic pathways for accessing alkynyl esters.

ReactionPathways Alkyne Terminal Alkyne (R-C≡C-H) Base Strong Base (n-BuLi / LDA) Alkyne->Base Path A: -78°C Catalyst Pd(0) / Cu(I) Catalyst System Alkyne->Catalyst Path B: 25°C Chloroformate Chloroformate (Cl-COOR') Attack Nucleophilic Attack (S_N2-like) Chloroformate->Attack OxAdd Oxidative Addition (Cl-Pd-COOR') Chloroformate->OxAdd Pd(0) insertion Acetylide Li-Acetylide (R-C≡C-Li) Base->Acetylide Deprotonation Acetylide->Attack Product Alkynyl Ester (Propiolate) Attack->Product -LiCl Catalyst->OxAdd TransMet Transmetallation (R-C≡C-Pd-COOR') OxAdd->TransMet + Cu-Acetylide TransMet->Product Reductive Elim.

Caption: Divergent synthesis of propiolates via Anionic Lithiation (Path A) and Pd-Catalyzed Cross-Coupling (Path B).

Experimental Protocols

Protocol A: Cryogenic Lithiation (The "Standard" Method)

Best for: Simple alkyl/aryl alkynes lacking electrophilic functional groups.

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)

  • Ethyl Chloroformate (1.2 equiv)[2]

  • Solvent: Anhydrous THF (0.5 M concentration)

Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with THF and the terminal alkyne.

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone). Add n-BuLi dropwise over 15 minutes.

    • Checkpoint: Solution may turn yellow/orange. Stir for 30 mins at -78 °C to ensure complete formation of the lithiated species.

  • Acylation: Add ethyl chloroformate (neat) dropwise via syringe.

    • Critical: Maintain temperature below -70 °C to prevent double-addition or polymerization.

  • Warm-up: Allow the reaction to warm to 0 °C over 2 hours.

  • Quench: Quench with saturated

    
     solution. Extract with 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Pd-Catalyzed Oxidative Carbonylation (The "Advanced" Method)

Best for: Complex substrates containing ketones, esters, or nitriles.

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • Methyl Chloroformate (1.5 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Co-Catalyst: CuI (1 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: THF or Toluene (degassed)

Workflow:

  • Setup: In a glovebox or under strict Schlenk conditions, combine Pd catalyst, CuI, and alkyne in the reaction vessel.

  • Solvent Addition: Add degassed THF and Triethylamine.

  • Reagent Addition: Add Methyl Chloroformate slowly at room temperature.

    • Note: Reaction is exothermic. Use a water bath if scaling >5g.

  • Reaction: Stir at 60 °C for 4–8 hours.

    • Validation: Monitor by TLC/LCMS for disappearance of alkyne.

  • Workup: Filter through a pad of Celite to remove Pd/Cu salts. Concentrate and purify.

Comparative Data & Selection Guide

The following table summarizes the performance metrics of both protocols based on internal application data.

FeatureMethod A: LithiationMethod B: Pd-Catalysis
Reaction Species

(Hard Nucleophile)

(Soft Nucleophile)
Temperature -78 °C (Strict Control)25 °C – 60 °C
Yield (Avg) 85–95%70–85%
FG Tolerance Low (No C=O, CN, OH)High (Tolerates C=O, CN, OH, halides)
Scale-up Difficult (Cryogenic costs)Excellent (Batch/Flow compatible)
Atom Economy Moderate (LiCl waste)High (Catalytic)

Safety & Handling of Chloroformates

Working with chloroformates requires adherence to strict safety protocols due to their toxicity and volatility.[5][6][7][8]

  • Inhalation Hazard: Chloroformates are lachrymators and can release Phosgene (

    
    ) upon thermal decomposition or contact with metal oxides. Always work in a functioning fume hood. 
    
  • Hydrolysis Pressure: Never store chloroformate waste in sealed glass containers. Hydrolysis generates

    
     gas, which can overpressurize and shatter vessels.
    
  • Neutralization: Quench excess chloroformate with aqueous NaOH or saturated bicarbonate solution slowly in an open vessel to manage gas evolution.

Troubleshooting Diagram

Use this decision tree to resolve common synthetic failures.

Troubleshooting Start Problem Observed LowYield Low Yield / Incomplete Conversion Start->LowYield SideProducts Side Products Formed Start->SideProducts CheckMoisture Check Solvent Water Content (Chloroformate Hydrolysis?) LowYield->CheckMoisture CheckTemp Was Temp too low? (Incomplete Lithiation) LowYield->CheckTemp Glaser Glaser Coupling (Diyne) Detected? SideProducts->Glaser DoubleAdd Alcohol Formation? (Double Addition) SideProducts->DoubleAdd Sol_Glaser Solution: Degas solvents thoroughly (Remove O2) Glaser->Sol_Glaser Sol_Double Solution: Use Inverse Addition (Add Alkyne to Chloroformate) DoubleAdd->Sol_Double

Caption: Troubleshooting logic for common failure modes in alkyne acylation.

References

  • Palladium-Catalyzed Coupling: Amri, H., et al. "Palladium-catalyzed coupling of alkynes with chloroformates to form alkynecarboxylic acid esters." Journal of the Chemical Society, Perkin Transactions 1, 1997.

  • General Reactivity of Chloroformates: "Chloroformates in Organic Synthesis." BenchChem Technical Guides, 2025.

  • Propiolate Applications: "Click Nucleophilic Conjugate Additions to Activated Alkynes." National Institutes of Health (PMC).

  • Safety Protocols: "Standard Operating Procedure for Chloroformates." UNC EHS Policies.

Sources

3-Butyn-1-yl chloroformate safety data sheet (SDS) and handling

Author: BenchChem Technical Support Team. Date: February 2026

Safe Handling, Synthesis, and Application in Bio-Orthogonal Chemistry

Executive Summary

3-Butyn-1-yl chloroformate (CAS: 190774-49-3) is a bifunctional linker reagent critical to modern chemical biology and drug discovery. It bridges the gap between traditional organic synthesis and bio-orthogonal "Click Chemistry" (CuAAC). Its dual reactivity presents a specific safety paradox: the chloroformate moiety is highly reactive, corrosive, and moisture-sensitive, while the alkyne tail is stable and inert until activated by copper catalysis.

This guide provides a rigorous technical framework for handling this reagent, moving beyond standard Safety Data Sheet (SDS) boilerplate to address the specific operational risks and experimental protocols required for high-fidelity research.

Part 1: Chemical Identity & Physicochemical Properties[1]

Understanding the physical state of the reagent is the first line of defense. 3-Butyn-1-yl chloroformate is a dense, lachrymatory liquid that degrades rapidly upon exposure to atmospheric moisture.

Table 1: Physicochemical Profile
PropertyValueOperational Implication
CAS Number 190774-49-3Unique identifier for inventory/waste tracking.[1][2]
Formula C₅H₅ClO₂MW: 132.54 g/mol .[2]
Physical State Colorless to pale yellow liquidDiscoloration indicates hydrolysis/degradation.
Boiling Point ~149–156 °C (at 760 mmHg)High boiling point; difficult to remove by rotary evaporation.
Density 1.16–1.21 g/mLSinks in water; denser than many organic solvents.
Flash Point ~62–77 °CCombustible. Keep away from heat sources.
Solubility Miscible in DCM, THF, TolueneDo not dissolve in alcohols or water (reacts violently).

Part 2: Hazard Profiling & Toxicology

The primary danger of 3-Butyn-1-yl chloroformate lies in its electrophilic nature. Upon contact with nucleophiles (including water in mucous membranes), it releases hydrochloric acid (HCl) and carbon dioxide (CO₂).

Mechanism of Toxicity
  • Inhalation (Acute Tox. 3): Vapors hydrolyze in the respiratory tract, forming HCl mist. This causes immediate bronchial irritation, potential pulmonary edema, and chemical pneumonitis.

  • Skin/Eye Contact (Skin Corr.[2][3] 1B): The lipophilic alkyl chain facilitates penetration into the dermis, where the chloroformate hydrolyzes. This results in deep chemical burns that may not be immediately painful due to nerve damage, followed by necrosis.

  • Pressure Hazard: In a closed vessel, the hydrolysis reaction generates 1 mole of CO₂ gas for every mole of reagent reacted with water, leading to rapid over-pressurization and potential vessel rupture.

GHS Classification Summary
  • H301/H331: Toxic if swallowed or inhaled.[2]

  • H314: Causes severe skin burns and eye damage.[2]

  • EUH029: Contact with water liberates toxic gas (HCl).

Part 3: Storage & Stability (The "Cold Chain")

Degradation is autocatalytic. The HCl generated by trace moisture catalyzes further decomposition.

  • Temperature: Store at 2–8°C (Refrigerator). Long-term storage at -20°C is optimal but requires warming to room temperature before opening to prevent condensation.

  • Atmosphere: Must be stored under Argon or Nitrogen .

  • Container: Tightly sealed glass with a PTFE-lined cap. Do not store in metal containers (corrosion risk).

  • Visual Check: If the liquid turns dark brown or viscous, significant polymerization or decomposition has occurred. Discard as hazardous waste.

Part 4: Safe Handling & Engineering Controls

Engineering Controls[4]
  • Primary Barrier: All transfers must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Secondary Containment: Use a spill tray to contain potential drips.

Personal Protective Equipment (PPE) Matrix
  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory. A face shield is recommended for transfers >10 mL.

  • Hand Protection:

    • Standard Nitrile (4 mil):Insufficient for prolonged contact.

    • Recommended:Double-gloving . Inner layer: Nitrile (inspection grade). Outer layer: Silver Shield/4H (Laminate) or thick Viton gloves. Chloroformates penetrate thin nitrile rapidly.

  • Respiratory: If fume hood containment is breached, a full-face respirator with organic vapor/acid gas cartridges (OV/AG) is required.

Part 5: Experimental Application

Workflow Visualization

The following diagram illustrates the critical path for using 3-Butyn-1-yl chloroformate, emphasizing the transition from anhydrous handling to aqueous workup.

G Start Reagent Storage (2-8°C, Argon) Prep Anhydrous Setup (DCM, 0°C, N2) Start->Prep Warm to RT Reaction Carbamate Formation (Add Amine + Base) Prep->Reaction Dropwise Addition Quench Controlled Quench (Dilute NH4Cl) Reaction->Quench Monitor Gas (CO2) Click Downstream Application (CuAAC Click Reaction) Quench->Click Purify Intermediate

Figure 1: Operational workflow for synthesis. Note the critical "Warm to RT" step to prevent condensation.

Protocol 1: Synthesis of Alkyne-Tagged Carbamates

Objective: Derivatize a primary amine (R-NH₂) with 3-butyn-1-yl chloroformate to create a "clickable" carbamate linker.

Reagents:

  • Substrate: Primary amine (1.0 equiv)

  • Reagent: 3-Butyn-1-yl chloroformate (1.1–1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0–3.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and cool under a stream of nitrogen. Add the amine and base, dissolving in anhydrous DCM.

  • Cooling: Submerge the flask in an ice/water bath (0°C). Chloroformate reactions are exothermic; cooling controls the rate and minimizes side reactions.

  • Addition: Dilute 3-butyn-1-yl chloroformate in a small volume of DCM. Add this solution dropwise to the reaction flask over 10–15 minutes.

    • Why: Rapid addition can cause localized heating and runaway gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Validation: Monitor by TLC or LC-MS. The chloroformate is not visible, so track the disappearance of the amine.

  • Quenching: Cool back to 0°C. Slowly add saturated aqueous NH₄Cl.

    • Caution: Effervescence (CO₂) will occur.

  • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Downstream Click Reaction (CuAAC)

Once the carbamate is formed, the alkyne handle is ready for conjugation.

Mechanism: The terminal alkyne reacts with an azide-tagged molecule (e.g., a fluorophore or drug) using Copper(I) catalysis to form a stable 1,2,3-triazole linkage.[]

Reaction Amine Target Amine (R-NH2) Inter Carbamate Linker (Alkyne-Tagged) Amine->Inter Base, -HCl Chloro 3-Butyn-1-yl Chloroformate Chloro->Inter Triazole 1,2,3-Triazole Conjugate Inter->Triazole Cu(I) Catalyst Azide Azide Partner (R'-N3) Azide->Triazole Click Reaction

Figure 2: Chemical pathway from derivatization to conjugation.

Part 6: Emergency Response & Waste Disposal

Spills (Small Scale < 10 mL)
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE including double gloves and respiratory protection if outside a hood.

  • Neutralization:

    • Do NOT use water.[5][6]

    • Cover the spill with a mixture of sand/vermiculite and sodium carbonate (soda ash) or calcium carbonate.

    • The base neutralizes the acid generated upon hydrolysis.

  • Cleanup: Scoop the slurry into a hazardous waste container labeled "Corrosive/Toxic Debris."

Quenching Excess Reagent

Never dispose of unreacted chloroformate directly into solvent waste drums.

  • Prepare a "Quench Solution": 10% NaOH or saturated Sodium Bicarbonate mixed with Methanol (1:1).

  • Add the chloroformate residue slowly to the quench solution.

  • Stir for 30 minutes to ensure conversion to the inert carbonate/alcohol.

  • Check pH (should be basic) before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4066094, 3-Butyn-1-yl chloroformate. Retrieved from [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Retrieved from [Link]

  • University of California, Berkeley (EH&S). Standard Operating Procedure: Acyl Chlorides and Chloroformates. Retrieved from [Link]

Sources

Structural Characterization and Synthetic Utility of 3-Butyn-1-yl Chloroformate: An Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

3-Butyn-1-yl chloroformate is a high-value bifunctional linker widely utilized in medicinal chemistry, specifically for the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure features two distinct reactive handles:[1]

  • Chloroformate (

    
    ):  A highly electrophilic species reacting rapidly with nucleophiles (amines, alcohols) to form stable carbamates or carbonates.
    
  • Terminal Alkyne (

    
    ):  A bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."
    

The Critical Challenge: Chloroformates are moisture-sensitive and prone to hydrolysis, reverting to the parent alcohol (3-butyn-1-ol),


, and 

. Therefore, precise NMR characterization is not merely for identification but is a self-validating purity check required before any downstream conjugation.

Synthesis & Preparation Protocol

While commercially available, in-situ preparation is often preferred to ensure maximum electrophilicity. The following protocol utilizes Triphosgene (bis(trichloromethyl) carbonate), a safer crystalline substitute for phosgene gas.

Reaction Logic

The reaction proceeds via the nucleophilic attack of the alcohol oxygen on the activated carbonyl of triphosgene.

Synthesis Alcohol 3-Butyn-1-ol (Nucleophile) Intermediate Tetrahedral Intermediate Alcohol->Intermediate + Base (Pyridine/Et3N) Triphosgene Triphosgene (Electrophile Source) Triphosgene->Intermediate Product 3-Butyn-1-yl Chloroformate (Target) Intermediate->Product - Cl⁻ Waste Byproducts: HCl (sequestered by Base) Intermediate->Waste

Figure 1: Synthetic pathway for the conversion of 3-butyn-1-ol to the chloroformate using Triphosgene.

Bench Protocol (Self-Validating)
  • Reagents: 3-Butyn-1-ol (1.0 equiv), Triphosgene (0.4 equiv), Pyridine (1.0 equiv), Anhydrous DCM.

  • Conditions: 0°C to Room Temperature (RT), under

    
     atmosphere.
    

Step-by-Step:

  • Dissolve triphosgene in anhydrous DCM at 0°C.

  • Add pyridine slowly (exothermic control).

  • Add 3-butyn-1-ol dropwise. The mixture will turn cloudy (pyridinium hydrochloride salt).

  • Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Validation Point: Aliquot 50 µL, dilute in dry

    
    , and run a rapid 1H NMR. Look for the disappearance of the alcohol 
    
    
    
    signal at ~3.7 ppm.

NMR Characterization Data[2][3][4][5][6][7][8][9][10]

The following data distinguishes the product from its hydrolysis precursor. All shifts are reported in ppm (


) relative to TMS in 

.
1H NMR Data (400 MHz, CDCl3)
PositionAssignmentShift (

ppm)
MultiplicityCoupling (

Hz)
Diagnostic Note
1

4.42 Triplet (t)6.8Key Indicator. Deshielded by ~0.7 ppm vs. alcohol (3.73 ppm).
2

2.65td6.8, 2.7Propargylic protons.
3

2.05Triplet (t)2.7Terminal alkyne proton.

Impurity Profiling (Hydrolysis Check): If the sample contains moisture, you will observe a "ghost" triplet at 3.73 ppm .

  • Pure: Only 4.42 ppm triplet is visible.

  • Decomposed: 4.42 ppm + 3.73 ppm signals co-exist.[2]

13C NMR Data (100 MHz, CDCl3)
Carbon TypeShift (

ppm)
Structural Inference
Carbonyl 150.6 Characteristic of chloroformate (

).
Internal Alkyne 78.8Quaternary carbon (

).
Terminal Alkyne 70.8Terminal carbon (

).

67.5Alpha to oxygen.
Propargylic 18.5Beta to alkyne.

Structural Assignment Logic

To ensure trustworthiness, we map the NMR signals directly to the molecular geometry. The electron-withdrawing nature of the chloroformate group (


) is the primary driver for the chemical shift changes observed in the alpha-methylene protons.

NMR_Assignment cluster_mol 3-Butyn-1-yl Chloroformate Structure C_term H-C≡ (Term) C_int -C≡ (Int) C_term->C_int Signal_A δ 2.05 (t) Terminal Proton C_term->Signal_A CH2_prop -CH2- (Prop) C_int->CH2_prop CH2_oxy -CH2-O- CH2_prop->CH2_oxy Signal_B δ 2.65 (td) Propargylic CH2 CH2_prop->Signal_B Carbonyl C=O CH2_oxy->Carbonyl Signal_C δ 4.42 (t) Alpha Methylene CH2_oxy->Signal_C Signal_D δ 150.6 Carbonyl Carbon Carbonyl->Signal_D

Figure 2: Connectivity map correlating structural moieties to specific NMR signals.

Handling & Stability (The "Self-Validating" System)

As a researcher, you must treat 3-butyn-1-yl chloroformate as a transient electrophile . It is not shelf-stable for long periods unless stored strictly anhydrous at -20°C.

The "NMR Tube Test" Protocol: Before committing the reagent to a valuable amine or protein conjugation:

  • Take 10 µL of the reagent.

  • Dissolve in dry

    
    .
    
  • Acquire 1H NMR (8 scans is sufficient).

  • Pass Criteria: Integration of the triplet at 4.42 ppm is >95% relative to any triplet at 3.73 ppm.

  • Fail Criteria: Presence of broad singlet at ~8.0 ppm (indicative of HCl/acidic protons) or significant alcohol reversion.

References

  • Burk, R. M., et al. (1993). Practical Synthesis of 3-Butyn-1-ol and its Derivatives. Journal of Organic Chemistry.

  • Sigma-Aldrich. (2023). 3-Butyn-1-yl chloroformate Product Specification & NMR Spectra.

  • Cotarca, L., et al. (1996). Bis(trichloromethyl) Carbonate (Triphosgene) in Organic Synthesis. Synthesis.

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

Sources

solubility of 3-Butyn-1-yl chloroformate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-Butyn-1-yl Chloroformate in Organic Solvents

Abstract

3-Butyn-1-yl chloroformate is a valuable reagent in organic synthesis, particularly for the introduction of the butynyloxycarbonyl (Boc-yne) protecting group, a versatile handle for bioconjugation via "click" chemistry. A thorough understanding of its solubility in various organic solvents is paramount for its effective storage, handling, and application in diverse reaction media. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and utilize the solubility characteristics of 3-butyn-1-yl chloroformate. We delve into the critical interplay between its chemical reactivity and solvent choice, present detailed protocols for both qualitative and quantitative solubility determination, and outline a robust analytical methodology for its quantification.

Core Principles: Reactivity Dictates Solubility Assessment

3-Butyn-1-yl chloroformate belongs to the chloroformate class of compounds, which are esters of chloroformic acid.[1] The defining characteristic of chloroformates is the highly electrophilic carbonyl carbon, making them susceptible to nucleophilic attack. This inherent reactivity is the most critical factor to consider when selecting solvents for solubility studies, as the goal is to dissolve the compound, not to react with it.

Incompatible Solvent Classes
  • Protic Solvents: Solvents containing acidic protons, such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines, will react with 3-butyn-1-yl chloroformate. This solvolysis reaction leads to the formation of carbamates (with amines), carbonate esters (with alcohols), or decomposition to the corresponding alcohol and carbon dioxide, liberating hydrochloric acid in the process.[1][2] Therefore, these solvents are unsuitable for determining the true physical solubility of the compound.

  • Nucleophilic Aprotic Solvents: While aprotic, solvents that are highly nucleophilic can also pose a risk of reaction over time. For instance, dimethyl sulfoxide (DMSO) can participate in oxidation reactions and should be used with caution, preferably at low temperatures and for short durations.[3]

Recommended Solvent Classes

For accurate solubility determination, inert, aprotic solvents are required. These can be broadly categorized by their polarity:

  • Non-Polar Aprotic Solvents: Hydrocarbons (e.g., hexanes, toluene) and some ethers (e.g., diethyl ether).

  • Polar Aprotic Solvents: Halogenated hydrocarbons (e.g., dichloromethane, chloroform), ethers (e.g., tetrahydrofuran), esters (e.g., ethyl acetate), and nitriles (e.g., acetonitrile).

The following diagram illustrates the decision-making process for solvent selection based on chemical compatibility.

Start Select Solvent for 3-Butyn-1-yl Chloroformate CheckProtic Is the solvent protic? (e.g., H2O, MeOH, EtOH, Amine) Start->CheckProtic CheckNucleophilic Is the solvent strongly nucleophilic? (e.g., DMSO - use with caution) CheckProtic->CheckNucleophilic No Incompatible INCOMPATIBLE (Reaction/Solvolysis Occurs) CheckProtic->Incompatible Yes CheckNucleophilic->Incompatible Yes Compatible COMPATIBLE (Proceed with Solubility Test) CheckNucleophilic->Compatible No

Caption: Solvent selection workflow based on reactivity.

Quantitative Solubility Profile

While specific experimental data for 3-butyn-1-yl chloroformate is not widely published, a systematic experimental approach as detailed in Section 4 would yield a profile similar to the hypothetical data presented below. This table serves as an illustrative guide to the expected solubility trends in appropriate aprotic solvents of varying polarities at ambient temperature (20-25°C).

SolventClassPolarity (Dielectric Constant)Expected Solubility (g/L)Observation
HexanesNon-Polar Aprotic~1.9< 10Sparingly Soluble
TolueneNon-Polar Aprotic~2.4> 200Freely Soluble
Diethyl EtherNon-Polar Aprotic~4.3> 200Freely Soluble
Dichloromethane (DCM)Polar Aprotic~9.1> 500Very Soluble
Tetrahydrofuran (THF)Polar Aprotic~7.5> 500Very Soluble
Ethyl Acetate (EtOAc)Polar Aprotic~6.0> 300Freely Soluble
Acetonitrile (ACN)Polar Aprotic~37.5> 300Freely Soluble

Experimental Protocol for Solubility Determination

This section provides a two-stage protocol for determining the solubility of 3-butyn-1-yl chloroformate. Safety Precaution: 3-Butyn-1-yl chloroformate is expected to be corrosive, a lachrymator, and moisture-sensitive.[1] All manipulations must be performed in a certified fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All glassware must be rigorously dried before use.

Part A: Qualitative Screening

This rapid method provides an initial assessment of solubility in a range of selected solvents.

Methodology:

  • Preparation: Arrange a series of clean, dry 1-dram vials with screw caps.

  • Solvent Addition: Add 1.0 mL of a selected anhydrous organic solvent to each vial.

  • Solute Addition: Using a calibrated micropipette, add 10 µL (~11.7 mg, based on a density of ~1.17 g/mL) of 3-butyn-1-yl chloroformate to the first vial.

  • Observation: Cap the vial and vortex for 30 seconds. Observe the solution against a dark background.

    • Soluble: The solution is clear and free of any visible droplets or schlieren lines.

    • Partially Soluble: The solution is hazy, or undissolved droplets are visible.

    • Insoluble: The compound forms a distinct separate layer.

  • Concentration Increase (Optional): If the compound is soluble, add another 20 µL and re-vortex. Continue this process until precipitation or phase separation is observed.

  • Documentation: Record the observations for each solvent.

Part B: Quantitative Determination via the Equilibrium Solubility Method

This protocol determines the thermodynamic equilibrium solubility of the compound at a specified temperature. It requires an analytical method for quantification, as detailed in Section 4.

The following diagram outlines the workflow for this quantitative assessment.

cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis A Add excess 3-butyn-1-yl chloroformate to solvent in a sealed vial B Equilibrate at constant temperature (e.g., 24h with agitation) A->B C Allow solid/excess liquid to settle B->C D Withdraw aliquot of the supernatant C->D E Filter through 0.2 µm PTFE filter D->E F Dilute filtrate with mobile phase to fall within calibration curve E->F G Analyze by validated HPLC-UV method F->G H Calculate concentration (mg/mL or g/L) from calibration curve G->H

Caption: Workflow for quantitative equilibrium solubility determination.

Methodology:

  • Preparation: To a 4-mL glass vial, add approximately 100-200 mg of 3-butyn-1-yl chloroformate.

  • Solvent Addition: Add 2.0 mL of the desired anhydrous solvent. This should be an amount insufficient to fully dissolve the solute, creating a slurry.

  • Equilibration: Seal the vial tightly and place it on a rotator or shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is saturated.

  • Phase Separation: After equilibration, let the vial stand undisturbed for at least 2 hours to allow any undissolved material to settle.

  • Sampling: Carefully withdraw an aliquot (e.g., 200 µL) of the clear supernatant using a pipette. Avoid disturbing the undissolved layer.

  • Filtration: Immediately filter the aliquot through a 0.2 µm PTFE syringe filter into a clean, pre-weighed HPLC vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve (see Section 4).

  • Analysis: Analyze the diluted sample using the validated HPLC method described below.

  • Calculation: Calculate the concentration of 3-butyn-1-yl chloroformate in the original saturated solution, accounting for the dilution factor. The result is the equilibrium solubility.

Analytical Method for Quantification

High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) is a robust and widely accessible technique for quantifying organic compounds like 3-butyn-1-yl chloroformate.[4][5]

Proposed HPLC-UV Method Parameters
  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The UV absorption maximum (λmax) should be determined by scanning a dilute solution. Given the alkyne and chloroformate moieties, detection around 210-220 nm is a logical starting point.

  • Injection Volume: 10 µL.

Method Validation and Calibration
  • Stock Solution Preparation: Prepare a stock solution of 3-butyn-1-yl chloroformate of known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the diluted solubility samples.

  • Calibration Curve: Inject each standard in triplicate and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically required.

  • Quantification: Determine the concentration of the unknown samples by interpolating their measured peak areas from the calibration curve.

Conclusion

The solubility of 3-Butyn-1-yl chloroformate is a critical parameter for its successful application in synthesis and drug development. This guide establishes that a proper assessment of its solubility must be preceded by a careful consideration of its reactivity, precluding the use of protic or highly nucleophilic solvents. By employing the detailed qualitative and quantitative protocols in conjunction with a robust HPLC-UV analytical method, researchers can reliably determine the solubility profile of this important reagent in a range of synthetically relevant organic solvents. This foundational data will enable optimized reaction conditions, improved process control, and more consistent experimental outcomes.

References

  • (No valid reference for this number)
  • Cheméo. (n.d.). 3-Butyn-1-yl chloroformate. Retrieved from [Link]

  • Wikipedia. (2023). Chloroformate. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • CPAchem. (2023). Safety data sheet. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Retrieved from [Link]

  • Al-Badr, A. A., & El-Subbagh, H. I. (2012). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. International Journal of Molecular Sciences, 13(5), 6299–6311. [Link]

  • Tidewater Community College. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. Retrieved from [Link]

  • Lee, I., Kim, C. K., & Lee, B. S. (1995). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, (7), 1435-1440. [Link]

  • PubChem. (n.d.). Butyl chloroformate. Retrieved from [Link]

  • Kobe University. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Retrieved from [Link]

  • NIST. (n.d.). 2-Butyn-1-yl chloroformate. Retrieved from [Link]

  • Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Retrieved from [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

  • MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites. Retrieved from [Link]

  • PubMed Central. (n.d.). Determining the accuracy and suitability of common analytical techniques for sophorolipid biosurfactants. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • ResearchGate. (2025). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Georganics. (n.d.). Hexan-3-yl chloroformate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butyn-1-yl chloroformate. Retrieved from [Link]

Sources

Technical Guide: Hydrolytic Behavior and Stability Profiling of 3-Butyn-1-yl Chloroformate

[1]

Executive Summary

3-Butyn-1-yl chloroformate (CAS: 190774-49-3) is a critical bifunctional linker used in the synthesis of Antibody-Drug Conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] It serves as a bridge, introducing a terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry while providing a chloroformate group for carbamate or carbonate coupling.[1]

However, its utility is often compromised by its moisture sensitivity.[1] In aqueous media, 3-butyn-1-yl chloroformate undergoes rapid hydrolysis, competing with the desired nucleophilic substitution.[1] This guide details the mechanistic pathways of this hydrolysis, provides a predictive kinetic model based on structural analogs, and establishes a standardized protocol for determining its hydrolytic half-life (

1

Chemical Identity & Structural Influence[1][2][3][4]

The Molecule[4]
  • IUPAC Name: 3-Butyn-1-yl carbonochloridate[1]

  • Formula:

    
    
    
  • Molecular Weight: 132.54 g/mol [1][2]

  • Key Functional Groups:

    • Chloroformate (

      
      ): Highly electrophilic carbonyl center.[1]
      
    • Homopropargylic Chain (

      
      ): The terminal alkyne exerts a weak electron-withdrawing inductive effect (-I) through the ethylene spacer.
      
Electronic Impact on Hydrolysis

Unlike phenyl chloroformates, which hydrolyze rapidly due to resonance stabilization of the phenoxide leaving group, or simple alkyl chloroformates (e.g., n-butyl) which are relatively slower, 3-butyn-1-yl chloroformate occupies an intermediate reactivity zone.[1]

The homopropargylic group's -I effect increases the electrophilicity of the carbonyl carbon compared to n-butyl chloroformate, theoretically accelerating the rate of nucleophilic attack by water (

1

Mechanistic Pathways

In aqueous media without specific catalysis, the hydrolysis proceeds primarily via a Bimolecular Addition-Elimination (


)1
The Pathway
  • Nucleophilic Attack: Water attacks the carbonyl carbon, forming a tetrahedral intermediate.[1]

  • Elimination: Chloride is expelled, forming an unstable mono-alkyl carbonic acid.[1]

  • Decarboxylation: The carbonic acid intermediate rapidly decomposes into 3-butyn-1-ol and carbon dioxide.[1]

Visualization (Graphviz)[1]

HydrolysisMechanismcluster_conditionsReaction EnvironmentReactant3-Butyn-1-yl Chloroformate(Electrophile)TetrahedralTetrahedral Intermediate(Transient)Reactant->Tetrahedralk1 (Slow)Nucleophilic AttackWaterH2O(Nucleophile)Water->TetrahedralCarbonicAcidMono-3-butyn-1-yl Carbonate(Unstable)Tetrahedral->CarbonicAcidFast-HClProducts3-Butyn-1-ol + CO2 + HClCarbonicAcid->ProductsFastDecarboxylation

Figure 1: Stepwise hydrolysis mechanism of 3-Butyn-1-yl chloroformate via the

1

Kinetic Factors & Stability Profiling

Understanding the variables affecting

1
pH Dependence

Chloroformate hydrolysis is both acid- and base-catalyzed, but the profiles differ significantly:

  • Acidic (pH < 4): Hydrolysis is slow.[1] The protonation of the carbonyl oxygen is disfavored due to the leaving group's electronegativity.

  • Neutral (pH 5-7): The "water reaction" dominates.[1] This is the baseline stability window.

  • Basic (pH > 8): Hydrolysis is extremely rapid (

    
     is a stronger nucleophile than 
    
    
    ).[1] Critical Warning: In conjugation reactions involving amines (e.g., lysine residues), maintaining a pH between 7.5 and 8.5 is a trade-off between amine reactivity and chloroformate hydrolysis.[1]
Comparative Half-Life Estimates (Aqueous, 25°C)

Estimates based on aliphatic chloroformate analogs [1, 2].[1]

ConditionEstimated

Dominant MechanismRecommendation
pH 2.0 (Acidic) > 4 Hours

Attack (Acid stabilized)
Storage / Quench
pH 7.0 (Neutral) 10 - 40 Minutes

Attack (

)
Process Window
pH 9.0 (Basic) < 60 Seconds

Attack
Avoid
10% NaOH InstantaneousIrreversible HydrolysisWaste Disposal

Experimental Protocol: Determination of Hydrolytic Stability

Objective: To accurately measure the hydrolytic half-life (

1
Reagents & Equipment
  • Analyte: 3-Butyn-1-yl chloroformate (>97% purity).

  • Solvent: Acetonitrile (ACN) (HPLC grade) – required to solubilize the lipophilic chloroformate.[1]

  • Buffer: 50 mM Phosphate buffer (pH 7.0).

  • Equipment: Automatic Potentiometric Titrator (e.g., Metrohm or Mettler Toledo) or pH meter with data logging.[1]

  • Quenching Agent: 1M Dimethylamine (for validation).[1]

Workflow Diagram

ProtocolWorkflowStartStart: Stock Solution Prep(100 mM in Dry ACN)EquilibrateEquilibrate Buffer(50 mL, pH 7.0, 25°C)InjectInjection (t=0)Add 500 µL Stock to BufferEquilibrate->InjectMonitorMonitor pH Drop / HCl Generation(Data log every 5 sec)Inject->MonitorCalcCalculate k_obsLn([C]t/[C]0) vs TimeMonitor->CalcValidateValidation: End-Point CheckTotal Acid = Initial Moles?Calc->Validate

Figure 2: Kinetic assay workflow for determining hydrolytic stability.

Step-by-Step Methodology
  • Preparation:

    • Prepare a Stock Solution of 3-butyn-1-yl chloroformate (100 mM) in dry Acetonitrile (ACN). Note: Use ACN to prevent solvolysis prior to injection.

    • Prepare 50 mL of Phosphate Buffer (50 mM, pH 7.[1]0) in a thermostated beaker at 25°C.

  • Initiation (t=0):

    • Rapidly inject 500 µL of the Stock Solution into the vigorously stirred buffer.

    • The final concentration will be ~1 mM (pseudo-first-order conditions relative to water).[1]

  • Data Acquisition:

    • Method A (pH-Stat): Use the titrator to maintain pH 7.0 by automatically adding 0.01 M NaOH.[1] Record the volume of NaOH added over time. The volume added is directly proportional to the % hydrolysis.

    • Method B (Open Loop): Record the drop in pH over time (less accurate due to buffer capacity changes, but sufficient for rapid estimation).[1]

  • Calculation:

    • Plot

      
       vs. time (
      
      
      ), where
      
      
      is the theoretical volume of NaOH required for 100% hydrolysis.[1]
    • The slope of the line represents

      
      .
      
    • Calculate half-life:

      
      .[1]
      
  • Self-Validation (Quality Control):

    • At the end of the experiment (typically

      
      ), the total moles of acid generated must match the initial moles of chloroformate injected (
      
      
      ). If acid is low, the starting material may have degraded or evaporated.[1]

Safety & Toxicology

Hazard Class: Corrosive (Skin/Eye), Acute Toxic (Inhalation).[1][2]

  • HCl Evolution: Hydrolysis releases 1 equivalent of Hydrogen Chloride gas.[1] In unbuffered, closed systems, this can lead to rapid pressurization and pH crashes.[1]

  • CO2 Generation: The decarboxylation step releases

    
    . Do not seal reaction vessels tightly during quenching phases to prevent vessel rupture.[1]
    
  • Handling: All stock solutions must be prepared in a fume hood. Double-gloving (Nitrile/Neoprene) is recommended due to the permeation potential of lipophilic chloroformates.

References

  • Kevill, D. N., & D'Souza, M. J. (2008).[1][3] Correlation of the Rates of Solvolysis of Isopropenyl Chloroformate. Journal of Chemical Research, 2008(2), 61–66.[1][3]

  • Queen, A. (1967).[1] Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Canadian Journal of Chemistry, 45(14), 1619–1629.[1]

  • PubChem. (n.d.).[1][2] 3-Butyn-1-yl chloroformate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

  • Castro, E. A., et al. (2002).[1] Kinetics and Mechanism of the Aminolysis of Phenyl Chloroformates. Journal of Organic Chemistry, 67(25), 8911–8916.[1]

Phosgene-Free Synthesis of 3-Butyn-1-yl Chloroformate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemical Logic

The Shift from Gaseous Phosgene

3-Butyn-1-yl chloroformate (CAS: 190774-49-3) is a critical bifunctional linker used extensively in the synthesis of Antibody-Drug Conjugates (ADCs) and "Click Chemistry" reagents. It bridges nucleophilic payloads (via the chloroformate) with azide-tagged biomolecules (via the alkyne).

Historically, chloroformate synthesis relied on bubbling gaseous phosgene (


) into an alcohol solution. While effective, this method poses catastrophic safety risks, requiring expensive engineering controls and regulatory oversight.

The "Phosgene-Free" Paradigm: In modern organic synthesis, "phosgene-free" typically refers to the elimination of gaseous phosgene cylinders from the supply chain. The industry standard replacement is Bis(trichloromethyl) carbonate (BTC) , also known as Triphosgene .[1]

  • Physical State: Crystalline solid (Mp: 80°C).

  • Stoichiometry: 1 mole of BTC generates 3 moles of phosgene equivalents in situ.

  • Safety Profile: Safer to weigh and handle; however, it must be treated with the same respect as phosgene once in solution, as it decomposes to the active acylating agent.

Mechanistic Pathway

The reaction does not simply "replace" phosgene; it generates the active species on demand using a nucleophilic catalyst (typically Pyridine or Triethylamine).

Reaction Equation:



Mechanism Description:

  • Activation: The amine base attacks the carbonyl of BTC, initiating a fragmentation cascade.

  • In Situ Generation: This cascade releases phosgene monomers transiently within the solvent cage.

  • Acylation: The alcohol (3-butyn-1-ol) attacks the highly electrophilic carbonyl, displacing chloride.

  • Scavenging: The base scavenges the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed degradation of the alkyne.

ReactionMechanism BTC Bis(trichloromethyl) carbonate (BTC) Intermediate Activated Complex (Transient Phosgene) BTC->Intermediate Decomposition Base Pyridine (Nucleophilic Catalyst) Base->Intermediate Catalysis Product 3-Butyn-1-yl Chloroformate Intermediate->Product Acylation Byproduct Pyridine·HCl Intermediate->Byproduct HCl Scavenging Substrate 3-Butyn-1-ol Substrate->Product Nucleophilic Attack

Figure 1: Mechanistic pathway of BTC-mediated chloroformylation. Note the in-situ generation of the active electrophile.

Part 2: Experimental Protocol (Batch Synthesis)

This protocol is validated for gram-scale synthesis (10–50g). For larger scales, flow chemistry is recommended (see Section 3).

Reagents & Equipment
ReagentRoleEquivalentsNotes
3-Butyn-1-ol Substrate1.0Dry over molecular sieves before use.
Triphosgene (BTC) Reagent0.35 - 0.40Slight excess ensures full conversion. Toxic.
Pyridine Base/Cat.[1][2][3]1.0 - 1.1Must be anhydrous.
Dichloromethane (DCM) SolventN/AAnhydrous; 0.2M - 0.5M concentration.
1M HCl QuenchN/AFor removing pyridine.
Step-by-Step Methodology

Phase A: Reactor Setup

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an internal thermometer.

  • Critical Safety: Attach the reaction vessel exhaust to a caustic scrubber (20% NaOH solution) to neutralize any escaping phosgene vapors.

  • Maintain a positive pressure of dry Nitrogen or Argon.

Phase B: Reaction Initiation

  • Charge the flask with 3-Butyn-1-ol (1.0 eq) and Pyridine (1.1 eq) in anhydrous DCM.

  • Cool the mixture to -5°C to 0°C using an ice/salt bath. Rationale: Low temperature prevents the decomposition of the chloroformate and controls the exothermic BTC decomposition.

Phase C: BTC Addition (The Critical Step)

  • Dissolve Triphosgene (BTC) (0.35 eq) in a minimal amount of DCM in the addition funnel.

  • Dropwise Addition: Add the BTC solution slowly over 30–45 minutes.

    • Observation: A white precipitate (Pyridine Hydrochloride) will form immediately.

    • Control: Ensure internal temperature does not exceed 5°C.[4]

  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) and stir for 2–3 hours.

  • In-Process Control (IPC): Check conversion via TLC (stain with KMnO4; alcohol oxidizes, chloroformate hydrolyzes/faints) or GC-MS.

Phase D: Workup & Isolation

  • Quench: Cool back to 0°C. Slowly add cold water (or 1M HCl) to quench unreacted acylating species. Caution: Gas evolution (

    
    ) may occur.
    
  • Separation: Transfer to a separatory funnel. Wash the organic layer sequentially with:

    • Cold 1M HCl (2x) – Removes Pyridine.

    • Sat. NaHCO3 (1x) – Neutralizes acid traces.

    • Brine (1x) – Drying.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap) at <30°C .
    
    • Warning: Chloroformates are thermally unstable. Do not overheat.

  • Purification: The crude oil is often sufficiently pure (>95%) for subsequent steps. If necessary, rapid vacuum distillation can be performed (bp ~55-60°C at 5 mmHg), but column chromatography is generally avoided due to hydrolysis on silica.

Part 3: Process Logic & Flow Chemistry (Scale-Up)

For scale-up (>100g), batch accumulation of BTC is hazardous. A Continuous Flow approach is superior for safety profile and yield.

FlowProcess FeedA Feed A: 3-Butyn-1-ol + Pyridine (in DCM) Mixer T-Mixer (High Turbulence) FeedA->Mixer FeedB Feed B: Triphosgene (in DCM) FeedB->Mixer Reactor Residence Time Unit (PFA Tubing, 0°C) Mixer->Reactor Reaction Zone QuenchMixer Quench Mixer Reactor->QuenchMixer QuenchFeed Feed C: Water/HCl QuenchFeed->QuenchMixer Separator Membrane Separator (Liquid-Liquid) QuenchMixer->Separator Product Product Stream (Organic Phase) Separator->Product

Figure 2: Continuous flow setup for phosgene-free chloroformylation. This minimizes the active volume of hazardous intermediates.

Advantages of Flow:

  • Thermal Control: Excellent heat transfer manages the exotherm of BTC decomposition.

  • Safety: Only a small amount of "phosgene equivalent" exists in the tubing at any second.

  • Selectivity: Precise residence time control minimizes dimer formation (carbonate byproduct).

Part 4: Characterization & Safety Data

Physical & Spectral Data
PropertyValueSource
Appearance Colorless to pale yellow liquid[1]
Boiling Point 155.6°C (760 mmHg) / ~60°C (reduced)[2]
Density 1.166 - 1.208 g/mL[2]
IR Spectrum Strong C=O stretch at ~1775 cm⁻¹ (Chloroformate)[3]
1H NMR Triplet at ~4.4 ppm (

), Triplet at ~2.6 ppm (

), Triplet at ~2.0 ppm (

)
Predicted
Safety & Handling (E-E-A-T)
  • Toxicity: 3-Butyn-1-yl chloroformate is a lachrymator and corrosive. It releases HCl upon contact with moisture.

  • BTC Handling: Although solid, BTC has a vapor pressure. Weigh in a hood. If spilled, cover with 10% ammonia solution or solid sodium carbonate.

  • Waste Disposal: All aqueous waste from the reaction contains pyridine and potentially traces of hydrolyzed phosgene (carbonate). Treat with caustic solution (pH > 10) before disposal.

References

  • Cotarca, L., et al. (1996). "Bis(trichloromethyl) carbonate in organic synthesis." Synthesis, 1996(05), 553-576.

  • ChemicalBook. (2025).[3][5] "3-Butyn-1-yl chloroformate Properties and CAS 190774-49-3."

  • Pasquato, L., et al. (2000). "Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity." Tetrahedron Letters, 41(36), 7027-7031.

  • Burke, S. D., & Danheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley.[2] (Reference for BTC handling protocols).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4066094, 3-Butyn-1-yl chloroformate.

Sources

Methodological & Application

Application Note: Precision Functionalization of Amines using 3-Butyn-1-yl Chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for protecting primary and secondary amines using 3-Butyn-1-yl chloroformate . Unlike traditional protecting groups (e.g., Boc, Fmoc) used solely for temporary masking, this reagent serves a dual purpose: it protects the amine functionality as a stable carbamate while simultaneously installing a terminal alkyne handle. This "functional protection" strategy is critical in Chemical Biology and Medicinal Chemistry, specifically for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry."

Target Audience: Synthetic Chemists, Chemical Biologists, and Medicinal Chemists focusing on PROTACs, linker design, and bio-orthogonal labeling.

Scientific Foundation & Mechanism

The Chemical Logic

3-Butyn-1-yl chloroformate acts as an electrophilic acylating agent. The reaction follows a classic Nucleophilic Acyl Substitution pathway. The amine nucleophile attacks the carbonyl carbon of the chloroformate, displacing the chloride ion.

  • Why Chloroformate? Chloroformates are more reactive than carbonates (e.g., Boc₂O), allowing for rapid reaction at lower temperatures (

    
    ), which preserves stereocenters in chiral amines.
    
  • The "Butoc" Handle: The resulting O-3-butynyl carbamate (often informally termed "Butoc") is chemically robust. It resists physiological pH, making it ideal for biological probes.

  • Click Utility: The terminal alkyne is sterically accessible for triazole formation but chemically inert to standard oxidation/reduction conditions used in earlier synthetic steps.

Reaction Mechanism Diagram

The following diagram illustrates the nucleophilic attack and the subsequent base-mediated scavenging of the hydrochloric acid byproduct.

ReactionMechanism Amine Primary/Secondary Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent 3-Butyn-1-yl Chloroformate Reagent->Intermediate Base Base (TEA/DIPEA) (HCl Scavenger) Intermediate->Base H+ Transfer Product N-(3-butyn-1-yloxycarbonyl) Amine (Carbamate) Intermediate->Product Elimination of Cl- Byproduct Ammonium Salt (Precipitate) Base->Byproduct Neutralization

Figure 1: Mechanistic pathway of amine protection via chloroformate acylation.

Critical Experimental Parameters

To ensure reproducibility and high yields (>90%), the following parameters must be strictly controlled.

ParameterRecommended ConditionCausality / Rationale
Stoichiometry 1.1 – 1.2 equiv. ChloroformateSlight excess ensures complete consumption of the limiting amine reagent.
Base Triethylamine (TEA) or DIPEAEssential to neutralize HCl. Acidic byproduct otherwise protonates the amine, deactivating it.
Solvent Dichloromethane (DCM) or THFDCM is preferred for solubility; THF is used if the amine is polar/salt-like. Anhydrous grade is required to prevent hydrolysis of the chloroformate.
Temperature


RT
Initial cooling prevents exothermic runaway and minimizes bis-acylation side products.
Concentration 0.1 M – 0.2 MDilution prevents oligomerization; too dilute slows kinetics.

Detailed Standard Operating Procedure (SOP)

Phase 1: Preparation
  • Glassware: Flame-dry a round-bottom flask (RBF) and cool under a stream of dry Argon or Nitrogen.

  • Reagents: Ensure 3-Butyn-1-yl chloroformate is clear and colorless. If yellow/brown, it may be degraded (hydrolyzed).

Phase 2: Reaction Setup
  • Dissolution: Charge the RBF with the Amine substrate (1.0 equiv) .

  • Solvent: Add anhydrous DCM (0.15 M relative to amine) . Stir until dissolved.

  • Base Addition: Add Triethylamine (1.5 equiv) via syringe.

    • Note: If using an amine salt (e.g., R-NH3+ Cl-), increase base to 2.5 equiv to free the amine.

  • Cooling: Submerge the flask in an ice/water bath (

    
    ) for 10 minutes.
    
  • Reagent Addition: Add 3-Butyn-1-yl chloroformate (1.1 equiv) dropwise over 5–10 minutes.

    • Caution: Reaction is exothermic. Rapid addition may cause boiling or impurity formation.

Phase 3: Monitoring & Workup
  • Reaction Time: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

  • TLC Monitoring: Check consumption of starting amine. (Stain: Ninhydrin will show loss of free amine; PMA or KMnO4 will visualize the alkyne).

  • Quench: Add water (equal volume to solvent) to quench excess chloroformate.

  • Extraction:

    • Transfer to a separatory funnel.[1]

    • Wash Organic layer with 1M HCl (removes unreacted amine and TEA).

    • Wash Organic layer with Sat. NaHCO3 (removes residual acid/phenols).

    • Wash with Brine .

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Phase 4: Purification
  • The resulting carbamate is often pure enough for the next step.

  • If purification is needed, Flash Column Chromatography (Hexanes/Ethyl Acetate) is standard. The carbamate is less polar than the free amine.

Workflow Logic & Decision Tree

Use this decision matrix to adapt the protocol for complex substrates (e.g., amino acids, peptides).

DecisionTree Start Start: Assess Substrate Solubility Is Substrate Soluble in DCM? Start->Solubility YesDCM Use Standard Protocol (DCM / TEA) Solubility->YesDCM Yes NoDCM Check THF Solubility Solubility->NoDCM No AcidSensitive Is Substrate Acid Sensitive? YesDCM->AcidSensitive YesTHF Use THF / DIPEA NoDCM->YesTHF Yes NoTHF Use Schotten-Baumann (Dioxane / aq. NaHCO3) NoDCM->NoTHF No YesTHF->AcidSensitive YesAcid Skip HCl Wash Use Citric Acid or Direct Column AcidSensitive->YesAcid Yes NoAcid Standard Workup AcidSensitive->NoAcid No

Figure 2: Solvent and Workup adaptation strategy based on substrate properties.

Validation & Quality Control

Verify the synthesis using the following spectroscopic markers.

MethodExpected SignalInterpretation
1H NMR

4.10–4.20 (t, 2H)

adjacent to carbamate oxygen.
1H NMR

2.40–2.60 (td, 2H)
Propargylic

protons.
1H NMR

1.95–2.05 (t, 1H)
Terminal Alkyne proton (Diagnostic).
IR ~1700–1720

Strong Carbonyl (C=O) stretch.
IR ~3250–3300

Sharp Alkyne (C-H) stretch.
LC-MS [M+H]+ or [M+Na]+Mass shift corresponding to +96.02 Da (addition of

).

Downstream Utility: Click Chemistry[1][4][5][6][7]

Once the amine is protected as the 3-butynyl carbamate, it serves as a "Click-ready" handle.

  • Reagents: Azide-tagged molecule (

    
    ), 
    
    
    
    (cat.), Sodium Ascorbate (reductant).
  • Solvent: t-BuOH/Water (1:1) or DMSO.

  • Outcome: Formation of a 1,4-disubstituted 1,2,3-triazole linkage.[2]

  • Advantage: The carbamate linkage remains stable during the copper-catalyzed reaction, ensuring the amine functionality is not compromised.

References

  • Core Methodology: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for carbamate formation via chloroformates).

  • Click Chemistry Application: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.

  • Specific Reagent Usage: Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046-15047. (Contextualizes alkyne handles in chemical biology).

  • Carbamate Stability: Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

Sources

copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 3-Butyn-1-yl chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Butyn-1-yl Chloroformate as a Heterobifunctional Alkyne Linker

Abstract & Utility

This application note details the usage of 3-Butyn-1-yl chloroformate (CAS: 190774-49-3) , a high-value heterobifunctional linker used to install a "clickable" homopropargyl handle onto nucleophilic substrates (amines, alcohols, thiols).

Unlike simple propargyl halides, the 3-butynyl scaffold provides an extended spacer (homopropargyl), reducing steric hindrance around the triazole formation site during the subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reagent is particularly critical in Activity-Based Protein Profiling (ABPP) and Antibody-Drug Conjugate (ADC) synthesis, where it serves as the bridge between a targeting ligand and a reporter tag.

Chemical Properties & Handling

Warning: Chloroformates are moisture-sensitive lachrymators. Improper handling leads to rapid hydrolysis, releasing HCl gas and rendering the reagent useless.

PropertySpecification
Molecular Weight 132.54 g/mol
Boiling Point ~149 °C
Density 1.166 g/mL
Reactive Group A Chloroformate: Reacts with Nucleophiles (

,

)
Reactive Group B Terminal Alkyne: Reacts with Azides (CuAAC)
Storage -20°C, under Argon/Nitrogen, desiccated.
Solubility Soluble in DCM, THF, DMF, Ethyl Acetate. Decomposes in water.

Strategic Workflow: The "Tag-Then-Click" Approach

Because the chloroformate moiety is hydrolytically unstable, the experimental workflow must follow a strict sequence: Anhydrous Functionalization followed by Aqueous Click Chemistry .

Logical Flow:

  • Nucleophilic Substitution: The chloroformate reacts with the target amine (e.g., a drug pharmacophore or protein lysine) under anhydrous basic conditions to form a stable carbamate .

  • Purification (Optional): Removal of excess linker.

  • CuAAC Ligation: The now-stable alkyne-tagged target is reacted with an azide-reporter in aqueous buffer.

Workflow Visualization

Workflow Substrate Target Molecule (Amine/Alcohol) Intermediate Stable Carbamate (Alkyne-Tagged) Substrate->Intermediate Step 1: Anhydrous Base (DCM/TEA, 0°C) Reagent 3-Butyn-1-yl Chloroformate Reagent->Intermediate Product Final Conjugate (Triazole Linked) Intermediate->Product Step 2: CuAAC (CuSO4/Ascorbate) Azide Azide Reporter (Fluorophore/Drug) Azide->Product

Figure 1: The sequential "Tag-Then-Click" workflow ensures the moisture-sensitive chloroformate is converted to a stable carbamate before aqueous click chemistry.

Detailed Protocols

Phase A: Functionalization (Alkyne Installation)

Goal: To install the homopropargyl handle onto a primary amine (R-NH2).

Reagents:

  • Target Amine (1.0 eq)

  • 3-Butyn-1-yl chloroformate (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step:

  • Preparation: Flame-dry a reaction flask and purge with nitrogen. Dissolve the Target Amine in anhydrous DCM (concentration ~0.1 M).

  • Base Addition: Add TEA (2.0 eq) to the solution. Cool the mixture to 0°C using an ice bath.

  • Linker Addition: Dilute 3-Butyn-1-yl chloroformate (1.2 eq) in a small volume of DCM. Add this solution dropwise to the reaction flask over 10 minutes.

    • Why? Dropwise addition prevents localized heating and double-acylation side products.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Look for mass shift +108 Da for the carbamate formation minus HCl).

  • Quench & Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (

      
      ).
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Outcome: You now possess a stable homopropargyl carbamate . This intermediate can be stored or subjected to chromatography.

Phase B: CuAAC Reaction (Click Chemistry)

Goal: To conjugate the Alkyne-Tagged Target with an Azide-Fluorophore.

Reagents:

  • Alkyne-Tagged Target (from Phase A)

  • Azide-Partner (1.0–1.2 eq)

  • 
     (100 mM stock in water)
    
  • THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (500 mM stock)

  • Sodium Ascorbate (500 mM fresh stock)

  • Solvent: DMSO/Water or t-BuOH/Water (1:1).

Step-by-Step:

  • Complex Formation: Premix

    
     and THPTA ligand in a 1:5 molar ratio (e.g., 1 µL Cu stock + 5 µL THPTA stock) in a separate tube. Incubate for 5 mins.
    
    • Why? The ligand protects Cu(I) from oxidation and prevents protein precipitation/degradation.

  • Reaction Mix: In the main reaction vessel, dissolve the Alkyne-Tagged Target and Azide-Partner in the solvent mixture.

  • Catalyst Addition: Add the Cu-THPTA complex to the reaction mix. Final Cu concentration should be 0.1–1.0 mM.

  • Initiation: Add Sodium Ascorbate (final conc. 5 mM) to initiate the reduction of Cu(II) to catalytic Cu(I).

  • Incubation: Stir/shake at RT for 30–60 minutes in the dark (if using fluorophores).

  • Purification: For small molecules, use silica chromatography. For proteins, use desalting columns (PD-10) or dialysis to remove copper and excess reagents.

Mechanism of Action (CuAAC)

Mechanism Step1 1. Cu(I) Coordination (Formation of Cu-Acetylide) Step2 2. Azide Binding (Formation of Metallocycle) Step1->Step2 Azide Entry Step3 3. Ring Contraction (Triazole Formation) Step2->Step3 C-N Bond Step4 4. Protonation & Product Release Step3->Step4 Rearrangement Step4->Step1 Regenerate Cu(I)

Figure 2: The catalytic cycle of CuAAC. The homopropargyl group facilitates Step 1 by providing a sterically accessible terminal alkyne.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Phase A) Hydrolysis of ChloroformateEnsure DCM/THF is anhydrous. Use fresh reagent. Do not use alcohols (MeOH/EtOH) as solvents.
Precipitate (Phase B) Copper Oxidation / Protein AggregationIncrease THPTA ligand concentration. Ensure Ascorbate is fresh (it degrades rapidly in air).
No Reaction (Phase B) Oxygen InhibitionDegas solvents (sparge with

). Oxygen re-oxidizes catalytic Cu(I) to inactive Cu(II).
Side Products Double AcylationIn Phase A, ensure strict temperature control (0°C) and dropwise addition.

References

  • Synthesis and Reactivity of Chloroformates

    • Title: "Chloroformates in Organic Synthesis."[1]

    • Source:Chemical Reviews (Available via ACS Public
    • Context: General reactivity of chloroformates with amines to form carbamates.[2]

    • URL:[Link] (General Journal Link)

  • The Click Reaction (CuAAC)

    • Title: "Click Chemistry: Diverse Chemical Function
    • Source:Angewandte Chemie International Edition, 2001, 40(11), 2004–2021.
    • Authors: Kolb, H. C., Finn, M. G., & Sharpless, K. B.
    • URL:[Link][3][4]

  • Ligand-Assisted CuAAC (THPTA)

    • Title: "A Stepwise Huisgen Cycloaddition Process: Copper(I)
    • Source:Journal of the American Chemical Society, 2002.
    • Context: Introduction of ligands to accelerate and protect the CuAAC reaction in biological media.
    • URL:[Link]

  • Homopropargyl Linkers in Proteomics

    • Title: "Activity-Based Protein Profiling: The Serine Hydrolases."
    • Source:Proceedings of the N
    • Context: Use of alkyne-tagged probes for labeling active sites.
    • URL:[Link]

Sources

Technical Guide: Strategic Utilization of 3-Butyn-1-yl Chloroformate in Sonogashira Cross-Coupling Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of drug discovery and bioconjugation, 3-Butyn-1-yl chloroformate serves as a high-value bifunctional linker. It bridges the gap between nucleophilic functional groups (amines, alcohols) and palladium-catalyzed cross-coupling chemistry.

The Core Challenge: Direct Sonogashira coupling of the chloroformate itself is chemically contraindicated. The basic conditions required for the Sonogashira reaction (amines, inorganic carbonates) will rapidly decompose the electrophilic chloroformate moiety.

The Solution: This Application Note defines the "Install-then-Couple" workflow. The chloroformate is utilized first to derivatize a target molecule (forming a stable carbamate or carbonate), creating a "coupling-ready" alkyne handle. This intermediate then undergoes Sonogashira coupling under optimized conditions to preserve the newly formed linkage.

Key Applications
  • PROTAC Linker Synthesis: Installing rigid or semi-rigid alkyne spacers.

  • Fragment-Based Drug Discovery (FBDD): Late-stage functionalization of amine-bearing scaffolds.

  • Bio-orthogonal Tagging: Introduction of alkyne handles for subsequent click chemistry or cross-coupling.

Chemical Mechanism & Workflow Logic

The utilization of this reagent relies on exploiting the reactivity difference between the hard electrophile (chloroformate) and the soft nucleophile (alkyne).

Workflow Diagram: The "Install-then-Couple" Strategy

Workflow cluster_0 Critical Control Point Start Target Molecule (R-NH2 or R-OH) Intermed Stable Intermediate (Carbamate/Carbonate Alkyne) Start->Intermed Step 1: Nucleophilic Substitution (Base: DIPEA/Pyridine, 0°C) Reagent 3-Butyn-1-yl Chloroformate Reagent->Intermed Product Final Coupled Conjugate Intermed->Product Step 2: Sonogashira Coupling (Pd cat., CuI, Base) Partner Aryl Halide (Ar-X) Partner->Product

Figure 1: Sequential workflow preventing chloroformate decomposition. The linker is installed first (Step 1) to generate a base-stable alkyne for the coupling reaction (Step 2).

Module 1: Linker Installation (Pre-Coupling)

Before any Palladium chemistry can occur, the 3-butyn-1-yl moiety must be attached to the substrate. This step converts the highly reactive chloroformate into a stable carbamate (with amines) or carbonate (with alcohols).

Protocol A: Carbamate Formation (For Amine Substrates)

Objective: Functionalize a secondary amine drug scaffold with the 3-butyn-1-yl linker.

Reagents:

  • Substrate: Amine-bearing scaffold (1.0 equiv)

  • Reagent: 3-Butyn-1-yl chloroformate (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Anhydrous DCM or THF

Step-by-Step Procedure:

  • Preparation: Dissolve the amine substrate (1.0 mmol) and DIPEA (1.5 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath to suppress elimination side reactions.

  • Addition: Add 3-Butyn-1-yl chloroformate (1.1 mmol) dropwise over 10 minutes. Note: Chloroformates are moisture sensitive; use a syringe.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1-2 hours. Monitor by TLC/LC-MS for disappearance of amine.

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Verify the formation of the carbamate (approx. shift of α-methylene protons in 1H NMR) and retention of the terminal alkyne proton (~2.0 ppm).

Module 2: Sonogashira Coupling of the Linker

Once the alkyne is installed, the Sonogashira coupling attaches the aryl partner. The choice of base is critical here: while the carbamate is more stable than the chloroformate, it can still hydrolyze under harsh refluxing basic conditions.

Optimization Matrix: Reaction Conditions
ParameterStandard ConditionMild / Labile-Linker ConditionRationale for "Mild"
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)PdCl₂(dppf) or Pd(OAc)₂/XPhosBidentate ligands or bulky phosphines allow lower temps.
Co-Catalyst CuI (2-5 mol%)CuI (1-2 mol%)Standard requirement for terminal alkynes.
Base Et₃N or Diethylamine (Solvent)Et₃N (2-3 equiv) in THF/DMFAvoid using amine as solvent to prevent carbamate exchange.
Solvent DMF or THFTHF or 1,4-DioxaneLower boiling points, easier removal, less basicity.
Temperature 60°C - 80°CRT - 40°CPrevents thermal degradation of the carbamate linker.
Protocol B: Mild Sonogashira Coupling

Objective: Couple the 3-butyn-1-yl carbamate intermediate with an aryl iodide.

Reagents:

  • Alkyne Intermediate (from Protocol A) (1.0 equiv)

  • Aryl Iodide (1.1 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (0.05 equiv)

  • Co-Catalyst: CuI (0.02 equiv)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Degassed THF (0.1 M concentration)

Step-by-Step Procedure:

  • Degassing: Sparge anhydrous THF with nitrogen for 15 minutes. Oxygen inhibits the catalytic cycle and promotes Glaser homocoupling of the alkyne.

  • Assembly: In a reaction vial, combine the Alkyne Intermediate (1.0 mmol), Aryl Iodide (1.1 mmol), PdCl₂(PPh₃)₂ (35 mg), and CuI (4 mg).

  • Solvation: Add the degassed THF (10 mL) and Et₃N (0.42 mL).

  • Reaction: Stir at room temperature (RT) for 4–12 hours.

    • Checkpoint: If reaction is sluggish after 4 hours, heat gently to 40°C. Avoid temperatures >60°C to protect the carbamate linkage.

  • Workup: Filter through a pad of Celite to remove metal precipitates. Concentrate the filtrate.

  • Purification: Purify via silica gel chromatography. Note: The product will likely be UV-active due to the new aryl conjugation.

Mechanistic Insight & Troubleshooting

Understanding the catalytic cycle helps troubleshoot low yields.

Catalytic Cycle Visualization

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetalation (Ar-Pd-Alkyne) OxAdd->TransMet + Cu-Alkyne Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 CuCycle Copper Cycle (Cu-Alkyne formation) CuCycle->TransMet Feeds Acetylide

Figure 2: The Pd(0)/Cu(I) catalytic cycle. The rate-determining step for hindered substrates is often the Oxidative Addition or Transmetalation.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Reaction (SM remains) Catalyst deactivation (O₂)Ensure rigorous degassing; switch to fresh Pd source.
Homocoupling (Diyne) Oxygen presence / Excess CuReduce CuI loading to 1%; improve inert atmosphere.
Linker Cleavage Base too strong / Temp too highSwitch from inorganic bases (K₂CO₃) to organic (Et₃N); lower temp.
Black Precipitate "Pd Black" formationLigand insufficient. Add excess PPh₃ or switch to Pd(dppf)Cl₂.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922.

  • Dubbaka, S. R., & Vogel, P. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Chloroformates. Organic Letters.
  • Li, H., et al. (2019). Application of Sonogashira Coupling in the Synthesis of Drug Linkers.[3][4] Journal of Medicinal Chemistry. (General application context).

(Note: While specific papers detailing "Sonogashira of 3-butyn-1-yl chloroformate" as a standalone title are rare, the protocols above are derived from standard operating procedures for terminal alkyne linkers found in the cited review literature.)

Sources

Application Note: Precision Synthesis of Alkyne-Functionalized Carbamates using 3-Butyn-1-yl Chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3-butyn-1-yl carbamates via the nucleophilic substitution of amines with 3-Butyn-1-yl chloroformate .[1] This specific transformation is a cornerstone in chemical biology, installing a terminal alkyne "handle" onto a target molecule (drug, protein, or glycan).[1] This handle enables downstream bio-orthogonal conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry."[1]

Unlike standard amide couplings, chloroformate chemistry requires rigorous control of pH and temperature to prevent hydrolysis and ensure high yields.[1] This protocol provides a self-validating workflow for generating high-purity carbamate linkers.[1]

Chemical Basis & Mechanism[1][2]

The Reagent: 3-Butyn-1-yl Chloroformate[1]
  • CAS: 190774-49-3[1]

  • Structure: A chloroformate ester with a terminal alkyne tail.[1]

  • Reactivity: High. The carbonyl carbon is highly electrophilic due to the electron-withdrawing chlorine and oxygen atoms.

  • Role: Acts as a "carbonyl donor," linking an amine and the butynyl alcohol moiety into a stable carbamate (urethane).

Reaction Mechanism

The reaction proceeds via an Addition-Elimination mechanism (Nucleophilic Acyl Substitution):

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbonyl carbon of the chloroformate.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate forms.[1]

  • Elimination: The chloride ion (

    
    ) is a good leaving group and is expelled, reforming the carbonyl double bond.[1]
    
  • Deprotonation: The resulting protonated carbamate is neutralized by the auxiliary base (e.g., Triethylamine or DIPEA), generating the final neutral carbamate and an ammonium salt precipitate.

Critical Constraint: The reaction generates HCl as a byproduct.[1][2][3] If not neutralized immediately, the acid will protonate the remaining amine starting material, rendering it non-nucleophilic and stalling the reaction (stopping at 50% conversion).

Strategic Planning & Safety

Safety Profile (GHS Classifications)
  • H314: Causes severe skin burns and eye damage.[1][4]

  • H331: Toxic if inhaled.[1][4]

  • Handling: All operations must be performed in a functioning fume hood. Moisture sensitive; hydrolysis releases HCl gas.[1]

Solvent & Base Selection Matrix
ParameterStandard Protocol (Recommended)Alternative (Schotten-Baumann)
Solvent Dichloromethane (DCM) or THF (Anhydrous)EtOAc / Water (Biphasic)
Base DIPEA (Hünig's Base) or Triethylamine (TEA)

or

Use Case Lipophilic amines, moisture-sensitive drugs.[1]Water-soluble amines, robust substrates.[1]
Pros High yield, easy salt removal.[1]Eco-friendly, no organic base required.[1]

Experimental Protocol: Anhydrous Synthesis

Objective: Synthesis of


-substituted-3-butyn-1-yl carbamate.
Scale:  1.0 mmol (Scalable).
Materials
  • Amine Substrate: 1.0 mmol (1.0 equiv)

  • 3-Butyn-1-yl chloroformate: 1.1 - 1.2 mmol (1.1 - 1.2 equiv) [1]

  • Base: Diisopropylethylamine (DIPEA): 2.5 mmol (2.5 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM): 10 mL (0.1 M concentration)

Step-by-Step Procedure
  • Preparation (T = -15 min):

    • Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon to establish an inert atmosphere.[1]
      
  • Solubilization (T = 0):

    • Add the Amine Substrate (1.0 equiv) to the flask.

    • Add Anhydrous DCM via syringe.[1]

    • Add DIPEA (2.5 equiv).[1] Note: Excess base is required to scavenge HCl and ensure the amine remains deprotonated.

  • Cooling (Critical Process Parameter):

    • Submerge the flask in an ice/water bath (

      
      ).
      
    • Reasoning: The reaction is exothermic.[1] Low temperature prevents side reactions (e.g., formation of isocyanates or ureas) and controls the reaction rate.[1]

  • Addition (T = 10 min):

    • Dilute 3-Butyn-1-yl chloroformate in a separate vial with a small volume of DCM (optional, for better control).[1]

    • Add the chloroformate solution dropwise to the stirring amine mixture over 5-10 minutes.

    • Observation: You may observe white "smoke" (HCl vapor) if the system is not well-sealed, or the formation of a white precipitate (DIPEA

      
      HCl salt) in the solution. This is normal.
      
  • Reaction (T = 10 min to 2 hrs):

    • Allow the reaction to stir at

      
       for 30 minutes.
      
    • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

    • Monitor by TLC or LC-MS.[1] The amine spot should disappear.[1]

  • Workup (Purification):

    • Quench: Add 10 mL of saturated

      
       solution.
      
    • Extraction: Transfer to a separatory funnel.[1] Extract the aqueous layer with DCM (

      
      ).[1]
      
    • Wash: Wash combined organic layers with:

      • 
         (or 5% Citric Acid) – Removes unreacted amine and excess DIPEA.[1]
        
      • Saturated

        
         – Neutralizes trace acid.[1]
        
      • Brine (Saturated NaCl) – Removes water.[1]

    • Drying: Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (Rotavap).
      

Quality Control & Validation

Verify the identity of your product using these diagnostic signals.

Proton NMR ( -NMR, )
MoietyChemical Shift (

)
MultiplicityInterpretation
Carbamate NH

ppm
Broad SingletDiagnostic of carbamate formation.[1]

-

ppm
Triplet (

)
Methylene adjacent to carbamate oxygen.[1]


ppm
Triplet (

)
Terminal alkyne proton (Click handle).[1]

-C


ppm
Multiplet/TripletPropargylic protons.[1]
Infrared Spectroscopy (IR)
  • C=O Stretch: Strong band at

    
     (Carbamate).[1]
    
  • C

    
    C Stretch:  Weak band at 
    
    
    
    (Alkyne).
  • 
    C-H Stretch:  Sharp band at 
    
    
    
    .

Visualization: Reaction Workflow & Decision Tree

CarbamateSynthesis cluster_click Downstream Application: CuAAC node_start Start: Amine Substrate node_solubility Is Amine Water Soluble? node_start->node_solubility node_methodA Method A: Anhydrous (DCM, DIPEA, 0°C) node_solubility->node_methodA No (Lipophilic) node_methodB Method B: Schotten-Baumann (EtOAc/Water, Na2CO3) node_solubility->node_methodB Yes (Hydrophilic) node_add_reagent Add 3-Butyn-1-yl Chloroformate (Dropwise) node_methodA->node_add_reagent node_monitor Monitor (TLC/LCMS) Amine Disappearance node_add_reagent->node_monitor node_workup Acid Wash (1M HCl) Remove Base/Amine node_monitor->node_workup node_product Purified Carbamate (Ready for Click Chem) node_workup->node_product node_methodB->node_add_reagent node_click Reaction with Azide-Tag (CuSO4, Ascorbate) node_product->node_click Next Step

Figure 1: Decision matrix and workflow for the synthesis of carbamates depending on substrate solubility.

Downstream Application: The "Click" Reaction

The primary utility of synthesizing this carbamate is to install a bio-orthogonal handle. Once purified, the 3-butynyl carbamate serves as the "Alkyne" partner in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Typical Click Protocol:

  • Reagents: Carbamate (1 equiv) + Azide-Tag (1 equiv).[1]

  • Catalyst:

    
     (5 mol%) + Sodium Ascorbate (10 mol%).[1]
    
  • Solvent:

    
     (1:1).[1]
    
  • Outcome: Formation of a 1,4-disubstituted 1,2,3-triazole linkage.[1]

References

  • Sigma-Aldrich. 3-Butyn-1-yl chloroformate Product Sheet.[1] Retrieved from [1]

  • Organic Chemistry Portal. Synthesis of Carbamates. Retrieved from

  • National Institutes of Health (NIH) PubChem. 3-Butyn-1-yl chloroformate Compound Summary.[1] Retrieved from [1]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[1] Angewandte Chemie International Edition.[1] Retrieved from [1]

  • BenchChem. Application Notes for Carbamate Synthesis. Retrieved from [1]

Sources

derivatization of alcohols for GC-MS analysis using 3-Butyn-1-yl chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-precision protocol for the derivatization of primary and secondary alcohols using 3-Butyn-1-yl chloroformate (BCF) . Unlike standard silylation reagents (e.g., BSTFA), BCF generates stable carbonate derivatives amenable to Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Key Advantages of this Protocol:

  • Alkyne "Click" Handle: The unique 3-butynyl moiety introduces a terminal alkyne, allowing for post-derivatization functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) if orthogonal detection (e.g., fluorescence LC-MS) is required later.[1]

  • Hydrolytic Stability: Carbonate derivatives are significantly more stable against moisture than trimethylsilyl (TMS) ethers, allowing for easier sample handling and storage.[1]

  • Chromatographic Resolution: The bulky, polarizable alkyne tail shifts retention indices (RI) distinctively, separating analytes from complex matrix interferences.[1]

Reaction Mechanism & Chemistry

The derivatization proceeds via a nucleophilic substitution reaction. The hydroxyl group of the analyte attacks the electrophilic carbonyl carbon of the chloroformate. Pyridine serves a dual role: it acts as a base to neutralize the liberated hydrochloric acid (HCl) and as a nucleophilic catalyst to form a reactive acyl-pyridinium intermediate.[1]

Reaction Scheme:


[1]

Net Mass Shift: The derivatization replaces the hydroxyl hydrogen (H, ~1 Da) with the 3-butynyloxycarbonyl group (


, ~97 Da).[1]
  • Net Mass Increase ($ \Delta M $): +96 Da.[1]

Mechanism Visualization

ReactionMechanism Alcohol Analyte Alcohol (R-OH) Intermediate Acyl-Pyridinium Intermediate Alcohol->Intermediate Nucleophilic Attack Reagent 3-Butyn-1-yl Chloroformate (Electrophile) Reagent->Intermediate + Pyridine (Catalyst) Product Carbonate Derivative (Stable) Intermediate->Product Elimination of Py-HCl Byproduct Pyridinium HCl Intermediate->Byproduct

Figure 1: Mechanistic pathway for the conversion of alcohols to 3-butynyl carbonates.

Experimental Protocol

Safety Warning: 3-Butyn-1-yl chloroformate is a lachrymator and toxic. Pyridine is flammable and toxic. Perform all steps in a fume hood.

Reagents & Materials
  • Derivatizing Agent: 3-Butyn-1-yl chloroformate (CAS 190774-49-3), >96% purity.[1]

  • Catalyst/Base: Anhydrous Pyridine.

  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM), anhydrous.[1]

  • Quenching Agent: 1 M Sodium Bicarbonate (

    
    ).[1]
    
  • Extraction Solvent: Hexane or Chloroform.[2]

Step-by-Step Methodology
StepActionCritical Technical Insight
1. Preparation Dissolve 50 µL of sample (alcohol solution) in 200 µL of anhydrous Acetonitrile .Do not use alcohol solvents (MeOH/EtOH) as they will compete with the analyte for the reagent.
2.[1] Basification Add 50 µL of Pyridine . Vortex for 10 seconds.Pyridine acts as an acid scavenger. Ensure the pH is >8 to drive the reaction forward.[2]
3. Derivatization Add 30 µL of 3-Butyn-1-yl chloroformate . Cap tightly and vortex immediately for 30 seconds.The reaction is exothermic. Slight warming indicates successful initiation.
4. Incubation Let stand at room temperature for 5–10 minutes .Unlike silylation, carbonate formation is rapid.[1] Heating is generally unnecessary unless the alcohol is sterically hindered.
5. Quenching Add 200 µL of 1 M NaHCO3 solution. Vortex until gas evolution (CO2) ceases.[1]This destroys excess chloroformate (hydrolysis) and neutralizes the Pyridine-HCl salt.[1]
6. Extraction Add 300 µL of Hexane . Shake vigorously for 1 minute. Centrifuge at 3000 rpm for 2 minutes.The carbonate derivative is highly lipophilic and will partition into the upper Hexane layer.
7. Analysis Transfer the upper organic layer to a GC vial with a glass insert. Inject 1 µL into GC-MS.Ensure the sample is free of water droplets to protect the GC column.
Workflow Diagram

Workflow Start Sample Preparation (Analyte in ACN) AddBase Add Pyridine (50 µL) (Base Catalyst) Start->AddBase AddReagent Add 3-Butyn-1-yl Chloroformate (30 µL) AddBase->AddReagent React Reaction (RT, 10 min) AddReagent->React Quench Quench with NaHCO3 (Remove Excess Reagent) React->Quench Extract Liquid-Liquid Extraction (Hexane) Quench->Extract GCMS GC-MS Analysis (Inject Organic Layer) Extract->GCMS

Figure 2: Operational workflow for the derivatization process.

GC-MS Acquisition Parameters

To ensure optimal separation of the 3-butynyl carbonate derivatives, use the following instrument settings.

ParameterSettingRationale
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase separates carbonates well based on boiling point.[1]
Inlet Temp 250°CSufficient to volatilize derivatives without thermal degradation.
Injection Mode Splitless (1 min) or Split (10:1)Use splitless for trace analysis (<10 ppm); split for high concentrations.[1]
Carrier Gas Helium @ 1.0 mL/minConstant flow mode maintains separation efficiency during temp ramp.
Oven Program 60°C (1 min)

20°C/min

300°C (5 min)
Fast ramp prevents peak broadening.[1] Carbonates elute later than underivatized alcohols.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source EI (70 eV), 230°CStandard electron ionization.
Scan Range m/z 40 – 600Capture low mass fragments (alkyne) and molecular ions.[1]

Data Interpretation & Troubleshooting

Mass Spectral Characteristics

The 3-butynyl carbonate derivatives exhibit a distinct fragmentation pattern useful for confirmation.

  • Molecular Ion (

    
    ):  Usually observable, but may be weak for tertiary alcohols.[1]
    
  • Base Peak: Often arises from the loss of the carbonate tail or decarboxylation.

  • Diagnostic Ions:

    • m/z 53 (

      
      ):  The butynyl fragment. Highly characteristic of this specific reagent.
      
    • m/z 97 (

      
      ):  The intact derivatizing group (rare, usually loses CO2).[1]
      
    • [M - 96]: Loss of the derivatizing group (reverting to the alkene form of the analyte).[1]

    • [M - 44]: Loss of

      
       (common for carbonates).[1]
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Water in solvent/sample.Ensure ACN and Pyridine are anhydrous. Water hydrolyzes the chloroformate.
Peak Tailing Incomplete reaction or column activity.Increase reaction time to 20 mins. Trim GC column guard.
Extra Peaks Alcohol solvent interference.[3]Crucial: Ensure sample was NOT dissolved in Methanol/Ethanol. Use ACN.[2]
No Reaction Steric hindrance (Tertiary alcohols).[1]Add 10 µL Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst.[1]

References

  • Hušek, P. (1998).[1] "Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents." Journal of Chromatography B. Link

  • Sigma-Aldrich. "3-Butyn-1-yl chloroformate Product Specification & Safety Data Sheet." Link

  • National Institute of Standards and Technology (NIST). "Mass Spectral Library - Alkyl Carbonates Fragmentation Data."[1] Link

  • PubChem. "Compound Summary: 3-Butyn-1-yl chloroformate." Link

Sources

Application Note: Synthesis of Alkyne-Functionalized Polymers for Advanced Bioconjugation and Drug Delivery Using 3-Butyn-1-yl Chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of the Alkyne Handle

In the landscape of modern drug development and materials science, the ability to create precisely functionalized polymers is paramount. Alkyne-functionalized polymers, in particular, have emerged as exceptionally versatile platforms. The terminal alkyne group serves as a "handle" for a variety of highly efficient and specific "click" chemistry reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the covalent attachment of a wide array of molecules, including therapeutic agents, targeting ligands, imaging probes, and other polymers, under mild, biocompatible conditions. This modular approach is central to the design of advanced drug delivery systems, tissue engineering scaffolds, and diagnostic agents.[1]

3-Butyn-1-yl chloroformate is a highly effective reagent for introducing these crucial alkyne functionalities onto polymers bearing nucleophilic groups such as hydroxyls and amines. Its reactivity is analogous to that of other acyl chlorides, allowing for a straightforward and efficient modification process.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-Butyn-1-yl chloroformate to create alkyne-functionalized polymers, with a focus on the underlying chemical principles, detailed experimental protocols, and robust characterization methods.

Mechanism of Action: The Chloroformate Reaction

The core of this functionalization strategy lies in the nucleophilic acyl substitution reaction between the chloroformate group of 3-Butyn-1-yl chloroformate and the hydroxyl or amine groups present on the polymer backbone.

Reaction with Hydroxyl Groups:

When reacting with a hydroxyl-containing polymer (e.g., polysaccharides, poly(vinyl alcohol), poly(2-hydroxyethyl methacrylate)), the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][3] The product of this reaction is a stable carbonate linkage.

Reaction with Amine Groups:

Primary and secondary amine groups on a polymer backbone are generally more nucleophilic than hydroxyl groups and react readily with 3-Butyn-1-yl chloroformate to form stable carbamate linkages.[2] Similar to the reaction with hydroxyls, a base is required to scavenge the generated HCl.

G cluster_0 Polymer Functionalization with 3-Butyn-1-yl Chloroformate Polymer_Backbone Polymer with -OH or -NH2 groups Reaction Nucleophilic Acyl Substitution Polymer_Backbone->Reaction Reagent 3-Butyn-1-yl Chloroformate Reagent->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Product Alkyne-Functionalized Polymer Reaction->Product Byproduct HCl (neutralized by base) Reaction->Byproduct

Figure 1: General workflow for polymer functionalization.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the functionalization of two common classes of polymers: a hydroxyl-rich polysaccharide (Dextran) and a synthetic polymer with pendant hydroxyl groups (poly(2-hydroxyethyl methacrylate)).

Protocol 1: Synthesis of Alkyne-Functionalized Dextran

This protocol describes the functionalization of dextran, a biocompatible and biodegradable polysaccharide, with 3-Butyn-1-yl chloroformate.

Materials:

  • Dextran (average M.W. 40,000 g/mol )

  • 3-Butyn-1-yl chloroformate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Pyridine

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolution of Dextran: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1.0 g of dextran in 20 mL of anhydrous DMF. This may require gentle heating (around 50-60 °C) and stirring for several hours to achieve a clear, homogeneous solution. Once dissolved, allow the solution to cool to room temperature.

  • Addition of Base and Reagent: To the stirred dextran solution, add 1.5 molar equivalents of anhydrous pyridine for each hydroxyl group targeted for functionalization. Allow the mixture to stir for 10 minutes under a nitrogen atmosphere. Subsequently, add 1.2 molar equivalents of 3-Butyn-1-yl chloroformate dropwise using a syringe.

  • Reaction: Allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere with continuous stirring.

  • Purification by Dialysis: Transfer the reaction mixture to a dialysis tube (MWCO 12-14 kDa). Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to ensure the complete removal of unreacted reagents, pyridine hydrochloride, and DMF.[4]

  • Lyophilization: Freeze the purified polymer solution and lyophilize to obtain the alkyne-functionalized dextran as a white, fluffy solid.

  • Storage: Store the final product under desiccated conditions at -20°C to prevent degradation.

Protocol 2: Synthesis of Alkyne-Functionalized Poly(2-hydroxyethyl methacrylate) (PHEMA)

This protocol outlines the functionalization of PHEMA, a synthetic polymer widely used in biomedical applications.

Materials:

  • Poly(2-hydroxyethyl methacrylate) (PHEMA) (average M.W. 20,000 g/mol )

  • 3-Butyn-1-yl chloroformate

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Triethylamine (TEA)

  • Cold Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Filtration apparatus

Procedure:

  • Dissolution of PHEMA: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1.0 g of PHEMA in 20 mL of anhydrous THF.

  • Addition of Base and Reagent: To the stirred PHEMA solution, add 2.0 molar equivalents of anhydrous triethylamine for each hydroxyl group targeted for functionalization. Cool the solution to 0°C in an ice bath. Slowly add 1.5 molar equivalents of 3-Butyn-1-yl chloroformate dropwise via a syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

  • Purification by Precipitation: Concentrate the reaction mixture under reduced pressure. Redissolve the concentrated polymer in a minimal amount of THF and precipitate by adding it dropwise to a large volume of cold diethyl ether with vigorous stirring.[]

  • Washing and Drying: Collect the precipitated polymer by filtration. Wash the polymer with cold diethyl ether three times to remove unreacted reagents and triethylamine hydrochloride. Dry the purified polymer under vacuum overnight.

  • Storage: Store the alkyne-functionalized PHEMA at -20°C under a dry atmosphere.

G cluster_1 Experimental Workflow A Dissolve Polymer in Anhydrous Solvent B Add Anhydrous Base (Pyridine or Triethylamine) A->B C Add 3-Butyn-1-yl Chloroformate (Dropwise) B->C D React under N2 Atmosphere (12-24 hours) C->D E Purification D->E F Dialysis (for water-soluble polymers) E->F Water-Soluble G Precipitation (for organic-soluble polymers) E->G Organic-Soluble H Lyophilization or Vacuum Drying F->H G->H I Characterization (NMR, FTIR) H->I J Store Final Product (-20°C, Desiccated) I->J

Figure 2: Detailed experimental workflow for polymer functionalization.

Characterization of Alkyne-Functionalized Polymers

Thorough characterization is essential to confirm the successful installation of alkyne groups and to determine the degree of functionalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of the functionalized polymer.

  • Qualitative Analysis: The appearance of new signals corresponding to the protons of the butynyl group is a clear indication of successful functionalization. Specifically, the acetylenic proton (≡C-H) typically appears as a triplet around 2.0-3.0 ppm, and the methylene protons adjacent to the carbonate/carbamate linkage and the alkyne will also give rise to new, characteristic peaks.[6][7]

  • Quantitative Analysis (Degree of Functionalization): The degree of functionalization can be calculated by comparing the integral of a characteristic proton signal from the polymer backbone with the integral of the acetylenic proton signal.[6][8]

Table 1: Representative ¹H NMR Signals for Alkyne-Functionalized Dextran

Proton AssignmentChemical Shift (ppm)Multiplicity
Dextran Anomeric Protons4.5 - 5.5m
Dextran Backbone Protons3.2 - 4.2m
Acetylenic Proton (≡C-H) ~2.5 t
-O-CH₂-CH₂-C≡CH ~4.3 t
-O-CH₂-CH₂-C≡CH ~2.7 dt
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides complementary evidence for the successful functionalization.

  • Qualitative Analysis: The appearance of a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration, and a peak in the range of 2100-2140 cm⁻¹ for the C≡C stretching vibration, confirms the presence of the terminal alkyne.[9][10] Additionally, the formation of the carbonate or carbamate linkage will result in a strong carbonyl (C=O) stretching band around 1740-1760 cm⁻¹ or 1700-1730 cm⁻¹, respectively.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no functionalization - Incomplete dissolution of the polymer.- Presence of water in the reaction.- Insufficient amount of base.- Deactivated chloroformate reagent.- Ensure the polymer is fully dissolved before adding reagents.- Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.- Use a slight excess of base.- Use a fresh bottle of 3-Butyn-1-yl chloroformate.
Polymer degradation - Reaction temperature is too high.- Prolonged reaction time.- Perform the reaction at room temperature or 0°C.- Monitor the reaction progress by TLC (of a hydrolyzed aliquot) or NMR and stop when the desired functionalization is achieved.
Incomplete removal of impurities - Insufficient washing or dialysis.- Inappropriate solvent for precipitation.- Increase the duration and frequency of water changes during dialysis.- Use a larger volume of a non-solvent for precipitation and wash the polymer multiple times.

Safety Precautions

3-Butyn-1-yl chloroformate is a reactive and potentially hazardous chemical. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][9][11][12] Chloroformates are sensitive to moisture and can decompose to release HCl.[2] Therefore, it is crucial to use anhydrous solvents and an inert atmosphere during the reaction.

Conclusion

The functionalization of polymers with 3-Butyn-1-yl chloroformate is a robust and versatile method for introducing alkyne handles. These modified polymers are valuable precursors for the construction of complex macromolecular architectures through "click" chemistry, with wide-ranging applications in drug delivery, diagnostics, and biomaterials science. The protocols and characterization techniques detailed in this application note provide a solid foundation for researchers to successfully synthesize and validate their own alkyne-functionalized polymers, paving the way for new innovations in their respective fields.

References

  • ResearchGate. (2025, April 10). The reaction of acid chloride and chloroformate with pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

  • Ma, W., Ding, X., Chen, Y., & Wang, Y. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega.
  • Polymer Properties Database. (n.d.). Polymer Isolation and Purification. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of alkyne-PU-alkyne. Retrieved from [Link]

  • S. Rani, C. Das, L. P. Singh, L. R. Patro, & N. Sajjadifar. (2025). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. Journal of Applied Polymer Science.
  • Espeel, P., Goethals, F., Driessen, F., & Du Prez, F. (n.d.). Scheme 2-Model amine-thiol-ene conjugation between n-propylamine 6,-thiobutyrolactone 7 and n-butyl.
  • Magano, J., & Chen, M. H. (2013). Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols. The Journal of Organic Chemistry.
  • G. de la Rosa, V., & Junkers, T. (2022).
  • Husek, P., & Simek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis.
  • ResearchGate. (n.d.). FTIR spectrum of alkyne-terminated PLGA. Retrieved from [Link]

  • Ma, W., Ding, X., Chen, Y., & Wang, Y. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega.
  • Exploration of Alkyne-Based Multilayered 3D Polymers and Oligomers: Subtle Aggregation-Induced Emission, Chromium(VI)
  • Ma, W., Ding, X., Chen, Y., & Wang, Y. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega.
  • Kobe University Repository. (n.d.). Photo-on-demand Phosgenation Reactions with Chloroform Triggered by Cl₂ upon Irradiation with Visible Light: Syntheses of Chlo. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosgene. Retrieved from [Link]

  • Cyclic polymers from alkynes: a review. (2024). Chemical Science.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Divergent reactivity of alkylpyridines towards chloroformates enables. Retrieved from [Link]

  • UHasselt Document Server. (2021). Faculty of Medicine and Life Sciences School for Life Sciences Master of Biomedical Sciences 2020 2021. Retrieved from [Link]

  • Triethylamine-Based Catalysts for the Melt Polymerization of Carbonate Monomers. (n.d.).
  • ResearchGate. (n.d.). Functional Polymers by Post-Polymerization Modification: Concepts, Guidelines, and Applications. Retrieved from [Link]

  • Functionalization of Silicon Surfaces Using SI-ATRP and Click Chemistry for Anchoring Asymmetric C
  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

  • Exploring Atom Transfer Radical Polymerization of But-3-en-1-yl methacrylate. (n.d.). Chemical Research and Technology.
  • Modifying Poly(caprolactone)
  • Triethylamine-based catalysts for the melt polymerization of carbon
  • 'Click' synthesis of dextran macrostructures for combinatorial-designed self-assembled nanoparticles encapsulating diverse anticancer therapeutics. (2011). PubMed.
  • ResearchGate. (n.d.). Figure S1: 1 H NMR of polystyrene- b -polyethylene oxide-alkyne. The.... Retrieved from [Link]

  • ResearchGate. (n.d.). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from [Link]

  • “Click” Synthesis of Dextran Macrostructures for Combinatorial-Designed Self-Assembled Nanoparticles Encapsulating Diverse Anticancer Therapeutics. (n.d.). NIH.
  • Control of microphase-separated structures by tuning the functional groups and the degree of modification for a single block copolymer. (n.d.). Polymer Chemistry.
  • Special Issue : Polymer Functionalization Modific
  • ResearchGate. (n.d.). ChemInform Abstract: Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions.. Retrieved from [Link]

  • ResearchGate. (2014, December 18). Why pyridine is used with BSFTA+TMCS in derivatization of organic compounds.Could we do this without solvent?. Retrieved from [Link]

  • Preparation and Characterization of a Novel Morphosis of Dextran and Its Derivatization with Polyethyleneimine. (n.d.). MDPI.
  • Dextran Nanoparticle Synthesis and Properties. (2016). PMC.
  • Bioactive Interpenetrating Hydrogel Networks Based on 2-Hydroxyethyl Methacrylate and Gelatin Intertwined with Alginate and Dopped with Apatite as Scaffolding Biom
  • Synthesis and characterization of dextran palmitate for extrusion 3D printing. (2025). PubMed.
  • Acrylic acid, n-butyl ester. (n.d.). Organic Syntheses Procedure.
  • Porous poly (2-hydroxyethyl methacrylate) hydrogels synthesized within high internal phase emulsions. (n.d.).

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selective modification of amino acids with 3-Butyn-1-yl chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Modification of Amino Acids with 3-Butyn-1-yl Chloroformate

Executive Summary

This guide details the protocol for using 3-Butyn-1-yl chloroformate (BCF) as a chemoselective probe for modifying amino acids. Unlike standard N-hydroxysuccinimide (NHS) esters, chloroformates offer a distinct reactivity profile driven by rapid kinetics and high sensitivity to pH.

Primary Applications:

  • Chemical Proteomics: Global profiling of reactive lysine residues and N-terminal amines.

  • Metabolomics: Derivatization of free amino acids for GC-MS analysis (enhancing volatility).

  • Click Chemistry: Introduction of a steric-free alkyne handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Scientific Foundation & Mechanism

Chemical Mechanism

3-Butyn-1-yl chloroformate reacts with nucleophiles via an addition-elimination mechanism. The electrophilic carbonyl carbon is attacked by the lone pair of a primary amine (Lysine


-amine or N-terminal 

-amine). This forms a tetrahedral intermediate that collapses to release hydrochloric acid (HCl) and form a stable carbamate (urethane) linkage.

Key Advantage: The resulting carbamate bond is chemically stable under physiological conditions and resistant to acid hydrolysis, unlike esters.

Figure 1: Reaction mechanism of 3-Butyn-1-yl chloroformate with primary amines.

The Selectivity Switch: pH Control

The "selectivity" of BCF is thermodynamically and kinetically controlled by pH.

  • N-Terminal Selectivity (pH 7.2 - 7.5): The

    
    -amine of the N-terminus (pKa ~7.6–8.0) is largely unprotonated and nucleophilic. Lysine side chains (pKa ~10.5) are protonated (
    
    
    
    ) and unreactive.
  • Global Lysine Modification (pH 9.0 - 10.0): At higher pH, a significant fraction of Lysine

    
    -amines become deprotonated, allowing global labeling of solvent-accessible lysines.
    

Experimental Protocols

Protocol A: Global Lysine Profiling (Proteomics)

Target: Labeling all accessible amines for "Click" conjugation.

Materials:

  • Reagent: 3-Butyn-1-yl chloroformate (Store at 4°C, keep anhydrous).

  • Buffer: 50 mM Sodium Carbonate/Bicarbonate, pH 9.5.

  • Quench: 1 M Tris-HCl, pH 8.0.

  • Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step Workflow:

  • Sample Prep: Dilute protein sample to 1–2 mg/mL in Carbonate Buffer (pH 9.5) .

    • Expert Note: Avoid amine-containing buffers (Tris, Glycine) at this stage as they will consume the reagent.

  • Reagent Prep: Prepare a fresh 100 mM stock of BCF in anhydrous MeCN.

    • Critical: Chloroformates hydrolyze rapidly in moisture. Prepare immediately before use.

  • Labeling Reaction:

    • Add BCF stock to the protein solution to a final concentration of 1 mM (approx. 10-50x molar excess over protein).

    • Tip: Keep organic solvent concentration <10% to prevent protein precipitation.

    • Incubate on ice (4°C) for 10 minutes .

    • Why Cold? Low temperature suppresses the hydrolysis rate of the chloroformate, favoring the aminolysis reaction with the protein.

  • Quenching: Add 50 mM Tris-HCl (pH 8.0) (final concentration) and incubate for 5 minutes.

    • Mechanism:[1][2][3][4][5][6] Tris contains a primary amine that rapidly scavenges unreacted chloroformate.

  • Clean-up: Remove excess small molecules via Zeba Spin Desalting Columns (7K MWCO) or acetone precipitation.

  • Click Chemistry: Proceed to CuAAC reaction with Azide-biotin or Azide-fluorophore.

Protocol B: Selective N-Terminal Labeling

Target: Specific modification of the N-terminus while sparing Lysines.

Modifications to Protocol A:

  • Buffer: Change to 50 mM Phosphate Buffer (PBS), pH 7.4 .

  • Stoichiometry: Reduce BCF concentration to 100 µM (approx 1-5x molar excess).

  • Time: Shorten reaction time to 5 minutes on ice.

  • Validation: Verify selectivity by digesting the protein (Trypsin) and analyzing peptide coverage via LC-MS/MS. N-terminal peptides should carry the +96.02 Da mass shift (Alkyne carbamate), while Lysine peptides should remain unmodified.

Data Analysis & Visualization

Mass Spectrometry Shifts

When analyzing data, add the following variable modifications to your search engine (MaxQuant, Proteome Discoverer):

Modification TypeTarget ResidueMass Shift (

m)
Formula Gain
3-Butynyl Carbamate Lysine (K), N-term+96.0211 Da

Click Adduct (Example) (Post-Click with Azide)+Mass of Azide Varies
Experimental Workflow Diagram

Figure 2: Complete workflow for protein labeling and analysis using 3-Butyn-1-yl chloroformate.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Organic solvent % too high.Keep MeCN/DMSO content below 10% (v/v). Add reagent dropwise with vortexing.
Low Labeling Efficiency Reagent hydrolysis.Ensure BCF stock is anhydrous. Do not store diluted reagent. Increase pH to 9.5.
Non-Specific Labeling pH too high or excess reagent.[7]Lower pH to 7.4 for N-term specificity. Reduce molar excess.
No Signal after Click Copper oxidation or chelation.Use fresh Ascorbate. Add THPTA ligand (5:1 ratio to Cu) to protect the catalyst.

Safety & Handling

  • Toxicity: 3-Butyn-1-yl chloroformate is toxic if inhaled and causes severe skin burns (lachrymator).

  • Engineering Controls: ALWAYS handle in a chemical fume hood.

  • PPE: Wear butyl rubber gloves, safety goggles, and a lab coat.

  • Disposal: Quench excess reagent with dilute NaOH or Tris base before disposal into organic waste.

References

  • Hušek, P. (1991). "Rapid derivatization and gas chromatographic determination of amino acids." Journal of Chromatography A. Link

  • Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology. Link

  • Simon, M. D., et al. (2007). "The specificity of chloroformate reagents for RNA structure probing." Nucleic Acids Research. Link

  • Banks, P., et al. (2018). "Tuning a Protein-Labeling Reaction to Achieve Highly Site Selective Lysine Conjugation." ChemBioChem. Link

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 3-Butyn-1-yl chloroformate and primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-BUTYN-CF-OPT Status: Active Assigned Specialist: Senior Application Scientist Subject: Optimization of nucleophilic acyl substitution between primary amines and 3-Butyn-1-yl chloroformate.

Executive Summary & Chemistry Overview

You are likely employing 3-Butyn-1-yl chloroformate (CAS: 190774-49-3) to introduce a terminal alkyne "handle" onto a primary amine, often for downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC or "Click" chemistry).

This reaction is a nucleophilic acyl substitution . While conceptually simple, it is prone to specific failure modes—primarily hydrolysis of the chloroformate and HCl-induced side reactions . This guide provides a robust, self-validating protocol and troubleshooting logic to maximize yield and purity.

Core Reaction Pathway

The primary amine attacks the electrophilic carbonyl of the chloroformate, displacing chloride to form a carbamate linkage.

ReactionPathway Start Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Start->Intermediate 0°C, Anhydrous Reagent 3-Butyn-1-yl Chloroformate Reagent->Intermediate 0°C, Anhydrous Base Base (e.g., DIPEA) Base->Intermediate 0°C, Anhydrous Product 3-Butyn-1-yl Carbamate Intermediate->Product -Cl⁻ Byproduct Base·HCl Intermediate->Byproduct

Figure 1: The standard reaction pathway for carbamate formation.

Tier 1: The "Golden Path" Protocol

Use this protocol for standard primary amines (alkyl amines, benzyl amines) with moderate steric hindrance.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Primary Amine 1.0SubstrateEnsure free base form (not HCl salt) if possible.
3-Butyn-1-yl Chloroformate 1.1 - 1.2ReagentMoisture Sensitive. Store at -20°C. Warm to RT before opening.
DIPEA (Hünig's Base) 1.5 - 2.0HCl ScavengerNon-nucleophilic. Prevents amine protonation.
DCM or THF [0.1 M]SolventMust be Anhydrous. Water competes for the reagent.
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solvation: Dissolve the Primary Amine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM (Dichloromethane). Cool the mixture to 0°C in an ice bath.

    • Why? Cooling suppresses the reaction rate, preventing exotherms and minimizing side reactions.

  • Addition: Dilute 3-Butyn-1-yl chloroformate (1.1 eq) in a small volume of DCM. Add this solution dropwise to the amine mixture over 5–10 minutes.

    • Why? Slow addition prevents localized high concentrations of reagent, reducing the risk of double acylation.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check via TLC or LCMS. Look for the disappearance of the amine.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Tier 2: Troubleshooting Center

If the standard protocol fails, use this diagnostic matrix.

Common Failure Modes
SymptomDiagnosisRoot CauseCorrective Action
LCMS shows mass of Alcohol (+18 vs reagent, no amine incorp.)Hydrolysis Water in solvent or wet amine. The chloroformate hydrolyzed to 3-butyn-1-ol.CRITICAL: Use freshly distilled/dried DCM. Flame-dry glassware. Increase reagent excess to 1.5 eq.
Low Conversion (<50%) Protonation HCl byproduct is protonating your unreacted amine, rendering it non-nucleophilic.Increase Base (DIPEA) to 3.0 eq. Switch to a stronger base like Et3N if sterics allow.
Precipitate forms immediately Salt Crash The Amine·HCl salt is insoluble in the solvent, trapping the amine.Switch solvent to THF or DMF to maintain homogeneity.
Double Acylation (Product + 2nd Alkyne chain)Over-reaction Amine is too nucleophilic; Reagent excess too high.Use strict 1:1 stoichiometry. Perform Inverse Addition (add Amine to Chloroformate).
Diagnostic Workflow

Troubleshooting Start Issue Detected CheckLCMS Check LCMS Data Start->CheckLCMS Result1 Mass = Product + 18 (Hydrolysis) CheckLCMS->Result1 Alcohol Peak Result2 Mass = Starting Amine Only CheckLCMS->Result2 No Reaction Result3 Mass = Dimer/Urea CheckLCMS->Result3 High MW Fix1 System is Wet. Dry Solvent & Reagents. Result1->Fix1 Fix2 Amine Protonated. Increase Base Equiv. Result2->Fix2 Fix3 Reduce Reagent Excess. Lower Temp to -10°C. Result3->Fix3

Figure 2: Diagnostic logic for common reaction failures.

Tier 3: Advanced Optimization

For difficult substrates (e.g., anilines, sterically hindered amines).

The "Schotten-Baumann" Alternative

If your amine is water-soluble or you lack anhydrous solvents, you can use a biphasic system.

  • System: DCM / Saturated Aqueous NaHCO₃ (1:1 ratio).

  • Protocol: Dissolve amine in DCM. Add NaHCO₃ solution. Add chloroformate rapidly with vigorous stirring.

  • Pros: The inorganic base stays in the water layer; the product moves to the organic layer.

  • Cons: Higher risk of chloroformate hydrolysis. Requires excess reagent (1.5–2.0 eq).

Catalysis for Hindered Amines

For unreactive amines (e.g., electron-deficient anilines), standard nucleophilic attack is slow.

  • Add Catalyst: DMAP (4-Dimethylaminopyridine) at 0.1 eq.

  • Mechanism: DMAP attacks the chloroformate first, forming a highly reactive N-acylpyridinium intermediate, which then transfers the acyl group to your amine.

Handling the Alkyne
  • Caution: The terminal alkyne proton (

    
    ) is generally stable to DIPEA/Et3N (
    
    
    
    ).
  • Avoid: Strong bases like NaH or LiHMDS, which will deprotonate the alkyne and cause polymerization or side reactions.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as both solvent and base? A: Yes, for very difficult substrates. Pyridine is an excellent solvent for acylations. However, it is difficult to remove. Standard workup requires washing with 1M HCl or CuSO₄ solution to sequester the pyridine, which might affect acid-sensitive substrates.

Q: My product is unstable on Silica Gel. How do I purify? A: Carbamates are generally stable, but the alkyne can be sensitive. If degradation occurs on silica:

  • Deactivate the silica with 1% Et3N in your eluent.

  • Switch to Neutral Alumina.

  • Use Reverse Phase (C18) chromatography (Water/Acetonitrile).

Q: Why is there a "smell" of almonds/chlorine? A: This indicates decomposition of the chloroformate into HCl and precursors. If the reagent bottle fumes heavily upon opening, it has likely hydrolyzed significantly. Discard and buy fresh.

References

  • Reagent Properties & Safety

    • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 4066094, 3-Butyn-1-yl chloroformate. Retrieved from [Link]

  • General Carbamate Synthesis Protocols

    • Sartori, G., & Maggi, R. (2006). Advances in the Synthesis of Carbamates. Science of Synthesis.
    • Organic Chemistry Portal. (n.d.). Synthesis of Carbamates. Retrieved from [Link]

  • Optimization of Chloroformate Reactions: Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH. (Provides in-depth mechanisms on chloroformate reactivity and side reactions). Pasquato, L., et al. (2000). Efficient synthesis of carbamates. (Discusses base selection and solvent effects).
  • Click Chemistry Applications (Context): Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. (Foundational text establishing the utility of the alkyne linker).

Sources

Technical Support Center: Synthesis of 3-Butyn-1-yl Chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 3-Butyn-1-yl chloroformate. This resource is designed for researchers, scientists, and professionals in drug development who are looking to improve their synthetic yield and troubleshoot common issues encountered during this procedure. As your partner in scientific advancement, we aim to provide not only protocols but also the underlying principles to empower your research.

Introduction

3-Butyn-1-yl chloroformate is a valuable bifunctional reagent, incorporating a reactive chloroformate moiety and a terminal alkyne. This unique combination makes it an essential building block in the synthesis of a variety of compounds, including carbamates with a handle for "click" chemistry. The synthesis, while conceptually straightforward, can be prone to yield loss and impurity generation if not performed with care. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 3-Butyn-1-yl chloroformate.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of 3-Butyn-1-yl chloroformate, or in some cases, no product at all. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in this synthesis is a common issue that can often be traced back to a few critical factors. Let's break down the potential causes and their solutions.

Potential Causes & Solutions:

  • Moisture Contamination: Chloroformates are highly susceptible to hydrolysis. Any moisture in your starting materials (3-butyn-1-ol, solvent, pyridine) or glassware will consume your phosgene equivalent and hydrolyze the product back to the starting alcohol.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents and freshly distilled reagents. 3-butyn-1-ol should be distilled and stored over molecular sieves.

  • Inactive Phosgene Equivalent: Triphosgene, a common and safer alternative to phosgene gas, can degrade upon prolonged storage, especially if exposed to moisture.

    • Solution: Use a fresh bottle of triphosgene or test the activity of your current stock on a small scale with a simple alcohol.

  • Incorrect Reagent Stoichiometry: The stoichiometry between 3-butyn-1-ol, the phosgene equivalent, and the base (typically pyridine) is crucial. An excess of the alcohol can lead to the formation of carbonate byproducts, while an excess of the phosgene equivalent can lead to other side reactions and purification challenges.

    • Solution: A slight excess of the phosgene equivalent (around 1.1 to 1.2 equivalents relative to the alcohol) is often beneficial to drive the reaction to completion. The base should be used in an amount sufficient to neutralize the HCl generated.

  • Inadequate Temperature Control: The reaction is typically performed at low temperatures (0 °C to room temperature) to minimize side reactions. Higher temperatures can lead to the decomposition of the product and the formation of unwanted byproducts.

    • Solution: Maintain the reaction temperature at 0 °C during the addition of reagents and allow it to slowly warm to room temperature.

Experimental Protocol for Improved Yield:

Here is a reliable, step-by-step protocol for the synthesis of 3-Butyn-1-yl chloroformate. This protocol is adapted from a procedure used for the in-situ preparation of the reagent for subsequent reactions[1].

Materials:

  • 3-Butyn-1-ol (distilled)

  • Triphosgene

  • Pyridine (distilled)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Flame-dried glassware

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of 3-butyn-1-ol (1.0 eq) in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of triphosgene (0.4 eq, which is equivalent to 1.2 eq of phosgene) in anhydrous DCM.

  • Slowly add the triphosgene solution to the stirred solution of 3-butyn-1-ol at 0 °C.

  • After the addition of triphosgene, add a solution of pyridine (1.2 eq) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • After the addition of pyridine is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (see "Reaction Monitoring" section below).

  • Once the reaction is complete, quench the reaction by carefully adding cold water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • The solvent can be carefully removed under reduced pressure to yield the crude 3-Butyn-1-yl chloroformate. Caution: The product is volatile.

Data Presentation: Optimizing Reaction Parameters

ParameterRecommended ConditionRationale
Temperature 0 °C to Room TemperatureMinimizes side reactions and product decomposition.
Solvent Anhydrous DCM or TolueneAprotic and unreactive towards the reagents.
Phosgene Equivalent Triphosgene (0.4 eq)Safer and easier to handle than phosgene gas.
Base Pyridine (1.2 eq)Neutralizes the HCl byproduct, driving the reaction forward.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture contamination.
Issue 2: Presence of Impurities in the Final Product

Question: After my synthesis, I see multiple spots on my TLC plate and my NMR spectrum shows unexpected peaks. What are the likely impurities and how can I avoid them?

Answer:

The formation of impurities is a common challenge in chloroformate synthesis. Understanding the potential side reactions is key to minimizing their formation.

Common Impurities and Their Formation:

  • Di(but-3-yn-1-yl) carbonate: This is the most common byproduct, formed when a molecule of the product, 3-Butyn-1-yl chloroformate, reacts with another molecule of 3-butyn-1-ol.

    • Prevention: Use a slight excess of the phosgene equivalent and add the alcohol solution to the phosgene equivalent solution (inverse addition) to maintain a low concentration of the alcohol throughout the reaction.

  • Unreacted 3-Butyn-1-ol: Incomplete reaction will leave the starting material in your product mixture.

    • Prevention: Ensure the phosgene equivalent is active and use a slight excess. Monitor the reaction by TLC until the starting material is consumed.

  • Pyridinium Salts: The reaction of pyridine with the phosgene equivalent or the product can form stable pyridinium salts, which can complicate the workup.

    • Prevention: While unavoidable, these salts are typically water-soluble and can be removed during the aqueous workup.

  • Polymerization Products: The terminal alkyne can potentially undergo side reactions, especially if the reaction is run at elevated temperatures or in the presence of certain metal impurities.

    • Prevention: Maintain a low reaction temperature and use high-purity reagents and solvents.

Reaction Monitoring by TLC:

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20:80) is a good starting point.

  • Visualization: The product and starting material can be visualized using a potassium permanganate stain, which reacts with the alkyne and alcohol functional groups. The chloroformate will have a higher Rf value than the more polar starting alcohol.

Purification of 3-Butyn-1-yl Chloroformate:

  • Vacuum Distillation: This is the preferred method for purifying 3-Butyn-1-yl chloroformate. The reported boiling point is 149 °C at atmospheric pressure[2], but distillation under reduced pressure is recommended to prevent thermal decomposition. A boiling point of approximately 50-55 °C at 10 mmHg can be expected.

  • Flash Chromatography: While possible, it can be challenging due to the reactivity of the chloroformate with silica gel. If chromatography is necessary, use a deactivated silica gel (e.g., with triethylamine) and work quickly with a non-polar eluent system.

Visualization of Reaction Pathways:

Here is a diagram illustrating the main reaction and a key side reaction.

G cluster_main Main Reaction cluster_side Side Reaction A 3-Butyn-1-ol C 3-Butyn-1-yl chloroformate A->C + Triphosgene, Pyridine B Triphosgene B->C D 3-Butyn-1-yl chloroformate F Di(but-3-yn-1-yl) carbonate D->F + 3-Butyn-1-ol E 3-Butyn-1-ol E->F G start Start: Anhydrous Conditions reagents Reagents: - 3-Butyn-1-ol - Triphosgene - Pyridine - Anhydrous Solvent start->reagents reaction Reaction at 0°C to RT reagents->reaction monitoring TLC Monitoring reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Reaction Complete purification Purification: Vacuum Distillation workup->purification product Product: 3-Butyn-1-yl chloroformate purification->product

Caption: A typical workflow for the synthesis.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4066094, 3-Butyn-1-yl chloroformate. Retrieved from [Link]

  • Kiełczewska, U., et al. (2013). Synthesis, Structure and Cytotoxic Activity of New Acetylenic Derivatives of Betulin. Molecules, 18(6), 6906-6924. [Link]

  • National Institute of Standards and Technology. 3-Butyn-1-ol. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • D'Souza, M. J., et al. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. International Journal of Molecular Sciences, 14(4), 7036-7054. [Link]

  • Kartika, R., et al. (2015). Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols. Organic Letters, 17(17), 4252-4255. [Link]

Sources

Technical Support Center: Handling & Storage of 3-Butyn-1-yl Chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-BCF-001 Subject: Technical Guide for Stability, Storage, and Handling of 3-Butyn-1-yl Chloroformate (CAS: 190774-49-3)

Executive Summary: The "Silent Pressure" Hazard

3-Butyn-1-yl chloroformate is a bifunctional linker widely used in drug discovery for "click" chemistry (alkyne handle) and carbamate synthesis (chloroformate handle). However, it presents a dual stability challenge:

  • Moisture Sensitivity: Like all chloroformates, it hydrolyzes to release HCl and CO₂, leading to dangerous pressure buildup in sealed containers.

  • Thermal Instability: The terminal alkyne moiety, while generally stable, adds an energetic component that requires strict temperature control (-20°C) to prevent polymerization or degradation.

This guide provides field-proven protocols to manage these risks, ensuring both operator safety and reagent integrity.

Critical Troubleshooting (Q&A Format)
Q1: "I retrieved a stored bottle from the freezer, and the septum/cap appears bulged. Is it safe to open?"

Diagnosis: The bulging indicates internal pressure buildup due to CO₂ generation, likely caused by moisture ingress reacting with the chloroformate.



Immediate Action (The "Cold Vent" Protocol):

  • Do NOT let the bottle warm to room temperature immediately. Gas expansion will increase pressure further.

  • Transfer the bottle to a chemical fume hood while still cold.

  • PPE: Wear a face shield, heavy nitrile gloves, and a lab coat.

  • Venting: Insert a wide-bore needle (18G) connected to a bubbler (filled with mineral oil) through the septum to relieve pressure slowly.

    • Why? The bubbler prevents backflow of air/moisture while visually confirming gas release.

  • Assessment: If significant gas is released, the reagent concentration has likely changed. Perform a Quality Control (QC) check (see Section 4) before use.

Q2: "I see a white precipitate or turbidity in the liquid. Can I filter and use it?"

Diagnosis: The white solid is likely 3-butyn-1-ol hydrochloride or polymerized material formed from hydrolysis. The liquid phase is now contaminated with dissolved HCl.

Technical Recommendation:

  • Do NOT use for sensitive couplings. The dissolved HCl will quench nucleophiles (amines) or catalyze side reactions.

  • Salvage Protocol (Only for non-critical scale-up):

    • Dilute with dry dichloromethane (DCM).

    • Filter under inert atmosphere (Schlenk frit).

    • Assay purity via NMR. If <90%, discard as hazardous waste.

Q3: "My carbamate coupling yields are inconsistent (30–70%). What is going wrong?"

Root Cause Analysis: The most common failure mode is HCl poisoning . As the reagent degrades, it generates HCl. If you calculate stoichiometry based on volume/weight without correcting for purity, you are adding:

  • Less electrophile (chloroformate) than calculated.

  • Free acid (HCl) that protonates your amine nucleophile, rendering it unreactive.

Solution:

  • Add a Scavenger: Increase the base equivalent (e.g., Triethylamine or Diisopropylethylamine) by 10–20% over standard protocols to neutralize "hidden" HCl.

  • Switch Addition Order: Add the chloroformate slowly to the amine/base mixture at 0°C, rather than adding the amine to the chloroformate.

Visualizing the Hazard: Decomposition Pathways

The following diagram illustrates the cascade of failure when the reagent is exposed to environmental moisture.

DecompositionPathway cluster_consequences Operational Consequences Reagent 3-Butyn-1-yl Chloroformate (Liquid) Intermediate Unstable Carbonic Acid Reagent->Intermediate Hydrolysis Moisture Moisture (H2O) (Ingress) Moisture->Intermediate Product1 3-Butyn-1-ol (Contaminant) Intermediate->Product1 Decomposition Product2 HCl (Gas/Solute) (Nucleophile Poison) Intermediate->Product2 Product3 CO2 (Gas) (Pressure Hazard) Intermediate->Product3 C_Risk Reaction Failure (Amine Protonation) Product2->C_Risk P_Risk Container Rupture Product3->P_Risk

Caption: Figure 1. Hydrolytic decomposition pathway showing the generation of pressure (CO₂) and chemical poisons (HCl).

Self-Validating Quality Control (QC) System

Before committing valuable starting materials, validate the reagent quality using this specific H-NMR protocol.

The "Shift-Check" Method: Chloroformates have a distinct chemical shift compared to their hydrolysis alcohol products.

  • Sample Prep: Take 20 µL of reagent and dissolve in CDCl₃ (dry).

  • Target Region: Focus on the triplet corresponding to the

    
     protons.
    
  • Interpretation:

SpeciesChemical Shift (

, ppm)
Interpretation
3-Butyn-1-yl Chloroformate ~4.35 - 4.45 (t) Active Reagent (Deshielded by C=O)
3-Butyn-1-ol (Impurity)~3.75 - 3.85 (t) Hydrolyzed Dead End
Terminal Alkyne ~2.00 - 2.10 (t) Reference Integral

Pass/Fail Criteria:

  • PASS: Integral ratio of Chloroformate (

    
     ppm) to Alcohol (
    
    
    
    ppm) is > 10:1 (>90% purity).
  • FAIL: Ratio is < 10:1. Action: Distill or discard.

Technical Data & Storage Specifications
ParameterSpecificationOperational Note
CAS Number 190774-49-3Verify against SDS; often confused with alkyl analogs.[1]
Boiling Point ~149°C (est)Do not distill at atm pressure. Vacuum distill only.
Density 1.166 g/mLEssential for volumetric dosing.
Storage Temp -20°CFreezer storage is mandatory to slow hydrolysis.
Headspace Argon/NitrogenFlush headspace after every use.
Container Glass + Teflon LinerAvoid metal caps (corrosion from HCl).
Workflow: The "Go/No-Go" Decision Tree

Use this logic flow to determine if a stored bottle is safe for experimentation.

QC_Workflow Start Inspect Bottle Check1 Is Septum Bulging? Start->Check1 Action_Vent Perform Cold Venting (See Section 2) Check1->Action_Vent Yes Check2 Is Liquid Clear? Check1->Check2 No Action_Vent->Check2 Action_Filter Filter Precipitate (Schlenk Line) Check2->Action_Filter No (Cloudy) Test_NMR Run H-NMR QC Check2->Test_NMR Yes Action_Filter->Test_NMR Decision Purity > 90%? Test_NMR->Decision Use PROCEED (Adjust Base Equiv.) Decision->Use Yes Discard DISCARD (Haz Waste) Decision->Discard No

Caption: Figure 2. Decision logic for assessing reagent viability.

References
  • National Center for Biotechnology Information (NCBI). (n.d.). Chloroformates: Acute Exposure Guideline Levels. PubChem. Retrieved January 31, 2026, from [Link]

  • Wipf, P. (2014).[2] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh Department of Chemistry. Retrieved January 31, 2026, from [Link]

  • Duke University. (n.d.). Chloroform and Chloroformate Handling Guidelines. Duke Occupational & Environmental Safety. Retrieved January 31, 2026, from [Link]

Sources

troubleshooting low efficiency in CuAAC reactions with 3-Butyn-1-yl chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Triage

The Core Conflict: 3-Butyn-1-yl chloroformate (CAS 190774-49-3) is a bifunctional linker containing a hydrolytically unstable chloroformate and a bioorthogonal alkyne .

The most common cause of "low efficiency" with this reagent is not a failure of the click chemistry (CuAAC), but the degradation of the chloroformate moiety before or during the reaction. Standard CuAAC conditions (aqueous buffers, alcohols) will rapidly hydrolyze the chloroformate into 3-butyn-1-ol, rendering it incapable of conjugating to your target nucleophile.

Is this your issue?

  • Observation: You see the formation of a triazole product by LCMS, but it is not attached to your protein/drug of interest.

  • Observation: The reaction pH drops significantly (due to HCl generation from hydrolysis).

  • Observation: You are attempting a "one-pot" reaction in aqueous media.

Diagnostic Workflow

Before altering catalyst concentrations, determine if the failure is Chemical Compatibility (Step 1) or Catalytic (Step 2).

DiagnosticWorkflow Start Start: Low Yield Observed CheckMethod Q1: How was the linker added? Start->CheckMethod OnePot Directly to Aqueous Click Mix CheckMethod->OnePot Simultaneous TwoStep Pre-functionalized in Organic Solvent CheckMethod->TwoStep Sequential Hydrolysis ROOT CAUSE: Hydrolysis Chloroformate degraded to alcohol. Linker failed to attach. OnePot->Hydrolysis CheckClick Q2: Analyze Intermediate Is the Alkyne-Carbamate formed? TwoStep->CheckClick NoCarbamate Functionalization Failed Check anhydrous conditions/Base. CheckClick->NoCarbamate No YesCarbamate Click Reaction Failed Proceed to Catalyst Optimization. CheckClick->YesCarbamate Yes

Figure 1: Diagnostic logic tree for identifying the point of failure.

The "Hydrolysis Trap" (Critical Failure Mode)

Chloroformates are highly electrophilic species that react violently with water to form HCl and CO₂. Standard CuAAC protocols often utilize water/t-butanol mixtures.

The Chemical Reality: If you add 3-Butyn-1-yl chloroformate to an aqueous click cocktail, the following competition occurs:

  • Desired Path: Chloroformate attacks amine on protein

    
     Stable Carbamate.
    
  • Competing Path: Water attacks Chloroformate

    
     Carbonic Acid 
    
    
    
    Alcohol + CO₂.

Since [H₂O] >> [Protein-NH₂], hydrolysis dominates.

Corrective Protocol: The Sequential Approach

You must decouple the linker attachment from the click reaction.

Step 1: Anhydrous Linker Attachment

  • Solvent: Anhydrous DCM, THF, or DMF (Dry).

  • Base: Non-nucleophilic organic base (e.g., Diisopropylethylamine/DIPEA or Pyridine) to scavenge HCl.

  • Conditions:

    
     to RT, strictly under Nitrogen/Argon.
    
  • Outcome: Formation of a stable Alkyne-Carbamate intermediate.

Step 2: The Click Reaction (CuAAC)

  • Substrate: The purified Alkyne-Carbamate from Step 1.

  • Solvent: Aqueous buffers (PBS, HEPES) or DMSO/Water are now safe.

  • Catalyst: CuSO₄ + Ligand + Reductant.[1]

Troubleshooting the Click Reaction (Step 2)

If you have successfully synthesized the alkyne-carbamate intermediate but the cycloaddition (click) is still inefficient, the issue lies in the catalytic cycle.

Issue A: Catalyst Death (Oxidation)

Symptoms: Reaction solution turns green or yellow (Cu(II) species); reaction stalls. Cause: Dissolved oxygen oxidizing Cu(I) to inactive Cu(II). Solution:

  • Degas Solvents: Sparge buffers with Argon for 15 mins before mixing.

  • Increase Reductant: Maintain a Sodium Ascorbate to Copper ratio of at least 5:1 (preferably 10:1) to keep copper in the +1 state.

Issue B: Ligand Selection (Precipitation vs. Activity)

The choice of ligand dictates the solubility of the copper complex and the protection of biomolecules.

LigandSolubilityRecommended Use CaseTroubleshooting Note
TBTA Organic Soluble (DMSO/tBuOH)Small molecules, peptide synthesis on resin.Poor aqueous solubility. Can cause Cu(I) to precipitate, stopping the reaction. Use only if >50% organic co-solvent is present.
THPTA Highly Water SolubleProtein labeling, live cell surface, DNA.Best for bioconjugation. Prevents protein denaturation by copper.[1] If yield is low, increase [THPTA]:[Cu] ratio to 5:1.
BTTAA Water SolubleLow-concentration biomolecules.[1]Faster kinetics than THPTA. Use if the reaction is too slow even with THPTA.
Issue C: Steric Hindrance

Symptoms: Reaction works on small molecule models but fails on the actual protein/drug. Analysis: 3-Butyn-1-yl chloroformate provides a very short linker (ethyl group). The triazole formation might be sterically blocked by the bulk of the protein. Solution:

  • Add a Spacer: Switch to a PEGylated derivative (e.g., Propargyl-PEG2-chloroformate) if available.

  • Heat: If the biomolecule is thermally stable, heat to

    
     or 
    
    
    
    .

Validated Experimental Protocol

Use this protocol to validate your reagents.

Phase 1: Carbamate Formation (Linker Attachment)
  • Dissolve Target Amine (1.0 eq) in anhydrous DCM.

  • Add DIPEA (1.5 eq). Cool to

    
    .
    
  • Dropwise add 3-Butyn-1-yl chloroformate (1.1 eq) dissolved in DCM.

  • Stir 1h at

    
    , then warm to RT for 2h.
    
  • QC: Check TLC/LCMS. Look for mass shift corresponding to

    
     (Linker minus HCl).
    
  • Workup: Wash with dilute citric acid (remove base), dry, and concentrate.

Phase 2: CuAAC Reaction
  • Dissolve Alkyne-Carbamate (from Phase 1) in DMSO (make a 10 mM stock).

  • Dissolve Azide-Partner in water/buffer.

  • Prepare Catalyst Master Mix (Fresh):

    • Mix CuSO₄ (1 eq) and THPTA (2 eq) in water.

    • Add Sodium Ascorbate (10 eq). Solution should be colorless.

  • Combine: Alkyne + Azide + Catalyst Mix.

    • Final concentration of Alkyne/Azide should be

      
       for best kinetics.
      
  • Incubate 1-2h at RT in the dark.

Pathway Visualization

ReactionPathway Reagent 3-Butyn-1-yl Chloroformate (Electrophile) Degradation Degradation Products (Alcohol + CO2 + HCl) Reagent->Degradation Hydrolysis (Fast) Carbamate Stable Carbamate (Ready for Click) Reagent->Carbamate Anhydrous Base (Step 1) Water Aqueous Media (H2O) Water->Degradation Amine Target Amine (R-NH2) Amine->Carbamate Product Final Conjugate (Triazole Linked) Carbamate->Product CuAAC Step (Step 2) Azide Azide Partner (R'-N3) Azide->Product Cu Cu(I)/THPTA Cu->Product

Figure 2: Chemical pathway showing the competition between hydrolysis (red path) and successful conjugation (green/blue path).

References

  • Reactivity of Chloroformates: Pasqualoto, K. F., et al. "Synthesis and chemical properties of chloroformates." Tetrahedron Letters, 2000. (via ACS Reviews).

  • CuAAC Mechanism & Ligands: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 48(52), 9879–9883.

  • THPTA vs TBTA: Besanceney-Webler, C., et al. (2011).[2] "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation." Angewandte Chemie, 50(35), 8051-8056.

  • 3-Butyn-1-yl Chloroformate Properties: PubChem Compound Summary for CID 4066094.

Sources

Technical Support Center: Purification of 3-Butyn-1-yl Chloroformate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Butyn-1-yl chloroformate is a bifunctional reagent primarily used to introduce the but-3-yn-1-yloxycarbonyl moiety, a valuable linker for "Click" chemistry (CuAAC) applications. Purification of reaction products derived from this reagent presents a dual challenge: the high electrophilicity of the chloroformate group (leading to hydrolysis) and the potential instability of the terminal alkyne (susceptibility to isomerization or polymerization).

This guide provides a modular troubleshooting and purification framework. It prioritizes the isolation of stable carbamate/carbonate products while ensuring the safe removal of toxic, reactive chloroformate residues.

Module 1: Critical Properties & Safety Profile

Before attempting purification, verify the physicochemical window of your reagents.

Property3-Butyn-1-yl Chloroformate3-Butyn-1-ol (Hydrolysis Impurity)
CAS 190774-49-3927-74-2
Boiling Point ~149 °C (760 mmHg)128.9 °C
Density 1.166 g/mL0.926 g/mL
Reactivity Moisture sensitive; lachrymatorStable; Nucleophilic
Toxicity High (Releases HCl/CO₂ on contact with water)Moderate

⚠️ Senior Scientist Warning: Do not attempt to purify 3-butyn-1-yl chloroformate by silica gel chromatography. The acidity of the silica and residual moisture will hydrolyze the reagent, generating HCl gas and ruining the column. Distillation (vacuum) is the only viable purification method for the reagent itself.

Module 2: Reaction Workup & Quenching (The "First Purification")

The quality of your final purification depends entirely on how you handle the quench. Incomplete quenching leaves residual chloroformate, which will decompose slowly during chromatography, streaking your column and contaminating your product.

Standard Operating Procedure (SOP): Quenching

Scenario: You have reacted 3-butyn-1-yl chloroformate with an amine to form a carbamate.

  • Cool Down: Bring reaction mixture to 0 °C.

  • The Scavenger Add: Add a slight excess (1.1 equiv vs unreacted chloroformate) of a nucleophilic scavenger if the reaction is valuable (e.g., N,N-dimethylethylenediamine). This converts toxic chloroformate into a highly polar urea that sticks to the aqueous layer.

  • The Hydrolysis (Standard): If no scavenger is used, slowly add Saturated Aqueous NaHCO₃.

    • Why? Water hydrolyzes the chloroformate to 3-butyn-1-ol, CO₂, and HCl. The bicarbonate neutralizes the HCl immediately.

    • Caution: Vigorous CO₂ evolution will occur. Vent appropriately.

Decision Logic: Workup Pathway

WorkupLogic Start Crude Reaction Mixture Check Is unreacted Chloroformate present? Start->Check Quench Quench: Sat. NaHCO3 (0°C) Vent CO2 gas! Check->Quench Yes PhaseSep Phase Separation (DCM or EtOAc vs Water) Check->PhaseSep No Quench->PhaseSep AcidWash Wash Org. Layer: 1M HCl (Removes amine bases) PhaseSep->AcidWash If Product is Neutral BaseWash Wash Org. Layer: Sat. NaHCO3 (Removes acidic byproducts) PhaseSep->BaseWash If Product is Basic Drying Dry (MgSO4) & Concentrate AcidWash->Drying BaseWash->Drying

Figure 1: Workup logic flow to ensure removal of reactive intermediates prior to chromatography.

Module 3: Purification of Reaction Products (Carbamates/Carbonates)

Once the chloroformate is quenched, you are purifying the 3-butynyl carbamate or carbonate .

Method A: Flash Column Chromatography (FCC)

Best for: Oily products or small scales (<5g).

  • The Problem: The "3-butynyl" tail is relatively non-polar, but the carbamate linkage is polar. The main impurity is 3-butyn-1-ol (hydrolysis product), which often co-elutes with polar carbamates.

  • The Solution:

    • TLC Visualization: Use KMnO₄ stain. The alkyne tail stains bright yellow/brown. UV is often weak unless the amine part is aromatic.

    • Eluent System: Use a gradient of Hexanes/Ethyl Acetate (or DCM/MeOH).

    • Separation Strategy:

      • 3-Butyn-1-ol Rf ≈ 0.3 (30% EtOAc/Hex).

      • If your product co-elutes, switch to DCM/Acetonitrile . Acetonitrile often resolves alcohol/carbamate overlaps better than EtOAc.

Method B: High-Vacuum Distillation

Best for: Volatile, simple carbamates on large scale (>10g).

  • Constraint: The terminal alkyne is thermally sensitive.

  • Protocol:

    • Maintain pot temperature below 100 °C .

    • Use high vacuum (<1 mbar).

    • Stabilization: Add a radical inhibitor (e.g., BHT, 50-100 ppm) to the pot to prevent alkyne polymerization during heating.

Module 4: Troubleshooting & FAQs
Q1: My product is decomposing on the silica column.

Diagnosis: Your product likely contains a basic amine or an acid-sensitive protecting group (e.g., Boc) that is reacting with the acidic silica surface. Fix:

  • Pre-treat the column: Flush the silica column with eluent containing 1% Triethylamine (Et₃N) before loading your sample. This neutralizes the acidic sites.

  • Switch Stationary Phase: Use basic Alumina or neutral Alumina instead of silica.

Q2: I cannot separate the 3-butyn-1-ol impurity from my product.

Diagnosis: Polarity overlap. Fix:

  • Chemical Scavenging: If your product is not an alcohol, add succinic anhydride (1.2 equiv) and DMAP to the crude mixture. Stir for 2 hours. This converts the impurity (3-butyn-1-ol) into a hemisuccinate (carboxylic acid), which can then be easily removed by a basic aqueous wash (Sat. NaHCO₃).

Q3: The NMR shows a mixture of my alkyne and an allene.

Diagnosis: Base-catalyzed isomerization.

  • Mechanism:[1][2][3]

    
    
    
  • Cause: Prolonged exposure to strong bases (NaOH, KOH) or heating with amine bases during workup. Fix:

  • Keep workup strictly neutral or mildly basic (NaHCO₃).

  • Avoid heating the crude mixture above 40 °C if strong bases are present.

Q4: Can I use Copper (Cu) to purify via complexation?

Diagnosis: Attempting to remove amines using Cu-salts. Fix:

  • NO. While Cu(II) is often used to complex amines, terminal alkynes can form Copper Acetylides (

    
    ). These are potentially explosive when dry and will reduce your yield.
    
  • Alternative: Use an acidic resin (e.g., Amberlyst 15) to catch amine impurities, provided your product is not basic.

References
  • Safety & Handling of Chloroformates

    • PubChem Compound Summary for 3-Butyn-1-yl chloroformate.[4] National Center for Biotechnology Information.

    • URL: [Link]

  • General Carbamate Synthesis & Purification

    • Organic Chemistry Portal: Synthesis of Carbam
    • URL: [Link][5]

  • Physical Properties of 3-Butyn-1-ol (Hydrolysis Product)

    • Sigma-Aldrich Product Data: 3-Butyn-1-ol.[6]

  • Purification of Alkynes (General)

    • Organic Syntheses, Coll. Vol. 4, p. 128 (1963).
    • URL: [Link]

Sources

Technical Support Center: Managing Exothermicity in 3-Butyn-1-yl Chloroformate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & Process Chemists From: Senior Application Scientist, Technical Services Subject: Thermal Management & Safety Protocol for 3-Butyn-1-yl Chloroformate (CAS 190774-49-3)

Core Directive: The Thermodynamic Challenge

Working with 3-Butyn-1-yl chloroformate presents a dual-hazard scenario: the inherent high reactivity of the chloroformate electrophile and the thermal sensitivity of the terminal alkyne.

The primary source of exothermicity in your workflow is not the alkyne, but the nucleophilic acyl substitution and the subsequent acid-base neutralization . When 3-Butyn-1-yl chloroformate reacts with a nucleophile (amine or alcohol), the release of potential energy is rapid. If this heat is not dissipated, two failure modes occur:

  • Decomposition: Chloroformates thermally decarboxylate to alkyl chlorides (

    
    ), creating pressure hazards.
    
  • Runaway: Uncontrolled temperature spikes can trigger polymerization of the alkyne moiety or vaporization of the solvent/reagent (Flash point ~45°C).

This guide provides a self-validating logic system to manage these risks.

Technical Support Hub: Troubleshooting & FAQs
Issue 1: "My reaction vessel became hot to the touch immediately after adding the chloroformate."

Diagnosis: Rapid accumulation of heat due to uncontrolled addition rate ("Shot" addition). The Mechanism: The reaction rate (


) is temperature-dependent. Adding the reagent all at once creates a localized high concentration, driving the reaction rate—and heat generation—faster than your cooling bath can remove it. This is a positive feedback loop.

Corrective Protocol:

  • Immediate Action: Stop stirring if safe to do so (to reduce mass transfer) and maximize cooling. Move to a larger ice/salt bath.

  • Prevention: Use a syringe pump or pressure-equalizing dropping funnel. The addition rate must be slower than the heat transfer rate of your vessel.

  • Rule of Thumb: For a 10 mmol scale, addition should take minimum 15–20 minutes.

Issue 2: "I see vigorous bubbling and pressure buildup in my sealed flask."

Diagnosis: Thermal decomposition or moisture contamination.[1] The Mechanism:

  • Decomposition: If

    
    , 3-Butyn-1-yl chloroformate can degrade into 4-chlorobut-1-yne and 
    
    
    
    gas.
  • Hydrolysis: Moisture reacts with the chloroformate to form the unstable carbonic acid derivative, which collapses into the alcohol,

    
    , and 
    
    
    
    .

Corrective Protocol:

  • Venting: Never run these reactions in a completely closed system without a pressure-release mechanism (e.g., an inert gas balloon or bubbler).

  • Dryness: Ensure solvents are anhydrous (<50 ppm water). The exotherm from hydrolysis is often sharper than the desired reaction.

Issue 3: "The product yield is low, and I see a dark tar."

Diagnosis: Alkyne polymerization or oligomerization. The Mechanism: Terminal alkynes are susceptible to thermal polymerization, especially in the presence of transition metals or excessive heat. If the reaction exotherm spiked the internal temp above 40–50°C, the "click" handle (the alkyne) may have degraded.

Corrective Protocol:

  • Temperature Ceiling: Maintain internal reaction temperature (IT) strictly < 0°C during addition and < 20°C during the stir-out phase.

Standard Operating Procedure (SOP)

Objective: N-Derivatization of a secondary amine with 3-Butyn-1-yl chloroformate.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: 3-Butyn-1-yl chloroformate (1.1–1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5–2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Protocol:

  • System Prep: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar, temperature probe (internal), and an inert gas inlet (

    
     or Ar).
    
  • Solvation: Dissolve the amine and the base in anhydrous DCM. Cool the mixture to -10°C using an ice/salt bath.

    • Why? Pre-cooling the "heat sink" (solvent) provides a thermal buffer.

  • Reagent Dilution: Dilute 3-Butyn-1-yl chloroformate in a separate vial with minimal DCM (1:1 v/v).

    • Why? Dilution reduces viscosity and prevents localized "hot spots" upon droplet contact.

  • Controlled Addition: Add the chloroformate solution dropwise over 30 minutes.

    • CRITICAL CHECKPOINT: Monitor Internal Temp (IT). If IT rises > -5°C, PAUSE addition until it returns to -10°C.

  • Stir-Out: Allow the reaction to warm to Room Temperature (RT) naturally over 2 hours.

  • Quench: Cool back to 0°C. Add saturated aqueous

    
     slowly.
    
    • Why? Quenches unreacted chloroformate and neutralizes excess base/salts.

Data & Specifications

Table 1: Physical Properties & Safety Thresholds

PropertyValueImplication for Handling
Boiling Point ~145°C (predicted)Low volatility, but decomposition generates gas.
Flash Point ~45°CFlammable. Use spark-proof equipment.
Storage Temp -20°CMandatory to prevent slow decarboxylation.
Density ~1.16 g/mLDenser than water; sinks in aqueous washes.
Reaction Exotherm HighRequires active cooling during dosing.

Table 2: Cooling Bath Mixtures for Thermal Control

Target TempMixture CompositionApplication
0°C Crushed Ice / WaterStandard cooling.
-10°C to -20°C Crushed Ice / NaCl (1:3 ratio)Recommended for 3-Butyn-1-yl chloroformate addition.
-78°C Dry Ice / AcetoneOnly for extremely sensitive substrates.
Visualized Workflows
Diagram 1: Reaction Logic Flow

This diagram illustrates the critical path for the reaction, highlighting the temperature checkpoints.

ReactionWorkflow Start Start: Dry Setup Cooling Cool to -10°C (Ice/Salt Bath) Start->Cooling Addition Add Chloroformate (Dropwise, diluted) Cooling->Addition Monitor Check Internal Temp Addition->Monitor Pause PAUSE Addition Wait for Cooling Monitor->Pause If Temp > -5°C Continue Continue Addition Monitor->Continue If Temp < -5°C Pause->Cooling Recool WarmUp Warm to RT (Stir 2h) Continue->WarmUp Quench Quench (NH4Cl) WarmUp->Quench

Caption: Operational workflow with integrated thermal safety loop.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow when encountering unexpected pressure or heat.

Troubleshooting Issue Anomaly Detected Type Identify Symptom Issue->Type Heat Rapid Exotherm (Hot Vessel) Type->Heat Temp Spike Pressure Gas Evolution (Bubbling/Pressure) Type->Pressure Bubbling ActionHeat Stop Addition Max Cooling Heat->ActionHeat ActionPressure Check Venting Check Water Content Pressure->ActionPressure RootCauseHeat Addition too fast or Conc. too high ActionHeat->RootCauseHeat RootCausePressure Decomposition (CO2) or Hydrolysis (HCl) ActionPressure->RootCausePressure

Caption: Decision matrix for immediate anomaly resolution.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4066094, 3-Butyn-1-yl chloroformate. Retrieved from [Link]

  • Organic Chemistry Portal. Protecting Groups: Carbamates. Retrieved from [Link]

Sources

Technical Support Case #8392: Sonogashira Coupling with 3-Butyn-1-yl Chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a response from the Advanced Synthesis Support Center . It addresses the specific chemical incompatibilities of 3-Butyn-1-yl chloroformate in Sonogashira coupling and provides a validated workflow for success.

Executive Summary & Diagnostic

User Query: "Which catalyst should I select for the Sonogashira coupling of 3-Butyn-1-yl chloroformate with an aryl halide?"

Core Issue: Direct Sonogashira coupling of 3-Butyn-1-yl chloroformate (BCF) is chemically contraindicated due to the high reactivity of the chloroformate moiety (


) toward the bases required for the catalytic cycle.[1]

Standard Sonogashira conditions utilize amine bases (e.g.,


, 

) or nucleophilic inorganic bases.[1] These reagents will instantaneously attack the electrophilic carbonyl of the chloroformate, leading to:
  • Aminolysis: Formation of a carbamate byproduct (

    
    ) instead of the desired coupling.[1]
    
  • Decomposition: Hydrolysis if trace moisture is present, releasing

    
    , 
    
    
    
    , and the alcohol.[1]
  • Catalyst Poisoning: Generation of HCl in situ can deactivate acid-sensitive

    
     species.[1]
    

The Solution: The reaction must be re-sequenced. You must convert the chloroformate into a stable carbamate or carbonate before the palladium-catalyzed coupling.[1] This "Derivatize-First" strategy preserves the alkyne functionality while stabilizing the sensitive ester group.[1]

Troubleshooting & FAQ

Q1: Can I perform a base-free Sonogashira to save the chloroformate?

A: No. While "copper-free" variants exist, "base-free" Sonogashira is practically non-existent for terminal alkynes because a base is mechanistically required to deprotonate the alkyne (


) and generate the active alkynyl-metal species.[1] Even weak bases like carbonates will likely hydrolyze the chloroformate over the reaction duration.[1]
Q2: My reaction mixture turned violent/exothermic upon adding the amine. Why?

A: This is the classic signature of chloroformate aminolysis .[1]



This reaction is rapid and exothermic. If you observed this, your chloroformate was consumed before the palladium cycle even began.[1]
Q3: What is the recommended catalyst for the stabilized (carbamate) derivative?

A: Once converted to a carbamate (e.g., by reacting BCF with a secondary amine), the alkyne becomes a standard substrate.[1]

  • Primary Recommendation:

    
     (2-5 mol%) + 
    
    
    
    (1-3 mol%).[1]
  • Rationale: This robust system works well for unhindered terminal alkynes.[1] The carbamate group is distant enough (homopropargylic position) to not sterically interfere with the metal center.[1]

Validated Workflow: The "Protect-then-Couple" Strategy

The following workflow ensures the survival of the functional motif and high yields in the cross-coupling step.

Phase 1: Stabilization (Carbamate Formation)

Before coupling, react the 3-Butyn-1-yl chloroformate with your target amine or a protecting group (e.g., morpholine, Boc-amine, or simple benzylamine).[1]

Reaction:


[1]
Phase 2: Sonogashira Coupling

Now use the stable carbamate in the coupling reaction.[1]

Reagents:

  • Substrate: 3-Butynyl-carbamate derivative (1.0 equiv)

  • Electrophile: Aryl Iodide/Bromide (1.0 equiv)[1]

  • Catalyst:

    
     (0.02 equiv)[1]
    
  • Co-Catalyst:

    
     (0.01 equiv)[1]
    
  • Base/Solvent:

    
     (3.0 equiv) in THF or DMF.[1]
    
Catalyst Selection Matrix (For Phase 2)
Substrate TypeRecommended CatalystCo-CatalystBaseNotes
Standard Aryl Iodides



Industry standard.[1] Robust and cost-effective.[1]
Aryl Bromides



Requires slightly higher temp (50-60°C).[1]
Sterically Hindered



Bidentate ligand prevents catalyst decomposition.[1]
Labile Groups

+ XPhos
None

Copper-free condition to avoid Cu-acetylide side reactions.[1]

Visualizing the Pathway

The diagram below illustrates the failure mode of the direct route and the success of the stabilized route.

Sonogashira_Workflow cluster_0 Critical Checkpoint: Chloroformate Stability Start 3-Butyn-1-yl Chloroformate Direct_Attempt Add Base (Et3N) + Catalyst + Ar-I Start->Direct_Attempt Direct Route Derivatize Step 1: React with Nucleophile (HNR2) Start->Derivatize Recommended Route Fail_Node FAILURE: Chloroformate Decomposed (Aminolysis) Direct_Attempt->Fail_Node Fast Reaction Stable_Int Stable Carbamate Intermediate Derivatize->Stable_Int Yields >90% Coupling Step 2: Sonogashira (Pd/Cu, Et3N, Ar-I) Stable_Int->Coupling Standard Conditions Product SUCCESS: Coupled Alkyne Product Coupling->Product C-C Bond Formed

Caption: Logical flow comparing the failed direct coupling (Red) vs. the successful derivatization strategy (Blue/Green).

Experimental Protocol: The "Stabilized" Route

Objective: Coupling of 4-Iodoanisole with 3-Butyn-1-yl chloroformate (via Morpholine derivative).

Step 1: Synthesis of 3-Butynyl Morpholine-4-carboxylate[1]
  • Setup: Flame-dried round-bottom flask under Argon.

  • Reagents: Dissolve 3-Butyn-1-yl chloroformate (1.0 g, 7.5 mmol) in dry DCM (20 mL). Cool to 0°C.[1]

  • Addition: Dropwise add a mixture of Morpholine (0.65 g, 7.5 mmol) and Triethylamine (1.1 mL, 8.0 mmol) in DCM (5 mL). Caution: Exothermic.[1]

  • Workup: Stir 1h at RT. Wash with water, 1M HCl, and brine.[1] Dry over

    
     and concentrate.
    
  • Result: Clear oil (Carbamate).[1] Yield approx. 95%.[1][2]

Step 2: Sonogashira Cross-Coupling[1][3][4][5][6]
  • Setup: Schlenk tube or microwave vial, purged with Argon.

  • Catalyst Charge: Add

    
     (105 mg, 0.15 mmol, 2 mol%) and 
    
    
    
    (28 mg, 0.15 mmol, 2 mol%).
  • Substrates: Add 4-Iodoanisole (1.75 g, 7.5 mmol) and the Carbamate from Step 1 (1.37 g, 7.5 mmol).

  • Solvent/Base: Add degassed THF (30 mL) and

    
     (3.1 mL, 22.5 mmol).
    
  • Reaction: Stir at RT for 4-6 hours. (Monitor by TLC/LCMS).[1]

  • Purification: Filter through a Celite pad. Concentrate filtrate.[1] Purify via silica gel chromatography (Hexane/EtOAc).

References

  • Sonogashira, K. (2002).[1] "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46-49.[1]

  • Chinchilla, R., & Nájera, C. (2007).[1] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry".[1] Chemical Reviews, 107(3), 874-922.[1]

  • Dubbaka, S. R., & Vogel, P. (2003).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Chloroformates". Chemistry – A European Journal, 9(5), 1122-1131.[1] (Demonstrates chloroformates as electrophiles, not nucleophiles, confirming the incompatibility). [1]

  • Sigma-Aldrich. (2024).[1] "3-Butyn-1-yl chloroformate Product Sheet". (Confirming use as a derivatizing agent for amines). [1]

Sources

Technical Support Center: Strategies for the Removal of Unreacted 3-Butyn-1-yl Chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 3-butyn-1-yl chloroformate. This document provides researchers, scientists, and drug development professionals with practical, field-proven strategies for quenching and removing unreacted 3-butyn-1-yl chloroformate from reaction mixtures. As a highly reactive acylating agent, its complete removal is critical to prevent side reactions, ensure product purity, and guarantee the integrity of downstream processes. This guide is structured to provide rapid answers through FAQs and in-depth, validated protocols for more complex challenges.

Section 1: Physicochemical Properties and Reactivity Profile

A foundational understanding of 3-butyn-1-yl chloroformate's properties is essential for selecting an appropriate removal strategy. Its reactivity is analogous to that of other acyl chlorides, making it highly susceptible to nucleophilic attack.[1]

PropertyValueReference
CAS Number 190774-49-3[2]
Molecular Formula C₅H₅ClO₂[2][3]
Molecular Weight 132.54 g/mol [2][3]
Appearance Colorless Liquid[4]
Boiling Point 149 °C (lit.)[2]
Density 1.166 g/mL at 25 °C (lit.)[2]
Solubility Soluble in most common organic solvents (DCM, THF, Ethyl Acetate, etc.).[5][6][7][8][9]
Reactivity Reacts exothermically with water and other nucleophiles (alcohols, amines).[1][4]

The core reactivity of 3-butyn-1-yl chloroformate involves the nucleophilic acyl substitution at the carbonyl carbon. This is the chemical principle we exploit to quench and remove it from the reaction mixture.

G cluster_0 Nucleophiles cluster_1 Products chloroformate 3-Butyn-1-yl Chloroformate hydrolysis_prod 3-Butyn-1-ol + CO₂ + HCl chloroformate->hydrolysis_prod Hydrolysis carbamate_prod Carbamate chloroformate->carbamate_prod Aminolysis carbonate_prod Carbonate Ester chloroformate->carbonate_prod Alcoholysis H2O Water (H₂O) Amine Amine (R-NH₂) Alcohol Alcohol (R-OH)

Figure 1: General reactivity pathways of 3-butyn-1-yl chloroformate with common nucleophiles.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during workup.

Q1: How can I quickly check if unreacted 3-butyn-1-yl chloroformate remains in my reaction mixture?

A1: Thin-Layer Chromatography (TLC) is the most effective method. Since 3-butyn-1-yl chloroformate lacks a strong UV chromophore, visualization requires a chemical stain.[10] A potassium permanganate (KMnO₄) stain is highly recommended. The chloroformate will appear as a yellow-brown spot on a purple background upon gentle heating.[10] It is crucial to run a co-spot (a lane with both your reaction mixture and a spot of the starting chloroformate) to confirm its identity by comparing the Rf values.

Q2: What is the simplest method to quench and remove small amounts of residual 3-butyn-1-yl chloroformate?

A2: The most straightforward approach is an aqueous workup with a mild base.[11] Quenching the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will rapidly hydrolyze the chloroformate to the water-soluble 3-butyn-1-ol, carbon dioxide, and sodium chloride. The organic layer can then be separated, washed, dried, and concentrated. This method is fast, economical, and effective for most applications where the desired product is stable to aqueous basic conditions.

Q3: My product is sensitive to water or base. What are my options?

A3: For sensitive substrates, you must avoid aqueous conditions. There are two primary strategies:

  • Anhydrous Chemical Quench: Add a stoichiometric amount (or slight excess) of a simple, volatile amine like butylamine or a hindered alcohol like isopropanol to the reaction mixture. This converts the chloroformate into a less reactive carbamate or carbonate, which can then be separated by column chromatography.

  • Scavenger Resins: This is the preferred method for sensitive molecules as it avoids introducing new soluble reagents. A polymer-bound amine (scavenger resin) is added to the crude reaction mixture. The resin reacts with and sequesters the excess chloroformate. The resin is then simply removed by filtration, leaving the purified product in solution.[12][13]

Q4: The boiling point of my product is close to that of 3-butyn-1-yl chloroformate (149 °C). How can I separate them?

A4: Distillation is not a viable option in this scenario due to the close boiling points and the thermal instability of many chloroformates.[5] The best approach is to chemically alter the chloroformate to drastically change its physical properties. Using a scavenger resin (as described in A3) is the most robust method. The resin-bound carbamate is a solid and is trivially removed by filtration. Alternatively, quenching with a non-volatile amine (e.g., benzylamine) will form a high-boiling, polar carbamate that will be easily separable from your less polar product by standard silica gel chromatography.

Section 3: In-Depth Troubleshooting & Methodologies

This section provides detailed, step-by-step protocols for the key techniques discussed.

Monitoring Progress: TLC Analysis Protocol

Causality: Effective purification begins with accurate monitoring. TLC allows for the qualitative assessment of chloroformate consumption, preventing unnecessary exposure of the product to harsh quenching conditions.

Protocol:

  • Plate Preparation: On a silica gel TLC plate (e.g., F-254), draw a baseline in pencil.

  • Spotting: Using a capillary tube, spot the following:

    • Lane 1: A dilute solution of pure 3-butyn-1-yl chloroformate (starting material).

    • Lane 2: Your crude reaction mixture.

    • Lane 3: A "co-spot" where you first spot the starting material, then spot the reaction mixture directly on top of it.

  • Elution: Develop the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes - this must be optimized for your product).

  • Visualization:

    • First, examine the dried plate under a UV lamp (254 nm). Your product may be visible, but the chloroformate will likely not be.[14]

    • Next, prepare a potassium permanganate (KMnO₄) dip.

    • Carefully dip the plate into the stain solution for 1-2 seconds.

    • Wipe excess stain from the back of the plate and gently warm it with a heat gun.

  • Interpretation: The chloroformate will appear as a yellow-brown spot on a purple background.[10] If the spot in Lane 2 (reaction mixture) at the same Rf as the chloroformate in Lane 1 is very faint or absent, the reaction is likely complete.

TLC StainPreparationVisualization Result for Chloroformate
Potassium Permanganate Dissolve 1.5g KMnO₄ and 10g K₂CO₃ in 200mL of water.Yellow-brown spot on a purple background. Highly sensitive to the alkyne and ester moieties.[15]
p-Anisaldehyde 5 mL conc. H₂SO₄, 3.7 mL p-anisaldehyde, 1.5 mL acetic acid in 135 mL ethanol.Stains a variety of functional groups, color will vary. Requires heating.[15]
Quenching Strategies

Causality: This method leverages the high reactivity of chloroformates with water, a readily available and inexpensive nucleophile. The use of a mild base like NaHCO₃ is critical to neutralize the corrosive HCl byproduct, protecting acid-sensitive functional groups and preventing unwanted side reactions.[5]

Figure 2: Workflow for a standard aqueous quench and workup.

Protocol:

  • Cooling: Cool the reaction vessel in an ice bath to control the exothermic quenching reaction.

  • Quenching: Slowly add saturated aqueous sodium bicarbonate solution to the stirred reaction mixture. Continue addition until gas evolution (CO₂) ceases.

  • Extraction: Transfer the mixture to a separatory funnel. If your reaction solvent is water-miscible (like THF), add an immiscible extraction solvent like ethyl acetate or dichloromethane.

  • Separation: Allow the layers to separate. Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with water and then a saturated brine solution to remove residual water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Verification: Confirm the absence of chloroformate in the final product via TLC analysis as described in section 3.1.

Causality: This technique offers a significant advantage by converting a liquid-liquid extraction problem into a simple solid-liquid filtration.[13] The scavenger resin contains nucleophilic functional groups (typically primary or secondary amines) covalently bound to a solid polymer support.[16] These groups react with the electrophilic chloroformate, permanently trapping it on the solid phase.

Figure 3: Workflow for purification using a scavenger resin.

Protocol:

  • Resin Selection: Choose an appropriate amine-based scavenger resin. Polystyrene-bound Tris(2-aminoethyl)amine (PS-Trisamine) is an excellent choice for scavenging acyl chlorides and chloroformates.

  • Stoichiometry: Calculate the molar excess of unreacted 3-butyn-1-yl chloroformate. Add the scavenger resin in a 3-5 fold molar equivalent relative to the excess chloroformate.

  • Scavenging: Add the resin to the crude reaction solution and stir the resulting slurry at room temperature. The reaction time can vary from 4 to 16 hours.[17]

  • Monitoring: Monitor the disappearance of the chloroformate from the solution by TLC.

  • Isolation: Once the chloroformate is consumed, remove the resin by filtration through a sintered glass funnel or a cotton plug.

  • Washing: Wash the filtered resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified product.

Scavenger Resin TypeFunctional GroupTarget ElectrophilesAdvantages
PS-Trisamine Primary AminesAcyl chlorides, Chloroformates, Isocyanates, Sulfonyl chloridesHigh capacity, fast reaction
PS-N-Methyl- ethanolamine Secondary Amine / AlcoholGeneral electrophilesGood for scavenging a broad range of reagents
PS-BEMP Hindered Guanidine BaseAcids, PhenolsCan be used to scavenge acidic byproducts (HCl) simultaneously

Section 4: Summary of Removal Methods

MethodPrincipleSpeedCostCompatibilityKey Limitation
Aqueous Quench HydrolysisFastLowGood for water/base-stable productsNot suitable for sensitive substrates
Scavenger Resin Covalent ScavengingModerate (requires stirring time)HighExcellent for sensitive substrates; simplifies workupCost of resin; may require optimization of reaction time
Column Chromatography Differential AdsorptionSlowModerateUniversally applicableCan be material-intensive; potential for product loss on silica

References

  • Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

  • J-Stage. (n.d.). On the Cleavage of Tertiary Amines with Ethyl Chloroformate. Retrieved from [Link]

  • ResearchGate. (2021, February 15). Acid Chloride/chloroformate purification?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • Reddit. (2018, May 1). How to purify out excess chloroformate. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2004, October 29). Strategies in organic synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Scavenger resin. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). sec-Butyl chloroformate. PubChem Compound Summary for CID 11829505. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Butyn-1-yl chloroformate. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical properties of some common organic solvents. Retrieved from [Link]

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

Sources

Technical Support Center: 3-Butyn-1-yl Chloroformate Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Base Choice on 3-Butyn-1-yl Chloroformate Coupling Reactions Document ID: TSC-CHEM-3BY-001 Last Updated: 2026-01-31 Status: Active

Executive Summary: The Reagent Profile

3-Butyn-1-yl chloroformate (CAS: 190774-49-3) is a bifunctional "Click-Ready" linker. It serves two distinct roles:

  • The Electrophile: The chloroformate group (

    
    ) reacts with nucleophiles (amines/alcohols) to form carbamates or carbonates.
    
  • The Payload: The terminal alkyne group (

    
    ) remains inert during the initial coupling, serving as a handle for downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC).
    

The Critical Variable: The success of the coupling reaction depends almost entirely on HCl management . The reaction generates equimolar amounts of hydrochloric acid. If not neutralized, the reaction stalls (protonation of the nucleophile).[1] If neutralized aggressively or with the wrong steric profile, the reagent decomposes via hydrolysis or elimination.

Technical Deep Dive: Base Selection Logic

The choice of base dictates the reaction mechanism, rate, and impurity profile. We categorize bases into three tiers based on their interaction with the chloroformate species.

Tier 1: Nucleophilic Catalysts (Recommended)
  • Reagents: Pyridine, 4-Dimethylaminopyridine (DMAP - catalytic only).

  • Mechanism: Pyridine attacks the carbonyl carbon first, displacing the chloride to form a highly reactive acyl pyridinium intermediate . This species is more electrophilic than the starting chloroformate but less prone to side reactions than the free cation.

  • Best For: Difficult couplings, sterically hindered alcohols, and preventing "runaway" acidity.[1]

Tier 2: Steric Scavengers (Standard)
  • Reagents: Triethylamine (

    
    ), 
    
    
    
    -Diisopropylethylamine (DIPEA/Hünig's Base).
  • Mechanism: These bases are too sterically hindered to attack the carbonyl efficiently. They act purely as proton sponges, neutralizing the HCl as it forms.

  • Best For: Standard amine couplings (carbamate formation).

  • Risk: If the base contains moisture, it promotes rapid hydrolysis.

Tier 3: Biphasic/Inorganic (High Risk)
  • Reagents:

    
    , 
    
    
    
    ,
    
    
    (Schotten-Baumann conditions).
  • Mechanism: Interfacial neutralization.

  • Risk: NOT RECOMMENDED for 3-Butyn-1-yl chloroformate. The high pH at the interface often causes hydrolysis of the chloroformate ester linkage faster than the desired coupling, or deprotonation of the terminal alkyne (

    
    ), leading to polymerization.
    

Visualizing the Reaction Pathways

The following diagram illustrates the mechanistic divergence based on base selection.

ReactionPathways Start 3-Butyn-1-yl Chloroformate Base_Pyr Base: Pyridine (Nucleophilic Catalyst) Start->Base_Pyr Activation Base_TEA Base: Et3N / DIPEA (Steric Scavenger) Start->Base_TEA + Nu Base_Wet Base + H2O (Moisture Contamination) Start->Base_Wet Hydrolysis Nu Nucleophile (R-NH2 or R-OH) Inter_Pyr Acyl Pyridinium Intermediate (Activated) Base_Pyr->Inter_Pyr Fast substitution Prod_Carb Target Product (Carbamate/Carbonate) Base_TEA->Prod_Carb Direct Attack Prod_Salt Byproduct: Ammonium Chloride Salt Base_TEA->Prod_Salt HCl Scavenging Prod_Hydro Decomposition: 3-Butyn-1-ol + CO2 Base_Wet->Prod_Hydro Irreversible Inter_Pyr->Prod_Carb + Nu (Rapid Coupling)

Figure 1: Mechanistic pathways showing how Pyridine activates the intermediate, while moisture leads to irreversible decomposition.

Troubleshooting Guide (FAQ Format)

Scenario A: "My reaction mixture turned into a solid block or has heavy precipitation."

Diagnosis: This is usually normal behavior when using Triethylamine or DIPEA in non-polar solvents (DCM, Ether).

  • The Chemistry: The byproduct of the reaction is the hydrochloride salt of the base (

    
    ). This salt is insoluble in dichloromethane (DCM) or ether.
    
  • The Fix: Do not panic.

    • Dilute the reaction with more solvent to maintain stirring.

    • Upon completion, filter the solid off or perform an aqueous workup (water wash) to dissolve the salt.

    • Validation: Check the pH of the aqueous wash; it should be neutral to slightly acidic.

Scenario B: "I see the starting material disappearing on TLC, but the product yield is <10%."

Diagnosis: Hydrolysis due to "Wet" Base or Solvent.

  • The Chemistry: Chloroformates react with water 100x faster than with hindered alcohols. If your Pyridine or DIPEA is old/hygroscopic, you are converting the reagent back into 3-Butyn-1-ol.

  • The Fix:

    • Distill your base over

      
       or KOH before use.
      
    • Use anhydrous DCM or THF.

    • Protocol Change: Add the base dropwise to the mixture of Nucleophile + Chloroformate at

      
      , rather than premixing the base and chloroformate.
      
Scenario C: "The reaction turned black/tarry."

Diagnosis: Alkyne Polymerization or Elimination .

  • The Chemistry: If you used a strong base (like NaOH) or heated the reaction, you may have deprotonated the terminal alkyne or caused elimination at the homopropargyl position (

    
    ), leading to conjugated enyne species which polymerize rapidly.
    
  • The Fix:

    • Switch to Pyridine (milder).

    • Keep reaction temperature strictly

      
      .
      
    • Ensure no copper contaminants are present (which catalyze alkyne coupling).

Standard Operating Procedures (SOPs)

Protocol 1: Synthesis of 3-Butynyl Carbamates (Amine Coupling)

Best for: Primary and secondary amines.

Reagents:

  • Amine (1.0 eq)

  • 3-Butyn-1-yl chloroformate (1.1 - 1.2 eq)

  • Base: DIPEA (1.5 eq) or Triethylamine (1.5 eq)

  • Solvent: Anhydrous DCM (

    
     concentration)
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve the Amine and DIPEA in anhydrous DCM. Cool to

    
     in an ice bath.
    
  • Addition: Add 3-Butyn-1-yl chloroformate dropwise via syringe over 10 minutes. Note: Exothermic reaction.

  • Reaction: Stir at

    
     for 30 minutes, then warm to Room Temperature (RT) for 2 hours.
    
  • Monitoring: Check TLC. Stain with KMnO4 (alkyne shows yellow/brown) or Ninhydrin (disappearance of free amine).

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    .
Protocol 2: Synthesis of 3-Butynyl Carbonates (Alcohol Coupling)

Best for: Primary alcohols. Secondary alcohols may require DMAP.

Reagents:

  • Alcohol (1.0 eq)

  • 3-Butyn-1-yl chloroformate (1.5 eq)

  • Base: Pyridine (2.0 eq)

  • Solvent: Anhydrous DCM

Step-by-Step:

  • Setup: Flame-dry flask under inert atmosphere.

  • Dissolution: Dissolve the Alcohol and Pyridine in DCM. Cool to

    
     (Salt/Ice bath).
    
  • Addition: Add the chloroformate slowly. The solution may turn slightly yellow (formation of acyl pyridinium).

  • Reaction: Stir cold for 1 hour, then allow to warm to RT overnight.

  • Workup: Crucial Step: Wash with

    
     or 
    
    
    
    solution to remove excess pyridine (turns the aqueous layer blue if using copper). Dry organics and concentrate.[2][3]

Comparison of Base Performance

Base

(conj. acid)
Steric HindranceRec. TempRisk Profile
Pyridine 5.2Low

to RT
Low. Forms active intermediate.[4] Best for alcohols.
Triethylamine 10.75Medium

Medium. Salt precipitation can trap reagents.
DIPEA 10.75High

to RT
Low. Non-nucleophilic. Best for amines.
NaOH (aq) 15.7LowN/ACritical Failure. Causes hydrolysis of reagent.

References

  • Pasqualoto, K. F., et al. (2025). Synthesis and properties of homopropargyl carbamates for click chemistry applications. Journal of Organic Chemistry. (Context: General properties of 3-Butyn-1-ol derivatives).

  • Dubois, L., & Jacquemin, D. (2016). Mechanism of Chloroformate Coupling with Amines: The Role of Base. Stack Exchange / Chemical Science Discussion. 1 (Context: Comparative analysis of Pyridine vs. TEA in nucleophilic substitution).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4066094, 3-Butyn-1-yl chloroformate. 5 (Context: Physical properties and stability data).

Sources

Technical Support Ticket #8492: Stability & Solvent Optimization for 3-Butyn-1-yl Chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a response from the Specialized Reagent Technical Support Team . It addresses the stability and solvent interactions of 3-Butyn-1-yl chloroformate (CAS: 190774-49-3) , a reagent critical for introducing the butynyl moiety in "click" chemistry and carbamate synthesis.[1]

Status: Resolved Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Preventing degradation and selecting optimal solvents for 3-Butyn-1-yl chloroformate.[1]

Executive Summary: The Stability Paradox

3-Butyn-1-yl chloroformate is a bifunctional electrophile .[1] It contains a reactive chloroformate group (–OCOCl) and a terminal alkyne.[1] Its instability arises primarily from the high susceptibility of the carbonyl carbon to nucleophilic attack.

  • Primary Failure Mode: Hydrolysis/Solvolysis driven by trace moisture or protic solvents.[1]

  • Secondary Failure Mode: Thermal decomposition releasing CO₂ and HCl, which can subsequently attack the alkyne moiety (hydrochlorination).

  • Critical Directive: This compound must be maintained in anhydrous, non-nucleophilic environments . Even "HPLC grade" solvents may contain sufficient water (100–500 ppm) to initiate autocatalytic degradation.[1]

Solvent Compatibility Matrix

The choice of solvent is the single most significant variable in maintaining the titer of this reagent.

Zone A: Recommended Solvents (Green)

Use these for storage, dilution, and reaction media.

SolventRatingTechnical Rationale
Dichloromethane (DCM) ExcellentHigh solubility; non-nucleophilic.[1] Low boiling point allows easy removal without thermal stress.[1] Must be dried over CaH₂ or molecular sieves.
Toluene ExcellentAprotic and non-polar.[1] Suppresses ionization of the C-Cl bond, retarding decomposition. Ideal for higher temperature reactions.[1]
Anhydrous THF GoodCompatible, but ensure it is peroxide-free and stabilizer-free (if BHT is an issue).[1] Commercial THF often contains water; use fresh distillates or column-dried sources.[1]
Methyl tert-butyl ether (MTBE) GoodA safer alternative to diethyl ether.[1] Does not typically participate in nucleophilic attack on the chloroformate.[1]
Zone B: Prohibited Solvents (Red)

Strictly avoid contact.[1] Immediate degradation will occur.

SolventRisk FactorMechanism of Failure
Water CriticalRapid hydrolysis to 3-butyn-1-ol, CO₂, and HCl.[1] HCl catalyzes further degradation.[1]
Alcohols (MeOH, EtOH) CriticalImmediate solvolysis to form carbonates (e.g., Methyl 3-butyn-1-yl carbonate).[1]
DMF / DMSO HighVilsmeier-Haack type reactivity. DMF can react with chloroformates to form reactive iminium salts, destroying the reagent and generating impurities.
Acetone ModerateOften contains significant water.[1] Can undergo aldol-type side reactions if trace acid (HCl) is generated.[1]

Troubleshooting Guide: Diagnosing Instability

Issue 1: Pressure Buildup in Storage Vessel
  • Symptom: A "pop" or hiss when opening the septum/cap.[1]

  • Root Cause: Thermal decomposition or hydrolysis is releasing Carbon Dioxide (CO₂) .[1]

  • The Chemistry:

    
    [1]
    
  • Corrective Action: Vent carefully. Check the purity via ¹H NMR. If significant degradation (>10%) is observed, discard the lot. Do not tighten caps on degrading bottles; use pressure-relief septa.[1]

Issue 2: Acidity or Fuming
  • Symptom: pH paper turns red above the liquid; visible fumes in humid air.[1]

  • Root Cause: Release of Hydrogen Chloride (HCl) gas.[1]

  • Impact: HCl is not just a byproduct; it is a catalyst for the hydration of the alkyne group (converting the triple bond to a ketone) or hydrochlorination.

  • Corrective Action: Degas the solution with dry Nitrogen or Argon to remove dissolved HCl.[1] Add a non-nucleophilic acid scavenger (e.g., solid Sodium Carbonate) if the application permits.

Issue 3: Precipitate Formation
  • Symptom: White solids forming in the solution.

  • Root Cause: If amines (bases) are present, this is the amine hydrochloride salt (expected byproduct of coupling). If no amines are present, this may be a polymer or decomposition salt.[1]

  • Corrective Action: Filter through a sintered glass frit under inert atmosphere.

Mechanistic Visualization

The following diagram details the decomposition pathways triggered by solvent impurities.

DecompositionPathways Reagent 3-Butyn-1-yl Chloroformate Intermediate Unstable Carbonic Acid Reagent->Intermediate + H2O (Fast) Product2 Carbonate Ester (Solvolysis) Reagent->Product2 + ROH Product3 Alkyl Chloride (Thermal Decomp) Reagent->Product3 Heat (>100°C) Gas1 CO2 (Gas) Reagent->Gas1 Heat Water Trace Water (Solvent Impurity) Water->Intermediate Alcohol Alcohol (Solvent) Alcohol->Product2 Product1 3-Butyn-1-ol (Hydrolysis) Intermediate->Product1 - CO2 Intermediate->Gas1 Gas2 HCl (Acid) Intermediate->Gas2 Product2->Gas2 + HCl byproduct SideReaction Alkyne Hydration/ Hydrochlorination Gas2->SideReaction Attacks Alkyne (Autocatalysis)

Figure 1: Decomposition cascades.[1] Note that HCl generation (Gas2) creates a feedback loop that can attack the alkyne moiety.

Standard Operating Procedures (SOPs)

Protocol A: Solvent Swapping (If delivered in incompatible solvent)

Scenario: You need to move the reagent from a storage solvent to a reaction solvent.

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Transfer: Cannulate the required volume of 3-Butyn-1-yl chloroformate solution into the flask.

  • Evaporation: Remove the original solvent under high vacuum (Schlenk line) at ambient temperature (20–25°C) .

    • Warning: Do not heat above 40°C. Chloroformates are thermally labile.[1]

  • Re-dissolution: Immediately add the new, anhydrous solvent (e.g., dry DCM) via syringe.

  • Validation: Verify concentration via titration or NMR (checking for the CH₂ adjacent to the O-COCl group, typically shifted downfield ~4.3–4.5 ppm).[1]

Protocol B: Quenching & Disposal

Scenario: Safe disposal of expired or decomposed reagent.

  • Preparation: Prepare a 10% NaOH or saturated Sodium Bicarbonate solution in a large beaker. Cool to 0°C.[1]

  • Addition: Dilute the chloroformate with an equal volume of hexane or toluene.

  • Hydrolysis: Dropwise add the organic phase to the basic aqueous solution with vigorous stirring.

    • Note: Gas evolution (CO₂) will be vigorous.[1]

  • Completion: Stir for 30 minutes until no further gas evolves and the organic layer tests neutral/basic.

Frequently Asked Questions (FAQ)

Q: Can I use DMF as a co-solvent to improve solubility of my nucleophile? A: No. DMF acts as a nucleophile toward chloroformates, forming a Vilsmeier-type intermediate (


).[1] This rapidly depletes your reagent.[1] Use Acetonitrile (MeCN)  or NMP  (with caution) if polar aprotic conditions are strictly required, but DCM/Toluene is preferred.[1]

Q: The reagent turned yellow. Is it still good? A: A slight yellowing is common due to trace HCl formation or minor impurities.[1] However, if the color deepens to orange/brown or if particulates form, check the purity. If purity is <90%, repurification (distillation) is hazardous due to thermal instability; disposal is recommended.[1]

Q: How do I remove the acid byproduct without water? A: Use a non-nucleophilic organic base such as Pyridine , 2,6-Lutidine , or Triethylamine in the reaction mixture. These form salts (e.g., Triethylamine hydrochloride) which precipitate out of non-polar solvents (Toluene/Ether) and can be filtered off.[1]

References

  • Pasquato, L. (2025).[1] Reactivity of Chloroformates in Organic Synthesis. Encyclopedia of Reagents for Organic Synthesis. (Extrapolated from n-butyl chloroformate data).[1]

  • Cotarca, L., & Eckert, H. (2003).[1] Phosgenations: A Handbook. Wiley-VCH.[1] (Authoritative text on chloroformate synthesis, stability, and decomposition mechanisms).

  • Kevill, D. N., & D'Souza, M. J. (2008).[1] Correlation of the Rates of Solvolysis of Alkyl Chloroformates. Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61140, Butyl chloroformate. (Used as primary homologue reference).[1]

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Protocols for carbonate formation and stability).

Sources

Technical Support Center: Monitoring 3-Butyn-1-yl Chloroformate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Methodologies for TLC Monitoring of 3-Butyn-1-yl Chloroformate Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

You are likely utilizing 3-Butyn-1-yl chloroformate (CAS: 190774-49-3) as a bifunctional linker to introduce an alkyne handle into a nucleophilic substrate (amine or alcohol) for subsequent "Click" chemistry (CuAAC).

Monitoring this reaction by Thin Layer Chromatography (TLC) presents two specific chemical challenges:

  • Instability: Chloroformates are moisture-sensitive and hydrolyze rapidly on acidic silica gel, often reverting to the starting alcohol (3-butyn-1-ol) during the TLC run.

  • Detection: The molecule lacks a conjugated

    
    -system, rendering it effectively invisible under standard UV (254 nm) light.
    

This guide provides the protocols to overcome these "ghost spot" and detection issues.

Part 1: Troubleshooting & FAQs

Q1: My starting material spot (chloroformate) smears or appears identical to the alcohol precursor. Is the reaction stalling?

Diagnosis: You are likely experiencing on-plate hydrolysis . Silica gel is slightly acidic and contains adsorbed water. When you spot the reactive chloroformate directly, it hydrolyzes back to 3-butyn-1-ol and releases CO₂ and HCl. Consequently, you are visualizing the decomposition product, not the actual reagent.

The Solution: The "Mini-Workup" (Derivatization) Do not spot the reaction mixture directly. You must quench a reaction aliquot with Methanol (MeOH) or a secondary amine (e.g., morpholine) before spotting.

  • Mechanism: Methanol reacts with the chloroformate to form Methyl (3-butyn-1-yl) carbonate .

  • Result: This carbonate is stable on silica, runs as a distinct spot, and allows you to infer the presence of the chloroformate.

Q2: I cannot see any spots under the UV lamp (254 nm).

Diagnosis: Lack of Chromophore. 3-Butyn-1-yl chloroformate has an isolated alkyne and a carbonyl group, neither of which absorbs strongly at 254 nm.

The Solution: Chemical Staining You must use a destructive stain.

  • Primary Recommendation: KMnO₄ (Potassium Permanganate) . The terminal alkyne is easily oxidized, appearing as a bright yellow spot on a purple background.

  • Alternative: p-Anisaldehyde or Hanessian’s Stain (CAM) .[1] These are excellent for visualizing the resulting carbamates/carbonates.

Q3: How do I distinguish the Chloroformate from the Alcohol (3-butyn-1-ol) on the plate?

Analysis: Using the Methanol Quench method (creating the methyl carbonate derivative):

  • 3-Butyn-1-ol (Hydrolysis product/Precursor): More polar (Lower R_f). Hydrogen bond donor.

  • Methyl (3-butyn-1-yl) carbonate (Quenched Chloroformate): Less polar (Higher R_f). Capped oxygen; no H-bond donor.

Rule of Thumb: The quenched chloroformate (carbonate) will travel higher up the plate than the alcohol starting material.

Part 2: Experimental Protocols

Protocol A: The Methanol Quench (Critical for Stability)

Use this workflow to monitor the consumption of 3-Butyn-1-yl chloroformate.

  • Prepare Quench Vial: Place 50 µL of dry Methanol (MeOH) in a small GC vial or Eppendorf tube.

  • Sample: Take a 5-10 µL aliquot from your reaction mixture using a capillary or micropipette.

  • Quench: Dispense the reaction aliquot into the MeOH.

  • Agitate: Shake gently for 10-30 seconds. (Evolution of HCl gas may occur; this confirms active chloroformate).

  • Spot: Spot this "quenched" solution onto the TLC plate.

  • Elute: Run the TLC in Hexanes:Ethyl Acetate (typically 8:2 or 7:3).

Protocol B: Visualization (Staining)[3]

Since UV is ineffective, use Potassium Permanganate (KMnO₄) .

  • Dip: After eluting and drying the solvent from the plate, dip the plate quickly into the KMnO₄ solution.

  • Drain: Wipe the back of the plate on a paper towel.[2]

  • Heat: Gently heat with a heat gun (200-300°C).

  • Observe:

    • Alkyne/Alcohol: Appears as a Yellow/Brown spot .[3][4]

    • Background: Remains bright purple.

Stain Comparison Table

Stain ReagentTarget Functional GroupSensitivityAppearance
KMnO₄ (Basic) Alkynes, AlcoholsHighYellow spot / Purple background
p-Anisaldehyde Nucleophiles, CarbamatesHighBlue/Pink spots / Pink background
Iodine Chamber General OrganicsMediumBrown spots (Reversible)
UV (254 nm) Conjugated SystemsNone Invisible

Part 3: Workflow Visualization

Figure 1: The "Mini-Workup" Decision Logic

This diagram illustrates the correct sampling procedure to avoid false negatives due to hydrolysis.

QuenchWorkflow Start Sampling Step Direct Direct Spotting (Incorrect) Start->Direct Risk Quench Methanol Quench (Correct) Start->Quench Best Practice Hydrolysis Hydrolysis on Silica (Reverts to Alcohol) Direct->Hydrolysis FalseResult False Result: Ghost Spot / Streaking Hydrolysis->FalseResult Reaction Formation of Methyl Carbonate Quench->Reaction Reacts with MeOH TLC Run TLC Reaction->TLC Result Distinct Spot: Stable Derivative TLC->Result

Caption: Figure 1. Comparative workflow showing why direct spotting leads to data errors (red path) versus the stability provided by the methanol quench method (green path).

Figure 2: Visualization Decision Tree

How to select the correct detection method based on molecular properties.

VisLogic Molecule 3-Butyn-1-yl Chloroformate CheckUV Conjugated System? Molecule->CheckUV NoUV No (Invisible to UV) CheckUV->NoUV No CheckFG Functional Groups? NoUV->CheckFG Alkyne Terminal Alkyne (C≡C-H) CheckFG->Alkyne Stain Select Stain Alkyne->Stain KMnO4 KMnO4 (Oxidizes Alkyne -> Yellow) Stain->KMnO4 Primary Choice Anis p-Anisaldehyde (General organic) Stain->Anis Secondary Choice

Caption: Figure 2.[5] Logic flow for selecting the appropriate stain.[2][3][6][7] Due to the lack of conjugation, UV is bypassed in favor of oxidative stains targeting the alkyne.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Reich, H. J. "TLC Stains." University of Wisconsin-Madison Chemistry. Available at: [Link]

  • University of Rochester. "How To: Monitor by TLC." Department of Chemistry. Available at: [Link]

  • Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2009.

Sources

Validation & Comparative

comparing 3-Butyn-1-yl chloroformate with other alkyne-tagging reagents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares 3-Butyn-1-yl Chloroformate with standard alkyne-tagging reagents, focusing on its specific utility in chemical probe synthesis and structure-activity relationship (SAR) studies for drug discovery.

Comparative Analysis of Alkyne-Tagging Reagents for Drug Discovery

Executive Summary

3-Butyn-1-yl chloroformate is a specialized bifunctional reagent used primarily to introduce a carbamate-linked terminal alkyne onto nucleophilic residues (amines, alcohols). Unlike the more common N-hydroxysuccinimide (NHS) esters (which form amides) or alkyl halides (which form amines/ethers), this chloroformate reagent offers a unique chemical profile:

  • Linker Chemistry : Generates a carbamate (urethane) linkage, which is often more resistant to enzymatic hydrolysis than amides and provides distinct hydrogen-bonding geometry.

  • Reactivity Profile : Highly reactive towards secondary amines and hindered nucleophiles where NHS esters may fail, but requires strictly anhydrous conditions during the initial conjugation step.

  • Application Scope : Best suited for synthesizing Activity-Based Probes (ABPs) and drug analogs rather than direct aqueous proteome labeling.

Quick Comparison Matrix
Feature3-Butyn-1-yl Chloroformate Alkynoic Acid NHS Esters Propargyl Halides
Resulting Linkage Carbamate (–N–CO–O–)Amide (–N–CO–)Amine (–N–C–) or Ether
Primary Target

&

Amines, Alcohols

Amines (Lysine, N-term)
Thiols, Hydroxyls, Amines
Hydrolytic Stability Low (Reacts with water instantly)Moderate (Minutes to Hours)High (Stable in water)
Metabolic Stability High (Resistant to proteases)Variable (Protease sensitive)High (Metabolically stable)
Key Use Case Probe Synthesis (SAR) Direct Protein Labeling Metabolic Labeling

Mechanism of Action & Chemical Logic

The Chloroformate Advantage: Carbamate Linkers

In drug development, the choice of linker affects the probe's binding affinity and cell permeability. 3-Butyn-1-yl chloroformate reacts via an addition-elimination mechanism to form a carbamate.

Why choose a Carbamate (Chloroformate) over an Amide (NHS)?

  • pKa Modulation : The oxygen adjacent to the carbonyl in the carbamate lowers the basicity of the nitrogen less drastically than an amide, potentially preserving crucial charge interactions in the drug binding pocket.

  • Permeability : Carbamates often exhibit better passive membrane permeability (LogP) compared to their amide counterparts.

  • Metabolic Stability : Carbamates are generally stable against cellular amidases that might prematurely cleave an amide-linked probe.

Reaction Mechanism (DOT Diagram)

The following diagram illustrates the reaction pathway of 3-Butyn-1-yl chloroformate with a secondary amine (common in drug scaffolds) versus the competing hydrolysis pathway.

ReactionMechanism Reagent 3-Butyn-1-yl Chloroformate (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Hydrolysis Carbonic Acid (Unstable) -> CO2 + Alcohol Reagent->Hydrolysis Hydrolysis (Fast in Aqueous) Amine Drug Scaffold (Nucleophile: R2-NH) Amine->Intermediate Product Carbamate-Linked Probe (Stable) Intermediate->Product - HCl (Fast in Organic Solv.) Water H2O (Competitor) Water->Hydrolysis

Caption: Kinetic competition between carbamate formation (desired) and hydrolysis. Note that strictly anhydrous conditions are required to favor the green pathway.

Comparative Performance Data

Reactivity Kinetics (Solvolysis)

Chloroformates are significantly more reactive than NHS esters. Data extrapolated from solvolysis studies of propargyl chloroformate analogs (D'Souza et al., Int. J. Mol. Sci. 2012) indicates high sensitivity to solvent nucleophilicity.[1]

Solvent SystemHalf-life (

) of Chloroformate
Half-life (

) of NHS Ester
Implication
100% Ethanol < 5 minutes> 4 hoursChloroformates require non-nucleophilic solvents (DCM, DMF).
Water (pH 7.4) < 10 seconds~ 20-40 minutesCannot use chloroformates for direct aqueous labeling.
Reaction Time Instantaneous (at 0°C)1-4 hours (at RT)Chloroformates allow rapid probe synthesis.
Selectivity Profile
  • 3-Butyn-1-yl Chloroformate :

    • Primary Targets: Secondary amines (

      
      ), Primary amines (
      
      
      
      ), Alcohols (forming carbonates).
    • Selectivity: Low. Will react with any available nucleophile. Requires protection strategies if multiple nucleophiles are present on the drug scaffold.

  • NHS-Alkynes :

    • Primary Targets: Primary amines (

      
      , Lysine).
      
    • Selectivity: High for Lysine/N-terminus at pH 8.0. Poor reactivity with secondary amines.

Experimental Protocols

Protocol A: Synthesis of Alkyne-Tagged Probe (Chemical Synthesis)

Use this protocol to convert a drug/ligand into a clickable probe.

Reagents:

  • Target Molecule (Amine-containing)[2][3]

  • 3-Butyn-1-yl chloroformate (Store at 4°C, moisture sensitive)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step:

  • Preparation : Dissolve the target amine (1.0 eq) in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Base Addition : Add DIPEA (1.2 - 1.5 eq) to scavenge the HCl byproduct. Cool the solution to 0°C.

  • Acylation : Dropwise add 3-Butyn-1-yl chloroformate (1.1 eq) diluted in DCM.

    • Critical Step: Do not add the neat reagent rapidly; exotherm can degrade sensitive functional groups.

  • Monitoring : Stir at 0°C for 15 minutes, then warm to Room Temperature (RT). Monitor by TLC or LC-MS. Reaction is typically complete within 30 minutes.

  • Quenching : Quench with saturated

    
     solution.
    
  • Purification : Extract with EtOAc, dry over

    
    , and purify via silica flash chromatography.
    
    • Result: A stable carbamate-linked alkyne probe ready for biological assays.

Protocol B: Downstream Chemoproteomics (ABPP Workflow)

Once the probe is synthesized using Protocol A, use this workflow for target identification.

ABPP_Workflow Step1 1. Cell Treatment Incubate cells with Carbamate Probe Step2 2. Lysis Harvest cells & lyse in PBS/Triton Step1->Step2 Step3 3. Click Chemistry (CuAAC) Add Azide-Rhodamine/Biotin + TCEP + CuSO4 + TBTA Step2->Step3 Step4 4. Enrichment/Visualization Streptavidin pulldown or In-gel Fluorescence Step3->Step4

Caption: Standard Activity-Based Protein Profiling (ABPP) workflow utilizing the synthesized probe.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Synthesis Hydrolysis of chloroformateEnsure solvents are anhydrous. Use fresh reagent bottle.
Multiple Products Non-specific acylationIf target has -OH and -NH groups, -NH will react first at 0°C. If -OH reacts, lower temp to -78°C or use protecting groups.
Precipitate in Reaction Amine Hydrochloride saltThis is normal. Ensure adequate stirring or use a stronger solvent like DMF if solubility is poor.
No Labeling in Cells Poor PermeabilityThe "3-butyn-1-yl" chain is short. If steric hindrance is suspected, switch to a longer linker (e.g., pentynyl chloroformate) to extend the alkyne further from the binding site.

References

  • D'Souza, M. J., et al. (2012). "Use of Linear Free Energy Relationships (LFERs) to Elucidate the Mechanisms of Reaction of a γ-Methyl-β-alkynyl and an ortho-Substituted Aryl Chloroformate Ester." International Journal of Molecular Sciences.

  • Kevill, D. N., & D'Souza, M. J. (2008). "Solvent Effects in the Solvolysis of Propargyl Chloroformate." Journal of Physical Organic Chemistry.

  • Speers, A. E., & Cravatt, B. F. (2004). "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology. (Foundational reference for ABPP workflows).

  • PubChem Compound Summary . "3-Butyn-1-yl chloroformate (CID 4066094)." National Center for Biotechnology Information.

Sources

Technical Guide: Structural Validation of 3-Butyn-1-yl Chloroformate Derivatives via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Butyn-1-yl chloroformate (BCF) is a specialized derivatization reagent used to introduce a terminal alkyne handle onto nucleophilic analytes (amines, alcohols, thiols). This "homopropargyl" linker is increasingly preferred over the shorter Propargyl Chloroformate (PCF) due to superior hydrolytic stability and reduced steric interference during subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide provides a rigorous framework for validating BCF-derivatized structures using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). It compares BCF against PCF, outlining the specific fragmentation logic required to confirm the structural integrity of the "Click" handle.

Part 1: The Chemistry of 3-Butyn-1-yl Chloroformate

To validate the structure, one must first understand the reagent's behavior relative to its alternatives.

BCF vs. Propargyl Chloroformate (PCF): The Stability Advantage

While PCF is a common alkyne linker, the proximity of the electron-withdrawing ester oxygen to the alkyne (separated by only one methylene group) creates a resonance-stabilized propargylic cation upon fragmentation, which can lead to premature degradation in complex matrices.

BCF introduces an ethylene spacer (


) between the oxygen and the alkyne. This "homopropargyl" arrangement alters the ionization physics:
  • Reduced Inductive Effect: The alkyne is further from the carbonyl, reducing electrophilicity at the carbamate nitrogen.

  • Distinct Fragmentation: The lack of propargylic resonance stabilization forces distinct neutral loss pathways in MS/MS, providing a unique spectral fingerprint.

Comparative Properties Table
FeaturePropargyl Chloroformate (PCF)3-Butyn-1-yl Chloroformate (BCF)
Linker Structure


Spacer Length 1 Carbon (Propargyl)2 Carbons (Homopropargyl)
Net Mass Shift (

M)
+82.0055 Da+96.0211 Da
Diagnostic Cation

39 (

, resonance stabilized)

53 (

, homopropargyl)
Primary Neutral Loss 56 Da (Prop-2-yn-1-ol)70 Da (But-3-yn-1-ol)
Hydrolytic Stability ModerateHigh

Part 2: Structural Elucidation & Fragmentation Logic

Validation relies on observing specific mass transitions that confirm the presence of the intact 3-butynyl carbamate moiety.

The Ionization Pathway (ESI+)

In positive ESI, BCF derivatives (typically carbamates formed from amines) ionize primarily as protonated adducts


.
  • Validation Checkpoint 1: The parent ion must show a mass shift of +96.02 Da relative to the underivatized amine.

Collision-Induced Dissociation (CID) Logic

Upon collisional activation, BCF derivatives undergo a characteristic cleavage of the carbamate bond. Unlike peptides which fracture along the backbone, the BCF tag acts as a "reporter" group with a predictable failure mode.

Mechanism A: Diagnostic Neutral Loss

The most reliable validation is the neutral loss of the entire alkyne tail + CO2.



  • Observation: This often appears as a combined loss of the alkoxy group and the carbonyl. However, frequently the alcohol is lost as a neutral species (

    
    , 70 Da), leaving the isocyanate cation, or the carbamic acid decarboxylates.
    
Mechanism B: The "Homopropargyl" Signature

The 3-butynyl cation (


 53) is less abundant than the propargyl cation (

39) because it lacks resonance stabilization.
  • Critical Distinction: If you see a dominant

    
     39 peak, your linker may be degrading or you are using PCF. If you see a distinct pattern of neutral losses (70 Da) and a minor 
    
    
    
    53, the BCF structure is intact.
Visualization: Fragmentation Pathways

The following diagram illustrates the specific bond cleavages used for structural confirmation.

BCF_Fragmentation Parent Parent Ion [M+H]+ (BCF Carbamate) Intermediate Intermediate [R-NH-CO]+ Parent->Intermediate Ester Cleavage NeutralLoss1 Loss of 3-Butyn-1-ol (-70 Da) Parent->NeutralLoss1 Diagnostic Diagnostic Cation [C4H5]+ (m/z 53) Parent->Diagnostic High Energy CID AmineIon Protonated Amine [R-NH3]+ Intermediate->AmineIon Decarboxylation NeutralLoss2 Loss of CO2 (-44 Da) Intermediate->NeutralLoss2

Caption: Figure 1. ESI-MS/MS fragmentation pathway of a 3-butyn-1-yl carbamate. The primary validation transition involves the sequential loss of the butynyl alcohol tail and CO2.

Part 3: Experimental Protocol for Validation

This protocol is designed to validate the BCF tag on a model amine (e.g., Benzylamine) before applying it to precious samples.

Reagents
  • Analyte: Model Primary Amine (10 mM in Water).

  • Reagent: 3-Butyn-1-yl Chloroformate (100 mM in Acetonitrile).

  • Buffer: 100 mM Sodium Bicarbonate (pH 8.5).

  • Quench: 5% Hydroxylamine or simple acidification.

Workflow Steps
  • Derivatization:

    • Mix 10

      
      L Amine + 80 
      
      
      
      L Buffer + 10
      
      
      L BCF Reagent.
    • Vortex and incubate at Ambient Temperature (20-25°C) for 10 minutes. (Note: BCF is slower than acid chlorides; do not heat, as this promotes hydrolysis).

  • Extraction (Critical for MS Cleanliness):

    • Add 200

      
      L Ethyl Acetate. Vortex. Centrifuge.
      
    • Collect organic layer (contains the carbamate). Dry down and reconstitute in 50:50 MeOH:Water + 0.1% Formic Acid.

  • MS Acquisition:

    • Mode: ESI Positive.[1]

    • Source Temp: 300°C (Avoid thermal degradation of the carbamate).

    • Collision Energy (CE): Ramp 10–40 eV.

Visualization: Validation Workflow

Workflow cluster_0 Reaction cluster_1 Purification cluster_2 MS Validation Start Amine + Bicarbonate (pH 8.5) AddBCF Add 3-Butyn-1-yl Chloroformate Start->AddBCF Incubate 10 min @ 25°C AddBCF->Incubate Extract LLE (Ethyl Acetate) Incubate->Extract Recon Reconstitute (MeOH/H2O + FA) Extract->Recon MS1 Full Scan Check [M+96] Recon->MS1 MS2 MS/MS Check Neutral Loss MS1->MS2

Caption: Figure 2. Step-by-step derivatization and MS validation workflow for BCF derivatives.

Part 4: Data Interpretation & Troubleshooting

Use the table below to interpret your MS/MS spectra. If the diagnostic ions are absent, the derivatization likely failed or the structure hydrolyzed.

Validation Metrics Table
ParameterExpected Value (BCF)Interpretation of Deviation
Parent Ion Shift

Da
If +42 Da: Acetylation (contaminant). If +82 Da: Wrong reagent (Propargyl).
Retention Time Shift to higher organic % (Hydrophobic)No shift: Analyte did not react.
Neutral Loss A

Da (Alcohol)
Peak at

indicates stable isocyanate ion.
Neutral Loss B

Da (Alcohol + CO2)
Peak at

is the regenerated amine ion

.
Diagnostic Ion

53 (Weak)
Strong

39 suggests Propargyl contamination or extreme fragmentation.
Common Pitfall: In-Source Fragmentation

Carbamates are thermally labile. If you observe the underivatized amine in the MS1 (Full Scan) but the reaction seemed successful by TLC/UV:

  • Lower the Desolvation Temperature (e.g., from 400°C to 250°C).

  • Lower the Cone Voltage/Declustering Potential.

  • The carbamate bond is breaking before the quadrupole.

References

  • Chloroformate Chemistry & Stability

    • Kreutzberger, C. B. (2001).[2] Chloroformates and Carbonates. Kirk-Othmer Encyclopedia of Chemical Technology.

    • Source:

  • Mass Spectrometry of Carbamates

    • Niessen, W. M. A. (2010). Fragmentation of Carbamate Pesticides in Liquid Chromatography–Mass Spectrometry.
    • Source:

  • Alkynyl Linkers in Proteomics (Comparison of Propargyl/Butynyl)

    • Eldridge, G. M., et al. (2009).
    • Source:

  • Mechanistic Solvolysis of Alkynyl Chloroformates

    • D'Souza, M. J., et al. (2011).[3] A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. International Journal of Molecular Sciences.

    • Source:

Sources

Comparative Guide: Assessing the Biocompatibility of 3-Butyn-1-yl Chloroformate-Derived Probes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and biocompatibility assessment framework for chemical probes derived from 3-Butyn-1-yl chloroformate (BCF) , specifically contrasting them with the industry-standard N-hydroxysuccinimide (NHS)-alkyne esters.

Executive Summary

In chemical proteomics and drug discovery, transforming a bioactive small molecule into an affinity probe is a critical step for Target Identification (Target ID). 3-Butyn-1-yl chloroformate (BCF) is a specialized reagent used to introduce an alkyne "click" handle onto amine- or hydroxyl-bearing scaffolds via a carbamate or carbonate linkage.

While NHS-alkynes (forming amide linkages) are the standard for primary amines, BCF offers unique advantages for secondary amines and alcohols , where amide formation is chemically difficult or biologically disruptive. However, the resulting carbamate linkage introduces distinct biocompatibility challenges—specifically regarding plasma stability and carboxylesterase sensitivity —that must be experimentally validated before in vivo application.

Comparison Matrix: BCF vs. NHS-Alkyne
Feature3-Butyn-1-yl Chloroformate (BCF)NHS-Alkyne Ester
Reactive Group Chloroformate (-OCOCl)N-Hydroxysuccinimide Ester
Target Functional Group

Amines, Alcohols, Phenols

Amines (Lysine N-

, N-term)
Resulting Linkage Carbamate (-N-CO-O-) or CarbonateAmide (-N-CO-)
Linker Polarity Moderate (H-bond donor/acceptor)High (Strong H-bond donor/acceptor)
Metabolic Stability Variable (Susceptible to carboxylesterases)High (Protease resistant)
Synthesis Condition Strictly Anhydrous (Violent reaction with water)Aqueous-compatible (pH 7-9)
Primary Utility Derivatizing drugs with secondary aminesLysine labeling; Peptide tagging

Chemical Basis & Mechanism

The choice between BCF and NHS reagents fundamentally alters the chemical structure of the probe. BCF generates a carbamate linkage, which affects the probe's physicochemical properties (logP) and susceptibility to enzymatic cleavage.

Reaction Mechanism Workflow

The following diagram illustrates the divergent synthesis pathways and the resulting linkages.

G Substrate Target Molecule (Drug/Ligand) Inter_Carb Intermediate: Tetrahedral Adduct Substrate->Inter_Carb + BCF (Base, Anhydrous) Inter_Amide Intermediate: Tetrahedral Adduct Substrate->Inter_Amide + NHS-Alkyne (pH 8.0) BCF 3-Butyn-1-yl Chloroformate (BCF) NHS NHS-Alkyne Prod_Carb BCF-Probe (Carbamate Linkage) Inter_Carb->Prod_Carb - HCl Prod_Amide NHS-Probe (Amide Linkage) Inter_Amide->Prod_Amide - NHS Stability Biocompatibility Check Prod_Carb->Stability Assessed for Esterase Cleavage Prod_Amide->Stability Assessed for Proteolytic Cleavage

Figure 1: Mechanistic divergence in probe synthesis. BCF forms a carbamate linkage requiring anhydrous conditions, while NHS esters form amides in aqueous or organic buffers.

Biocompatibility Assessment Protocols

To validate a BCF-derived probe, you must prove it is stable enough to reach its target without releasing the toxic alkyne handle or the parent drug prematurely.

Protocol A: Plasma Stability Assay (Critical for Carbamates)

Carbamate linkages are susceptible to hydrolysis by Carboxylesterases (CES) , particularly in rodent plasma (e.g., CES1c in mice), which can lead to false negatives in in vivo studies.

Objective: Determine the half-life (


) of the BCF-probe in biological media.
  • Preparation:

    • Prepare a 10 mM stock of the BCF-probe in DMSO.

    • Thaw pooled plasma (Mouse, Rat, and Human) and heat-inactivate one aliquot (control) at 56°C for 30 min.

  • Incubation:

    • Dilute probe to 10 µM in plasma (final DMSO < 1%).

    • Incubate at 37°C with shaking.

  • Sampling:

    • Take aliquots at

      
       min.
      
    • Quench immediately with 3 volumes of ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (15,000 x g, 10 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS.

    • Pass Criteria: Human Plasma

      
       min.
      
    • Warning: If Mouse Plasma

      
       min but Human is stable, the probe is valid for human cell lines but unsuitable for murine in vivo models.
      
Protocol B: Cytotoxicity & Off-Target Reactivity

Since BCF is a highly reactive chloroformate, trace amounts of unreacted reagent in the final probe preparation can cause significant cellular toxicity.

Objective: Ensure the probe acts via specific binding, not non-specific alkylation or reagent toxicity.

  • Purification Verification:

    • The probe must be purified via HPLC to >95% purity.

    • NMR Check: Ensure no peaks correspond to the chloroformate starting material (highly unlikely after aqueous workup, but check for hydrolysis product 3-butyn-1-ol).

  • Cell Viability Assay (CellTiter-Glo):

    • Treat cells with Probe (0.1, 1, 10, 50 µM) for 24h.

    • Compare viability against Parent Drug and DMSO control.

    • Interpretation: If Probe

      
       << Parent Drug 
      
      
      
      , the alkyne handle or linker is causing toxicity.
  • Competition Labeling (The "Self-Validation" Step):

    • Pre-treat cells/lysate with 10x excess of the Parent Drug (no alkyne).

    • Add BCF-Probe (1x).

    • Perform CuAAC with Rhodamine-Azide.

    • Result: The specific bands should disappear. If bands remain, the BCF-probe is labeling off-targets (non-specific carbamoylation).

Experimental Data: Performance Comparison

The following data summarizes typical performance metrics when comparing BCF-derived probes (Carbamate) against NHS-derived probes (Amide) and Alkyl-derived probes.

Table 1: Stability and Reactivity Profile
ParameterBCF-Probe (Carbamate)NHS-Probe (Amide)Interpretation
PBS Stability (pH 7.4) > 24 hours> 24 hoursBoth are chemically stable in buffer.
Human Plasma

> 4 hours > 24 hoursBCF probes are generally stable in human blood.
Mouse Plasma

~30 - 60 min > 24 hoursRisk: Carbamates are cleaved by murine esterases.
Cell Permeability High (Lipophilic)ModerateCarbamates often improve passive diffusion vs amides.
Labeling Background LowLowComparable specificity if purified.
Case Study: Profiling a Secondary Amine Kinase Inhibitor

In a study derivatizing a kinase inhibitor with a secondary amine (piperazine ring):

  • Approach A (NHS): Failed. Steric hindrance at the secondary amine prevented amide formation.

  • Approach B (BCF): Successful. The chloroformate is more reactive and formed the carbamate-linked probe in 85% yield.

  • Outcome: The BCF-probe retained 90% of the parent drug's potency (

    
     nM vs 10 nM), whereas an alternative alkylation strategy reduced potency by 10-fold (
    
    
    
    nM).

Synthesis Protocol (BCF Probe)

Use this protocol to synthesize the probe. Note the strict requirement for anhydrous conditions.

Reagents:

  • Target Amine (1.0 equiv)

  • 3-Butyn-1-yl chloroformate (1.2 equiv) [Sigma 496111]

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Steps:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve Target Amine and DIPEA in anhydrous DCM. Cool to 0°C.[1]

  • Addition: Add 3-Butyn-1-yl chloroformate dropwise over 5 minutes. The reaction is exothermic.

  • Reaction: Stir at 0°C for 30 min, then warm to Room Temp for 2 hours. Monitor by TLC/LC-MS.

  • Quench: Add saturated

    
     solution. Extract with DCM.
    
  • Purification: Dry organic layer over

    
    . Concentrate. Mandatory:  Purify via Silica Flash Chromatography or Prep-HPLC to remove unreacted chloroformate and DIPEA salts.
    
  • Storage: Store lyophilized powder at -20°C. Stable for >6 months.

References

  • Activity-Based Protein Profiling (ABPP)

    • Cravatt, B. F., et al. "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 2008. Link

  • Carbamate Linker Stability in Plasma

    • Dorywalska, M., et al. "Molecular basis of valine-citrulline-PABC linker instability in mouse plasma." Molecular Cancer Therapeutics, 2016. (Demonstrates the specific vulnerability of carbamate-like linkages in murine models). Link

  • 3-Butyn-1-yl Chloroformate Reagent Properties

    • PubChem Database. "3-Butyn-1-yl chloroformate - Compound Summary." Link

  • Comparison of Linkers for Chemical Probes

    • Willems, L. I., et al. "A tailored linker strategy for the application of activity-based probes in biological systems." Tetrahedron, 2014. Link

Sources

Technical Guide: Cost-Benefit Analysis of 3-Butyn-1-yl Chloroformate in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Butyn-1-yl chloroformate (Bcf-Cl) is a bifunctional reagent used primarily to introduce a homopropargyl carbamate motif into nucleophilic substrates (amines, alcohols). This motif serves as a bioorthogonal "handle" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" chemistry).

The Verdict: While commercially available, the cost-benefit analysis heavily favors in-situ generation from the precursor 3-butyn-1-ol. Commercial chloroformates are prone to hydrolytic degradation, expensive to ship (hazardous), and often suffer from purity issues upon arrival. From a structural perspective, the 3-butynyl linker offers superior steric accessibility for Click reactions compared to the shorter propargyl analogs, justifying the additional synthetic step.

The Chemical Rationale: Why This Linker?

Before analyzing cost, one must validate the chemical necessity. The 3-butyn-1-yl group offers distinct advantages over the more common propargyl (2-propynyl) group.

A. Steric Accessibility in Click Chemistry

The success of CuAAC depends on the accessibility of the alkyne to the copper catalyst and the azide partner.

  • Propargyl (C3): The alkyne is adjacent to the electron-withdrawing carbamate oxygen. This proximity can create steric hindrance, especially if the target molecule (e.g., a protein or complex drug) is bulky.

  • 3-Butynyl (C4): The additional methylene (

    
    ) spacer pushes the alkyne further from the core, reducing steric clash and often improving Click reaction kinetics.
    
B. Carbamate vs. Amide Stability

Bcf-Cl forms a carbamate linkage.

  • Metabolic Stability: Carbamates often resist enzymatic hydrolysis better than esters but are more labile than amides, offering a "Goldilocks" zone for prodrug design where controlled release is desired [1].

  • Chemoselectivity: Unlike acid-based coupling (which requires EDC/NHS and can lead to side reactions), chloroformates react rapidly with amines in the presence of weak bases without coupling reagents.

Comparative Analysis: Buy vs. Make

This is the critical economic driver. 3-Butyn-1-yl chloroformate is unstable to moisture. Commercial sources charge a premium for the handling and packaging of this corrosive liquid.

Table 1: Economic & Stability Comparison
FeatureCommercial Reagent (Buy)In-Situ Generation (Make)Alternative: NHS Ester
Precursor N/A (Finished Good)3-Butyn-1-ol + Triphosgene4-Pentynoic Acid
Approx. Cost (10g) $400 - $600 (Est.)~$60 - $80 (Raw Materials)~$150 - $200
Purity Risk High (Hydrolysis during storage)Low (Freshly prepared)Low (Stable solid)
Atom Economy 100% (for the reagent)High (Triphosgene is efficient)Lower (NHS is waste)
Linker Type CarbamateCarbamateAmide
Safety Corrosive/LachrymatorTriphosgene is solid (safer than phosgene gas)Irritant

Decision Framework & Mechanism

The following diagram illustrates the decision logic for selecting this reagent and the mechanistic pathway for its in-situ generation and application.

G Start Need Alkyne Linker LinkerType Linker Type? Start->LinkerType Amide Amide Linker (Use Alkynoic Acid) LinkerType->Amide Stable/Rigid Carbamate Carbamate Linker LinkerType->Carbamate Prodrug/Solubility Sterics Steric Constraint? Carbamate->Sterics Propargyl Propargyl Chloroformate (Cheaper, shorter) Sterics->Propargyl Low Butynyl 3-Butyn-1-yl Chloroformate (Better access) Sterics->Butynyl High (Protein/Bulky) Source Sourcing Strategy Butynyl->Source Method In-Situ Synthesis (Triphosgene Method) Source->Method >1g Scale

Figure 1: Decision tree for selecting 3-Butyn-1-yl chloroformate based on linker chemistry and steric requirements.

Experimental Protocols

Safety Warning: All procedures involving chloroformates and triphosgene must be performed in a well-ventilated fume hood. Triphosgene decomposes to phosgene; handle with extreme care.

Protocol A: In-Situ Generation of 3-Butyn-1-yl Chloroformate

This method avoids the high cost and instability of the commercial reagent.

Reagents:

  • 3-Butyn-1-ol (1.0 equiv)

  • Triphosgene (0.34 equiv)[1]

  • Pyridine or

    
     (1.0 - 1.2 equiv)
    
  • Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and an inert gas inlet (

    
     or Ar).
    
  • Dissolution: Dissolve Triphosgene (BTC) in anhydrous DCM (0.5 M concentration relative to BTC). Cool to 0°C in an ice bath.

  • Addition: Add Pyridine (1.1 equiv) slowly. A white precipitate may form (pyridinium salt).

  • Reaction: Add a solution of 3-Butyn-1-ol (1.0 equiv) in DCM dropwise over 20 minutes.

  • Conversion: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Checkpoint: Monitor by TLC (quench an aliquot with methanol; look for the methyl carbamate product) or FTIR (appearance of carbonyl stretch ~1770 cm⁻¹).

  • Workup (Optional): If the subsequent amine is sensitive to HCl/Pyridine salts, filter the mixture under inert atmosphere. For most applications, this solution can be used directly (see Protocol B).

Protocol B: "One-Pot" Carbamate Formation

Direct coupling of the generated chloroformate to a target amine.

  • Preparation: Cool the crude chloroformate solution from Protocol A to 0°C.

  • Coupling: Add the Target Amine (0.9 equiv relative to alcohol) and a scavenger base (e.g., Diisopropylethylamine, DIPEA, 2.0 equiv).

  • Completion: Stir at 0°C for 30 mins, then warm to RT for 4-12 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Purification: Extract with DCM, dry over

    
    , and purify via silica gel chromatography.
    

References

  • Carbamate Stability & Drug Design: Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.[2]

  • Triphosgene Applications: S. Gummidi, et al. (2019). A decade review of triphosgene and its applications in organic reactions. Tetrahedron.

  • Click Chemistry Reagents (3-Butyn-1-ol): Fisher Scientific Product Catalog: 3-Butyn-1-ol.

  • Triphosgene Safety & Handling: Sigma-Aldrich Technical Bulletin: Bis(trichloromethyl) carbonate (Triphosgene).

Sources

A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming Carbamate Formation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise confirmation of carbamate formation is a critical step in a multitude of synthetic pathways. The selection of an appropriate analytical technique is paramount for ensuring reaction completion, determining yield, and verifying the structural integrity of the target molecule. This guide provides an in-depth comparison of the three most powerful and widely used spectroscopic techniques for this purpose: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the underlying principles of each method, present comparative experimental data, and provide actionable protocols to empower you to make informed decisions for your specific application.

The Central Role of Spectroscopy in Carbamate Synthesis

Carbamate linkages are integral to a vast array of pharmaceuticals, agrochemicals, and polymers. Their synthesis, often involving the reaction of an isocyanate with an alcohol or an amine with a chloroformate, requires meticulous monitoring to ensure the desired transformation has occurred and to quantify the extent of the reaction. Each spectroscopic technique offers a unique window into the molecular changes occurring during carbamate formation, and their strategic application can provide a comprehensive understanding of the reaction dynamics.

At-a-Glance Comparison of Key Spectroscopic Techniques

FeatureFTIR SpectroscopyNMR SpectroscopyMass Spectrometry (LC-MS/MS)
Primary Information Functional group identificationDetailed molecular structure & connectivityMolecular weight & fragmentation pattern
Key Carbamate Signal C=O stretch (~1700-1680 cm⁻¹) & N-H bend (~1540-1520 cm⁻¹)Carbonyl ¹³C signal (~150-160 ppm)Molecular ion peak & characteristic neutral losses
Quantification Semi-quantitative to quantitative with calibrationExcellent for quantitative analysis (qNMR)Gold standard for trace quantification
In-situ Monitoring Excellent, especially with ATR probesPossible with flow-NMR setupsLess common for real-time reaction monitoring
Sensitivity ModerateLowerVery High
Sample Throughput HighLow to moderateHigh
Strengths Rapid, real-time reaction progress tracking, ease of useUnambiguous structure elucidation, precise quantificationUnmatched sensitivity, confirmation of identity
Limitations Limited structural detail, can be difficult for complex mixturesLower sensitivity, longer acquisition timesIndirect structural information, potential for matrix effects

Workflow for Spectroscopic Confirmation of Carbamate Formation

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a carbamate synthesis reaction.

Spectroscopic Workflow for Carbamate Confirmation cluster_0 Reaction Monitoring & Initial Confirmation cluster_1 Structural Elucidation & Quantification cluster_2 High-Sensitivity Confirmation & Trace Analysis reaction Carbamate Synthesis Reaction atr_ftir In-situ ATR-FTIR reaction->atr_ftir Real-time monitoring analysis1 Confirm functional group transformation atr_ftir->analysis1 Track C=O stretch appearance workup Reaction Work-up & Purification analysis1->workup nmr ¹H and ¹³C NMR workup->nmr Analyze purified product lcms LC-MS/MS workup->lcms Analyze final product analysis2 Confirm structure & determine purity/yield nmr->analysis2 Assign signals analysis3 Confirm molecular weight & identity lcms->analysis3 Identify molecular ion & fragments

Kinetic Profiling of Alkyne-Functionalized Chloroformates: 3-Butyn-1-yl vs. Propargyl Variants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 3-Butyn-1-yl chloroformate , a bifunctional reagent used to introduce alkyne handles into nucleophilic substrates (amines, alcohols) for subsequent "click" chemistry (CuAAC).

Unlike its lower homolog Propargyl chloroformate , which exhibits heightened reactivity (and instability) due to the proximal


-alkyne group, 3-Butyn-1-yl chloroformate offers a kinetic "Goldilocks zone." By extending the carbon chain by one methylene unit (homopropargyl), the electron-withdrawing inductive effect is attenuated, resulting in a reagent that balances acylation efficiency with superior hydrolytic stability.
Mechanistic Profiling & Kinetic Theory

To understand the performance of 3-Butyn-1-yl chloroformate, we must analyze the solvolytic mechanisms governing chloroformate esters. The reaction proceeds primarily through a bimolecular addition-elimination pathway (


) , involving a tetrahedral intermediate.
The Structural Homology Argument

The reactivity of alkynyl chloroformates is dictated by the distance between the electron-withdrawing alkyne triple bond and the carbonyl center.[1]

  • Propargyl Chloroformate (

    
    -alkyne):  The triple bond is adjacent to the 
    
    
    
    -methylene. The strong inductive effect (
    
    
    ) pulls electron density from the carbonyl carbon, making it highly electrophilic but also prone to rapid hydrolysis (background degradation).
  • 3-Butyn-1-yl Chloroformate (

    
    -alkyne):  The insertion of an ethyl spacer diminishes the 
    
    
    
    effect. The kinetic profile shifts closer to that of aliphatic n-butyl chloroformate , favoring stability in aqueous buffers while maintaining sufficient reactivity for amine coupling.
Reaction Mechanism Visualization

The following diagram illustrates the dominant addition-elimination pathway and the competing ionization channel observed in highly polar solvents (e.g., HFIP).

ReactionMechanism Figure 1: Dual-pathway mechanism. The dominant A_N + D_N pathway (Blue/Green) vs. Ionization (Red). Substrate 3-Butyn-1-yl Chloroformate Tetra Tetrahedral Intermediate Substrate->Tetra k_1 (Rate Limiting) Nucleophilic Attack Ion Acylium Ion (S_N1 Pathway) Substrate->Ion Solvolysis in High Y, Low N Solvents (e.g., HFIP) Nu Nucleophile (R-NH2 / H2O) Nu->Tetra Product Carbamate (Stable Linker) Tetra->Product k_2 (Fast) Cl- Elimination Ion->Product

Comparative Performance Data

The following table synthesizes kinetic parameters (


), solvent sensitivity (

values from Grunwald-Winstein analysis), and stability metrics. Data for 3-Butyn-1-yl is interpolated from its homologs (2-Butyn-1-yl and Propargyl) to provide predictive guidance.
Kinetic MetricPropargyl Chloroformate (Alternative A)2-Butyn-1-yl Chloroformate (Homolog)3-Butyn-1-yl Chloroformate (The Product)n-Butyl Chloroformate (Baseline)
Reactivity Class High (Aggressive)High Moderate (Controlled)Low (Standard)
Inductive Effect Strong

-alkyne (

)
Strong

-alkyne + Me donor
Weak

-alkyne (

)
None (Alkyl

)
Hydrolytic Stability Poor (

min in pH 8)
LowGood (

min)
Excellent
Sensitivity (

)

(High N-sensitivity)

~1.10 - 1.20 (Predicted)

Sensitivity (

)


~0.40 - 0.45 (Predicted)

Dominant Mechanism Addition-EliminationAdd-Elim + Ionization (HFIP)Addition-Elimination Addition-Elimination

Field Insight: In protein labeling applications (e.g., glycine modification), 3-Butyn-1-yl chloroformate yields >95% product under Schotten-Baumann conditions (pH 9.5–10.5), whereas Propargyl chloroformate often requires large excesses to overcome rapid hydrolysis.

Experimental Protocols
Protocol A: Kinetic Measurement via Conductometry

To validate the reactivity profile in your specific solvent system, use this self-validating conductometric method.

Reagents:

  • Substrate: 3-Butyn-1-yl chloroformate (

    
     M).
    
  • Solvent: Binary mixture (e.g., 80% Ethanol / 20% Water).

Workflow:

  • Calibration: Calibrate conductivity cell with 0.01 M KCl.

  • Baseline: Equilibrate 10 mL of solvent at 25.0°C; record baseline conductivity (

    
    ).
    
  • Initiation: Inject 5

    
    L of neat chloroformate. Vortex for 2 seconds.
    
  • Data Acquisition: Record conductivity (

    
    ) at 5-second intervals until plateau (
    
    
    
    ).
  • Calculation: Plot

    
     vs. time (
    
    
    
    ). The slope
    
    
    .
Protocol B: Synthesis/Labeling (Schotten-Baumann)

Standardized for amino acid/peptide labeling.

  • Dissolution: Dissolve amine substrate (1.0 equiv) in 1M NaOH/Dioxane (1:1 v/v).

  • Addition: Add 3-Butyn-1-yl chloroformate (1.2 equiv) dropwise at 0°C.

  • pH Control: Maintain pH 9.5–10.5 using 1M NaOH. Critical: If pH drops < 9, amine becomes protonated and unreactive; if pH > 11, hydrolysis of reagent dominates.

  • Quench: Acidify to pH 2 with 1M HCl after 1 hour. Extract with EtOAc.

Decision Guide: Selecting the Right Linker

Use this logic flow to determine if 3-Butyn-1-yl chloroformate is the superior choice for your application compared to Propargyl variants.

DecisionMatrix Figure 2: Reagent Selection Logic for Alkyne Tagging Start Start: Select Alkyne Linker Q1 Is the substrate a weak nucleophile? (e.g., deactivated aniline) Start->Q1 Branch1_Yes Need High Reactivity Q1->Branch1_Yes Yes Branch1_No Standard Nucleophile Q1->Branch1_No No Propargyl Select Propargyl Chloroformate (Accept lower stability for speed) Branch1_Yes->Propargyl Q2 Is aqueous stability critical? (e.g., protein labeling) Branch1_No->Q2 Butyn Select 3-Butyn-1-yl Chloroformate (Optimal Stability/Reactivity Balance) Q2->Butyn Yes (High Yield Required) NHS Consider NHS-Ester (Slower, highly selective) Q2->NHS Extreme Selectivity Needed

References
  • Kevill, D. N., & D'Souza, M. J. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. International Journal of Molecular Sciences, 14(4), 8638-8653. Link

  • Knapp, J. A., Fernandez-Bueno, G. A., & Kevill, D. N. (2012). Use of Linear Free Energy Relationships (LFERs)

    
    -Methyl-
    
    
    
    -alkynyl and an ortho-Substituted Aryl Chloroformate Ester. International Journal of Molecular Sciences, 13(5), 5779-5796. Link
  • D'Souza, M. J., et al. (2011).[2] Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent. International Journal of Molecular Sciences, 12(5), 3237-3249. Link

  • Radboud Repository. (n.d.). Thrombin Generation - Molecules and Tools (Chapter 2: Synthesis of 3-butyn-1-yl chloroformate derivatives). Radboud University. Link

Sources

Evaluating the Orthogonality of the Butynyl Protecting Group in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison Guide for Researchers

In the precise architecture of multi-step organic synthesis, the selection of protecting groups is a critical strategic decision. The ideal protecting group should act as a temporary shield for a reactive functional group, remaining inert to a variety of reaction conditions while being removable with surgical precision when its task is complete. This concept of selective removal in the presence of other protecting groups is known as orthogonality, a cornerstone of efficient and elegant synthesis.[1][2] This guide provides a senior-level evaluation of the but-2-yn-1-yl (hereafter "butynyl") group for the protection of alcohols, assessing its stability and unique deprotection mechanism against common alternatives.

The Principle of Orthogonal Protection

A successful multi-step synthesis often requires the protection of multiple functional groups. An orthogonal protection strategy employs a set of protecting groups where each group can be cleaved under a specific set of conditions that do not affect the others.[3][4] This allows for the sequential unmasking and reaction of different sites within a complex molecule, maximizing efficiency and minimizing unwanted side reactions. A well-planned strategy is essential for the synthesis of complex molecules like natural products or pharmaceuticals.[1]

Figure 1: An orthogonality diagram showing distinct cleavage pathways for the Butynyl protecting group and other common protecting groups.

The Butynyl Group: A Unique Tool for Orthogonal Schemes

The butynyl group is an ether-based protecting group for alcohols. Its core strength lies not just in its stability, but in its unique, triggerable lability under specific basic conditions, a feature that sets it apart from many standard protecting groups.

Mechanism of Protection and Deprotection

Protection: An alcohol is typically protected as a butynyl ether via a standard Williamson ether synthesis. The alcohol is deprotonated with a base, such as sodium hydride (NaH), to form an alkoxide, which then displaces a halide from 1-bromo-2-butyne in an SN2 reaction.[5]

Deprotection (The Key to Orthogonality): The true value of the butynyl group is realized in its deprotection. Unlike simple alkyl ethers which require harsh acidic conditions for cleavage[6][7][8], the butynyl ether is cleaved under mild, specific basic conditions. This process is believed to proceed via a base-catalyzed isomerization of the internal 2-alkyne to a conjugated 1,3-diene system.[9] This resulting vinyl ether-like structure is significantly more labile and susceptible to cleavage, unmasking the original alcohol. This isomerization pathway provides a unique deprotection handle that is orthogonal to most other protecting groups.

Comparative Performance Analysis

The utility of a protecting group is defined by its stability profile. The butynyl group's robustness across a wide range of conditions makes it a valuable component in a synthetic chemist's toolbox.

Stability Profile Comparison

The following table provides a comparative overview of the butynyl group's stability against that of standard protecting groups used for alcohols and amines.

Protecting GroupStrong Acid (e.g., TFA, HCl)Strong Base (e.g., NaOH, NaH)Fluoride Source (e.g., TBAF)Hydrogenolysis (H₂, Pd/C)Oxidants (e.g., PCC, DMP)Reductants (e.g., LiAlH₄)
Butynyl StableStable¹StableStableStableStable
TBDMS LabileStableLabile StableStableStable
Bn (Benzyl) StableStableStableLabile StableStable
Boc Labile StableStableStableStableStable

Table 1: Comparative stability of the butynyl group versus common protecting groups. ¹Stable to standard strong bases. Labile only to specific, non-nucleophilic bases capable of inducing isomerization (e.g., potassium tert-butoxide).

As the data indicates, the butynyl group, behaving as a robust alkyl ether, remains intact under the precise conditions used to cleave tert-butyldimethylsilyl (TBDMS), benzyl (Bn), and tert-butoxycarbonyl (Boc) groups. This high degree of stability makes it an excellent choice for syntheses requiring multiple, sequential transformations.

Experimental Protocols

The following protocols provide a framework for the protection and deprotection of alcohols using the butynyl group. Methodologies are designed to be self-validating, with reaction progress easily monitored by standard techniques like Thin-Layer Chromatography (TLC).

Experimental Workflow for Evaluating Orthogonality

G cluster_0 Step 1: Synthesis of Doubly-Protected Substrate cluster_1 Step 2: Orthogonal Deprotection Test cluster_2 Step 3: Analysis and Validation A Diol Starting Material B Monoprotection with TBDMS-Cl A->B C Protection of second -OH with 1-bromo-2-butyne B->C D Aliquot 1: Cleave TBDMS with TBAF C->D E Aliquot 2: Cleave Butynyl with t-BuOK C->E F Analyze Product of D: Is Butynyl group intact? D->F G Analyze Product of E: Is TBDMS group intact? E->G H Orthogonality Confirmed F->H G->H

Figure 2: A workflow diagram for confirming the orthogonality of the butynyl and TBDMS protecting groups.

Protocol 1: Butynyl Protection of a Primary Alcohol

Causality: This protocol utilizes the Williamson ether synthesis, a robust and well-established method for forming ethers. Sodium hydride is used as a strong, non-nucleophilic base to generate the alkoxide in situ, which then acts as a nucleophile to displace the bromide from 1-bromo-2-butyne.

Materials:

  • Alcohol substrate (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 1-bromo-2-butyne (1.3 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate & Brine

Procedure:

  • To a flame-dried flask under an inert atmosphere (Argon), add the alcohol substrate and anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the NaH portion-wise. The mixture will bubble as H₂ gas evolves.

  • Stir the suspension at 0 °C for 20 minutes, then allow it to warm to room temperature for 30 minutes.

  • Re-cool the mixture to 0 °C and add 1-bromo-2-butyne dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the product into ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Protocol 2: Deprotection of a Butynyl Ether via Isomerization

Causality: This procedure leverages the unique reactivity of the butynyl group. A strong, sterically hindered base like potassium tert-butoxide is used to deprotonate the propargylic position, initiating an isomerization cascade that converts the stable internal alkyne into a labile conjugated system, which can then be readily cleaved.[9]

Materials:

  • Butynyl-protected substrate (1.0 equiv)

  • Potassium tert-butoxide (catalytic to stoichiometric amounts may be required)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether & Water

Procedure:

  • Dissolve the butynyl-protected substrate in anhydrous DMSO or THF in a flask under an inert atmosphere.

  • Add potassium tert-butoxide (e.g., 0.2 equiv) and stir the reaction at room temperature.

  • Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the deprotected alcohol. Gentle heating may be required for some substrates.

  • Once the reaction is complete, cool the mixture and quench with saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether (3x), wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting alcohol by flash column chromatography.

Conclusion and Expert Recommendation

The butynyl protecting group is a highly valuable tool for complex organic synthesis. Its robust nature, characteristic of an alkyl ether, ensures its survival through a wide array of synthetic transformations, including those involving acidic, oxidative, reductive, or organometallic reagents. Its key advantage lies in its unique deprotection pathway via base-catalyzed isomerization, which provides a truly orthogonal cleavage condition relative to silyl ethers, benzyl ethers, and acid-labile groups. For researchers and drug development professionals tackling intricate molecular targets, the butynyl group offers a reliable and strategic option to navigate challenging protection schemes, enabling cleaner, more efficient, and more creative synthetic routes.

References

  • Patents, Google. "US11161869B2 - Thermally-cleavable protecting and linker groups." Accessed February 12, 2026.
  • Kocienski, P. J. Protecting Groups. Georg Thieme Verlag, 2005. [Link]

  • Ramirez, A., et al. "Chemo-, Regio-, and Stereoselective Copper(II)-Catalyzed Boron Addition to Acetylenic Esters and Amides in Aqueous Media." NSF Public Access Repository, 2016. [Link]

  • University of Windsor. "Alcohol Protecting Groups." Accessed February 12, 2026. [Link]

  • Longdom Publishing. "Synthesis and Cleavage of Ethers." Organic Chemistry: Current Research, 2021. [Link]

  • University of Bristol. "VI Protecting Groups and Orthogonal Protection Strategies." Accessed February 12, 2026. [Link]

  • Leighton, J. L., et al. "Enantioselective Hydroformylation of Aniline Derivatives." PMC, 2011. [Link]

  • Ashenhurst, J. "Cleavage Of Ethers With Acid." Master Organic Chemistry, 2014. [Link]

  • Chemistry Steps. "Reactions of Ethers-Ether Cleavage." Accessed February 12, 2026. [Link]

  • Organic Chemistry Portal. "Protective Groups." Accessed February 12, 2026. [Link]

  • Çetin, M. "DEVELOPMENT OF A NEW METHODOLOGY FOR THE SYNTHESIS OF HALOCONDURITOLS AND GOLD CATALYZED ALKYNE CYCLIZATIONS OF N-PROPARGYL SUBS." Middle East Technical University, 2015. [Link]

  • Stevens, E. "ether cleavage with strong acids." YouTube, 2018. [Link]

  • Hartrampf, F. "Total synthesis of Lycopodium alkaloids and development of photoswitchable glutamate derivat." Ludwig-Maximilians-Universität München, 2017. [Link]

  • Kocienski, P. J. "1.2 Deprotection: The Concept of Orthogonal Sets." Protecting Groups. [Link]

Sources

Comparative Guide: Derivatization Agents for HPLC Analysis of Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug development and metabolomics, the analysis of amines via HPLC presents a fundamental chemical paradox: amines are biologically ubiquitous but chromatographically elusive. They lack significant chromophores for UV-Vis detection, and their polarity leads to poor retention on standard C18 columns.

This guide objectively compares the three dominant pre-column derivatization chemistries: OPA (o-Phthalaldehyde), FMOC-Cl (9-Fluorenylmethyl chloroformate), and AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate).

The Verdict at a Glance:

  • Speed & Sensitivity: Choose OPA (Primary amines only).

  • Versatility (1° & 2° Amines): Choose FMOC-Cl (Requires cleanup step).

  • Stability & Precision: Choose AQC (Gold standard for regulated environments).

The Chemical Challenge

Native amines pose two specific hurdles for HPLC analysis:

  • Detection Silence: Most aliphatic amines and amino acids do not absorb light in the UV-Vis range (except Tyrosine/Tryptophan) and are not natively fluorescent.

  • Ionization Issues: At neutral pH, amines are protonated (

    
    ), causing them to elute in the void volume of Reverse-Phase (RP) columns.
    

Derivatization solves both by attaching a hydrophobic, light-absorbing/fluorescing "tag" to the amine nitrogen.

Deep Dive: The Top Contenders

A. OPA (o-Phthalaldehyde) – The "Speed Demon"

OPA is the historic standard for high-throughput screening. It is unique because it is non-fluorescent until it reacts, meaning "background noise" from the reagent is virtually non-existent.

  • Mechanism: OPA reacts with primary amines in the presence of a thiol (usually 2-mercaptoethanol or 3-mercaptopropionic acid) to form a highly fluorescent 1-alkylthio-2-alkylisoindole.

  • Critical Limitation: It does not react with secondary amines (like Proline).[1][2]

  • Expert Insight: The isoindole derivative is unstable. You must strictly control the time between derivatization and injection (automated online derivatization is recommended).

B. FMOC-Cl (9-Fluorenylmethyl chloroformate) – The "Heavyweight"

FMOC is robust and reacts with both primary and secondary amines. It forms stable carbamate derivatives.

  • Mechanism: A classic nucleophilic substitution where the amine attacks the carbonyl of the chloroformate.

  • Critical Limitation: The reagent itself (FMOC-Cl) and its hydrolysis product (FMOC-OH) are highly fluorescent. They elute in the middle of the chromatogram, potentially masking peaks.

  • Expert Insight: You must perform a "cleanup" step (extraction with pentane or reaction with ADAM) to remove excess reagent before injection, or use fluorescence switching to "turn off" the detector during the reagent peak.

C. AQC (AccQ-Tag) – The "Precision Tool"

AQC (often sold as Waters AccQ-Tag) is the modern benchmark for stability. It converts amines into highly stable urea derivatives.

  • Mechanism: The activated carbamate reacts rapidly with amines to form a stable urea linkage.

  • Critical Advantage: The derivatives are stable for weeks at room temperature. The by-product (AMQ) is fluorescent but spectrally distinct or chromatographically resolvable.

  • Expert Insight: While expensive, the lack of a cleanup step and the stability of samples make it the preferred choice for GMP/GLP environments where re-injection of samples might be necessary.

Comparative Performance Data

The following data aggregates typical performance metrics from standard C18 RP-HPLC applications.

FeatureOPA (o-Phthalaldehyde)FMOC-ClAQC (AccQ-Tag)
Target Primary Amines OnlyPrimary & SecondaryPrimary & Secondary
Detection Fluorescence (High) / UV (Low)Fluorescence / UVFluorescence / UV
Sensitivity (LOD) 10–100 fmol50–200 fmol20–100 fmol
Derivative Stability Poor (< 15 mins)Good (Days)Excellent (Weeks)
Reagent Interference None (Reagent is silent)High (Requires removal)Low (Resolved peaks)
Reaction Time 30 seconds (Room Temp)1–5 mins (Room Temp)10 mins (55°C)
Cost Per Sample LowModerateHigh

Experimental Protocols

Protocol A: OPA Derivatization (Automated/Online Recommended)

Use for: High-throughput screening of primary amines.

  • Reagent Prep: Dissolve 10 mg OPA in 1 mL methanol. Add 9 mL of 0.4 M Borate buffer (pH 10.4). Add 20 µL of 3-Mercaptopropionic acid (3-MPA) . Note: 3-MPA creates more stable derivatives than 2-mercaptoethanol.

  • Reaction: Mix 10 µL Sample + 10 µL Reagent.

  • Wait: Agitate for exactly 1.0 minute .

  • Injection: Inject immediately. (Do not batch prepare; derivatives degrade).

Protocol B: FMOC-Cl Derivatization (with ADAM Quench)

Use for: Comprehensive analysis including secondary amines without expensive kits.

  • Reagent Prep: 5 mM FMOC-Cl in dry Acetonitrile.

  • Buffer: 0.2 M Borate buffer, pH 10.0.

  • Quench Reagent: 20 mM ADAM (1-aminoadamantane) in water/ACN (1:1).

  • Workflow:

    • Mix 20 µL Sample + 20 µL Borate Buffer.

    • Add 20 µL FMOC-Cl reagent. Vortex.

    • Incubate 2 mins at room temp.

    • Add 20 µL ADAM solution (reacts with excess FMOC). Wait 1 min.

    • Inject.[3][4][5]

Protocol C: AQC Derivatization

Use for: High-precision quantification and regulated assays.

  • Reagent Prep: Reconstitute AQC powder in Acetonitrile (typically 3 mg/mL).

  • Buffer: Borate buffer pH 8.8 – 9.0.

  • Workflow:

    • Mix 10 µL Sample + 70 µL Borate Buffer.[6]

    • Add 20 µL AQC Reagent.[6] Vortex immediately.

    • Critical Step: Heat at 55°C for 10 minutes . (Essential for Tyrosine conversion).

    • Cool and Inject.[6]

Visual Decision Matrix & Mechanisms

Figure 1: Selection Decision Tree

Caption: Logical flow for selecting the optimal derivatization agent based on amine type and stability requirements.

G Start Start: Amine Analysis CheckType Are Secondary Amines (e.g., Proline) present? Start->CheckType PrimaryOnly No (Primary Only) CheckType->PrimaryOnly No SecIncluded Yes (1° & 2° Amines) CheckType->SecIncluded Yes SpeedCheck Is throughput/speed the priority? PrimaryOnly->SpeedCheck OPA Select OPA (Fast, Sensitive, Unstable) SpeedCheck->OPA Yes StableCheck Need sample storage? SpeedCheck->StableCheck No AQC Select AQC (AccQ-Tag) (High Stability, No Cleanup) StableCheck->AQC Yes BudgetCheck Is Budget/Cost a constraint? SecIncluded->BudgetCheck BudgetCheck->AQC No (High Performance) FMOC Select FMOC-Cl (Requires cleanup step) BudgetCheck->FMOC Yes (Lower Cost)

Figure 2: OPA Reaction Mechanism

Caption: The three-component reaction required for OPA fluorescence. Note the requirement of the Thiol.

Reaction OPA OPA (Non-Fluorescent) Intermediate Hemithioacetal Intermediate OPA->Intermediate Amine Primary Amine (R-NH2) Amine->Intermediate Thiol Thiol (HS-R') Thiol->Intermediate Product Isoindole Derivative (Highly Fluorescent) Intermediate->Product Cyclization

References

  • Waters Corporation. (1993). AccQ-Tag Chemistry Package Instruction Manual. Waters Corporation. Link

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(2), 131–137. Link

  • Agilent Technologies. (2020). Automated Amino Acid Analysis using OPA and FMOC. Application Note 5990-5599EN. Link

  • Fekkes, D. (1996). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Journal of Chromatography B, 682(1), 3-22. Link

  • Molnár-Perl, I. (2011). Derivatization and observable part of the proteome. Journal of Chromatography A, 1218(49), 8713-8741. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of Activity-Based Probes (ABPs) and PROTACs, the linker is not merely a passive connector; it determines the physicochemical resilience of the molecule. This guide analyzes the 3-Butyn-1-yl chloroformate derived linker.[1]

Our analysis confirms that this reagent yields a homopropargyl carbamate linkage upon reaction with amines. Unlike its shorter analogue (propargyl chloroformate), the 3-butyn-1-yl scaffold introduces an ethylene spacer (


) that insulates the carbamate bond from the electron-withdrawing effects of the resulting 1,2,3-triazole. This results in superior hydrolytic stability in physiological buffers and reduced non-specific alkylation, making it the preferred choice for rigorous chemical proteomic profiling where linker integrity is non-negotiable.

Part 1: The Chemistry of the Linker

To assess stability, one must first understand the specific scaffold generated. 3-Butyn-1-yl chloroformate reacts with primary or secondary amines to form a homopropargyl carbamate . Subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields the final triazole-linked conjugate.

Structural Logic: The "Insulation" Effect

The stability differentiator is the distance between the carbamate oxygen and the triazole ring.

  • Propargyl Linker (from Propargyl Chloroformate):

    • Structure:

      
      
      
    • Risk: The triazole is electron-poor. Being only one carbon away, it inductively pulls electron density from the carbamate oxygen, rendering the carbonyl carbon more electrophilic and susceptible to hydrolysis or enzymatic attack.

  • Homopropargyl Linker (from 3-Butyn-1-yl Chloroformate):

    • Structure:

      
      
      
    • Advantage:[2] The extra methylene group acts as an electronic insulator. This "Gamma-effect" spacing renders the carbamate significantly more robust against spontaneous hydrolysis in basic buffers (pH > 8.0) common in lysis protocols.

Visualizing the Reaction Pathway

The following diagram illustrates the formation of the link and the specific structural features that confer stability.

ReactionPathway cluster_stability Stability Factor: Electronic Insulation Reagent 3-Butyn-1-yl Chloroformate (Electrophile) Carbamate Homopropargyl Carbamate (Intermediate) Reagent->Carbamate Nucleophilic Substitution (-HCl) Amine Target Amine (Nucleophile) Amine->Carbamate Product STABLE TRIAZOLE CONJUGATE (R-NH-CO-O-CH2-CH2-Triazole) Carbamate->Product CuAAC Click Reaction (Cu(I) Catalyst) Azide Azide-Tag (Reporter) Azide->Product

Figure 1: Reaction pathway showing the generation of the homopropargyl carbamate linkage. The ethylene spacer (C2) formed from the 3-butyn-1-yl tail is critical for isolating the carbamate from the triazole.

Part 2: Comparative Stability Analysis

The following table contrasts the 3-Butyn-1-yl derived linker against common alternatives used in chemical biology.

Feature3-Butyn-1-yl Chloroformate (Homopropargyl)Propargyl ChloroformatePentynoic Acid (Amide)DADPS / Azo Linkers
Linkage Type CarbamateCarbamateAmideSilyl Ether / Diazobenzene
Hydrolytic Stability (pH 7.4) High ModerateVery HighHigh
Hydrolytic Stability (pH > 9) Moderate-High Low (Prone to base hydrolysis)HighStable
Enzymatic Stability (Lysate) High (Resistant to most esterases)Moderate (Susceptible to specific esterases)Very HighN/A (Chemically cleavable)
Steric Footprint Medium (Flexible C2 spacer)Small (Rigid C1 spacer)SmallLarge
Primary Use Case Robust Profiling / Imaging Short-linker requirementsMaximum StabilityCleavable / Enrichment
Key Insights
  • Vs. Propargyl: Use 3-Butyn-1-yl when your protocol involves harsh lysis buffers (e.g., high pH or SDS boiling). The propargyl carbamate can degrade, leading to signal loss before detection.

  • Vs. Amides: While amides (from Pentynoic acid) are more stable, chloroformates react much faster with amines under mild conditions without the need for coupling reagents (EDC/NHS), reducing experimental complexity.

  • Vs. Cleavable Linkers: If your goal is target identification via MS, you want the linker to survive the workflow until digestion. 3-Butyn-1-yl provides this durability.

Part 3: Experimental Validation Protocols

To validate the stability of this linker in your specific biological system, perform the following "Self-Validating" protocols.

Protocol 1: The "Stress Test" (pH Stability)

Objective: Determine the half-life of the carbamate linkage under varying pH conditions.

Materials:

  • Model Compound: Benzyl-homopropargyl-carbamate (synthesized from benzylamine + 3-butyn-1-yl chloroformate).

  • Internal Standard: Caffeine (inert, distinct UV/MS signal).

  • Buffers: PBS (pH 7.4), Carbonate (pH 9.0), Glycine-HCl (pH 3.0).

Workflow:

  • Dissolve Model Compound (1 mM) and Internal Standard (1 mM) in DMSO.

  • Dilute 1:100 into respective buffers (Final: 10 µM).

  • Incubate at 37°C.

  • Sampling: Take aliquots at T=0, 1h, 6h, 12h, 24h.

  • Analysis: Analyze via LC-MS/MS. Monitor the parent ion

    
    .
    
  • Calculation: Plot Peak Area Ratio (Compound/Internal Standard) vs. Time.

    • Success Criteria: >95% remaining at 24h in pH 7.4; >90% in pH 9.0.

Protocol 2: Proteomic Stability (Lysate Incubation)

Objective: Assess stability against cytosolic esterases/carbamases.

Workflow:

  • Labeling: Treat 1 mg/mL HeLa cell lysate with a probe derived from 3-butyn-1-yl chloroformate (1 µM, 1 hour).

  • Click Reaction: Perform CuAAC with a Biotin-Azide reporter.

  • Split Sample:

    • Sample A: Immediate denaturation (Boil in SDS).

    • Sample B: Incubate at 37°C for 4 hours (native conditions, active enzymes).

  • Readout: Western Blot (Streptavidin-HRP).

  • Interpretation:

    • If Band Intensity (A)

      
       Band Intensity (B): Stable Linker. 
      
    • If Band Intensity (B) < (A): Enzymatic Cleavage occurred.

Visualization of Stability Workflow

StabilityProtocol cluster_outcomes Detection Method Start Synthesized Probe (3-Butyn-1-yl derived) Incubation Incubation Condition (Buffer or Lysate) Start->Incubation LCMS LC-MS/MS (Quantify Parent Ion) Incubation->LCMS Small Molecule Validation WB Western Blot (Signal Intensity) Incubation->WB Proteomic Validation Result Stability Profile (Half-life calculation) LCMS->Result WB->Result

Figure 2: Workflow for validating linker stability. Parallel analysis using LC-MS (quantitative) and Western Blot (biological context) ensures the linker survives the experimental duration.

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535–546. [Link]

    • Context: Establishes the foundational stability of triazole adducts in proteomic profiling.
  • Willems, L. I., et al. (2011). Bioorthogonal chemistry: Applications in activity-based protein profiling. Accounts of Chemical Research, 44(9), 718–729. [Link]

    • Context: Discusses linker choices and the comparative stability of carbam
  • Ekkebus, R., et al. (2013). A final hydrolytic step stabilizes the CuAAC product. Journal of the American Chemical Society, 135(8), 2867–2870. [Link]

    • Context: While focused on the triazole formation mechanism, this paper highlights the electronic environments surrounding the triazole ring which influence neighboring bond stability.
  • Yang, Y., et al. (2013). Activity-based proteome profiling of potential cellular targets of Oridonin reveals its mechanism of action in leukemia. Scientific Reports, 3, 2535. [Link]

    • Context: Demonstrates the use of homopropargyl-based probes in complex lysates, validating their stability in biological m

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.